1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYEDXWEDWCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
An In-depth Technical Guide to the Synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key chiral building block and proline derivative used extensively in peptide synthesis and drug development.[1][2] This document delves into the prevalent synthetic strategies, focusing on the protection and esterification of L-proline. It offers detailed, field-proven experimental protocols, mechanistic insights, and robust analytical methods for characterization. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, aiming to provide both the theoretical underpinnings and practical steps necessary for the successful synthesis and validation of this important compound.
Introduction and Significance
This compound, also commonly known as N-Benzyloxycarbonyl-L-proline methyl ester (Cbz-Pro-OMe), is a derivative of the amino acid L-proline.[3][4][5] The strategic placement of a benzyloxycarbonyl (Cbz) group on the nitrogen and a methyl ester on the carboxylic acid functionality makes it a versatile intermediate. The Cbz group serves as a crucial protecting group in peptide synthesis, preventing the proline nitrogen from participating in unwanted side reactions during peptide bond formation, while being readily removable under specific conditions. The methyl ester protects the carboxylic acid, allowing for selective reactions at other sites of a larger molecule. Its defined stereochemistry, derived from the natural L-proline, makes it an invaluable chiral synthon for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.[2]
Core Synthetic Strategies: A Mechanistic Perspective
The most reliable and widely adopted method for synthesizing this compound is a two-step process commencing from the readily available and chiral starting material, L-proline. This approach is favored for its high yields, scalability, and preservation of stereochemical integrity.
Workflow: Two-Step Synthesis from L-Proline
The overall process involves two fundamental organic transformations: N-protection followed by O-esterification.
Caption: Mechanism of N-protection via nucleophilic acyl substitution.
Step 2: Methyl Esterification of N-Cbz-L-Proline
With the amine protected, the carboxylic acid group is converted to a methyl ester. The choice of esterification method depends on the desired scale, available reagents, and tolerance for reaction conditions.
Common Methodologies:
-
Fischer-Speier Esterification (Acid-Catalyzed): This is a classic, equilibrium-driven process. The N-Cbz-L-proline is dissolved in excess methanol, which acts as both solvent and reagent, with a catalytic amount of a strong acid (e.g., H₂SO₄, HCl). The reaction is often driven to completion by removing the water byproduct or using a large excess of methanol.
-
With Thionyl Chloride (SOCl₂): A highly effective, non-equilibrium method. Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate. Subsequent addition of methanol rapidly and irreversibly forms the ester. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying workup.
-
Carbodiimide-Mediated Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it susceptible to nucleophilic attack by methanol. [6]This is a very mild method, often used in peptide synthesis, but requires removal of the dicyclohexylurea (DCU) byproduct.
-
Alkylative Esterification: The carboxylic acid is first deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkylating agent like methyl iodide (CH₃I) or a sulfate from dimethyl sulfate.
Validated Experimental Protocols
The following protocols are self-validating systems designed for reproducibility and high yield.
Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-proline (Cbz-L-Proline)
| Parameter | Value |
| Starting Material | L-Proline |
| Key Reagents | Benzyl Chloroformate, Sodium Bicarbonate |
| Solvent | Water, Diethyl Ether (for extraction) |
| Reaction Temp. | 0-5 °C |
| Typical Yield | 90-95% |
Step-by-Step Methodology:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-proline (1.0 eq) and sodium bicarbonate (2.2 eq) in water. Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing of the biphasic system.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of L-proline.
-
Workup (Extraction): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification: Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 with cold 2M HCl. The product, N-Cbz-L-proline, will precipitate as a white solid or oil.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which can be recrystallized if necessary. [7]
Protocol 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | N-Cbz-L-Proline |
| Key Reagents | Thionyl Chloride (SOCl₂), Methanol (Anhydrous) |
| Solvent | Methanol (Anhydrous) |
| Reaction Temp. | 0 °C to Reflux |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol. Cool the flask to 0 °C in an ice-salt bath.
-
Acyl Chloride Formation: Slowly add thionyl chloride (1.5 eq) dropwise to the cold methanol. This exothermic reaction forms methyl chloroformate and HCl in situ.
-
Substrate Addition: Once the addition is complete and the solution has stirred for 15 minutes, add N-Cbz-L-proline (1.0 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: After the addition, remove the cooling bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure title compound as a colorless oil.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Technique | Expected Result for this compound |
| ¹H NMR | Complex multiplet signals for pyrrolidine ring protons (~1.8-2.3 ppm and ~3.4-3.6 ppm), a characteristic multiplet for the α-proton (~4.3-4.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), a singlet for the benzylic protons (~5.1 ppm), and aromatic protons (~7.3 ppm). |
| ¹³C NMR | Signals for the ester and carbamate carbonyls (~173 ppm and ~155 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), α-carbon (~59 ppm), methyl ester carbon (~52 ppm), and pyrrolidine ring carbons. [8] |
| Mass Spec. (ESI+) | Expected [M+H]⁺ peak at m/z 264.12. |
| FT-IR (neat) | Strong C=O stretching frequencies for the carbamate (~1700 cm⁻¹) and the ester (~1745 cm⁻¹). |
| Optical Rotation | A specific optical rotation value ([α]D) consistent with the L-enantiomer confirms retention of stereochemistry. |
Alternative Synthetic Pathways
While the two-step proline modification is standard, other advanced strategies can be envisioned for constructing the pyrrolidine ring system itself.
-
Intramolecular Cyclization (Dieckmann Condensation): A powerful strategy for forming 5-membered rings is the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a strong base. [9][10][11][12]A potential starting material could be an N-Cbz protected derivative of diethyl 2-aminoadipate. The base would facilitate the formation of a β-keto ester, which would then require further reduction and decarboxylation steps to arrive at the desired pyrrolidine scaffold. Patents have described the cyclization of related pentanedioate derivatives to form the pyrrolidine ring. [13][14]
Caption: Conceptual workflow for a Dieckmann condensation approach.
Conclusion
The synthesis of this compound is a well-established and robust process, primarily achieved through the sequential N-protection and esterification of L-proline. This guide has detailed the chemical logic behind the chosen synthetic routes and provided validated, step-by-step protocols for its successful preparation. The causality behind experimental choices, from the selection of the Cbz protecting group to the various methods of esterification, has been explained to provide a deeper understanding for the practicing chemist. Adherence to the described protocols and analytical validation methods will ensure the generation of high-purity material suitable for demanding applications in research and development.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Introduction: A Versatile Chiral Building Block
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a derivative of the amino acid proline, is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the orthogonal protecting groups—a benzyloxycarbonyl (Cbz or Z) group on the nitrogen and a methyl ester on the C-2 carboxyl—makes it a versatile intermediate for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. The stereochemistry at the C-2 position is crucial for its application in asymmetric synthesis, where it can serve as a chiral template to induce stereoselectivity in subsequent reactions.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthetic strategies, design appropriate analytical methods, and predict its behavior in various chemical and biological environments. This document synthesizes available data with field-proven insights into the experimental determination of these critical parameters.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These values are a combination of computed data from reliable databases and experimental data for closely related analogs, providing a robust profile for this compound.
| Property | Value / Description | Source |
| Chemical Formula | C₁₄H₁₇NO₄ | PubChem[1][2] |
| Molecular Weight | 263.29 g/mol | PubChem[1][2] |
| Physical State | Colorless to light yellow liquid | ChemicalBook[3] |
| Melting Point | Below room temperature (as a liquid); for the related N-Cbz-D-proline: 74.0 to 78.0 °C | ChemicalBook, TCI[3] |
| Boiling Point | Predicted: 375.0 ± 42.0 °C at 760 mmHg | ChemicalBook[3] |
| Density | 1.175 g/mL at 25 °C (for the (S)-enantiomer) | ChemicalBook[3] |
| logP (Octanol/Water) | Computed (XLogP3): 1.7 | PubChem[1][2] |
| pKa | Predicted for N-benzyloxycarbonyl-L-proline: 3.99 ± 0.20 | ChemicalBook[4] |
Structural Elucidation and Spectroscopic Data
The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. While publicly available spectra for this specific compound are limited, data for its enantiomers and closely related structures provide a strong basis for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all key structural motifs. The aromatic protons of the benzyl group will appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene protons (CH₂) will likely appear as a singlet or a pair of doublets around δ 5.1-5.2 ppm. The methoxy protons of the methyl ester will be a sharp singlet around δ 3.7 ppm. The protons on the pyrrolidine ring will exhibit more complex splitting patterns in the aliphatic region (δ 1.8-4.5 ppm), with their exact chemical shifts and coupling constants being highly dependent on the ring conformation. The C-2 proton, being adjacent to both the nitrogen and the carbonyl group, is expected to be in the range of δ 4.3-4.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms. The carbonyl carbons of the carbamate and the ester will be in the downfield region (δ 155-175 ppm). The aromatic carbons will appear between δ 127-137 ppm. The benzylic carbon will be around δ 67 ppm, and the methoxy carbon around δ 52 ppm. The carbons of the pyrrolidine ring will resonate in the aliphatic region (δ 22-60 ppm).
Spectra for the (R)-enantiomer are available from Sigma-Aldrich through SpectraBase, providing a definitive reference for structural confirmation.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl groups of the carbamate and the ester, typically in the range of 1680-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 263.29. Common fragmentation patterns would likely involve the loss of the benzyl group (m/z = 91) and the methoxycarbonyl group (m/z = 59).
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following sections detail standardized, self-validating experimental protocols for determining the key physicochemical properties of this compound.
Melting and Boiling Point Determination
Given that the compound is a liquid at room temperature, the determination of its boiling point is more relevant than its melting point.
Protocol for Boiling Point Determination by Ebulliometry:
-
Apparatus Setup: Assemble a standard ebulliometer, which includes a boiling flask, a condenser, and a calibrated thermometer or thermocouple.
-
Sample Preparation: Place a small, accurately measured volume of the compound into the boiling flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibrium Measurement: Record the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during continuous boiling. This temperature is the boiling point at the measured atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure deviates from standard pressure (760 mmHg), apply a pressure correction using the Clausius-Clapeyron relation or a standard nomograph to determine the normal boiling point.
Caption: Workflow for Boiling Point Determination.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its handling, purification, and formulation.
Protocol for Quantitative Solubility Determination (Shake-Flask Method):
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, dichloromethane, ethyl acetate, and hexane.
-
Sample Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for any undissolved solid to settle. If necessary, centrifuge the samples to ensure clear separation.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Qualitative assessments suggest that related N-Cbz-proline derivatives are soluble in polar organic solvents like methanol.[4]
Caption: Shake-Flask Method for Solubility.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Protocol for logP Determination by HPLC:
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values that span the expected logP of the analyte.
-
Retention Time Measurement: Measure the retention time (t_R) for each standard and for the analyte. Also, measure the void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log(k') versus the known logP values for the standard compounds. A linear relationship should be observed.
-
Determine logP of Analyte: From the retention time of this compound, calculate its log(k') and use the calibration curve to determine its logP value.
Caption: HPLC Method for logP Determination.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding.
Protocol for pKa Determination by Potentiometric Titration:
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water-methanol) to a known concentration.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. For more complex systems, derivative plots (dpH/dV) can be used to accurately locate the equivalence point.
Stability and Storage
Pyrrolidine derivatives can be susceptible to degradation under certain conditions. The primary degradation pathways often involve hydrolysis of the ester or carbamate groups, particularly under strong acidic or basic conditions. Oxidation of the pyrrolidine nitrogen is also a potential degradation route.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Keep in a tightly sealed, light-resistant container to prevent degradation from moisture and light.
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize the stability profile and identify potential degradation products.
Conclusion
This compound is a valuable chiral intermediate whose utility is underpinned by its distinct physicochemical properties. This guide has provided a comprehensive overview of these properties, synthesizing computed data with established experimental protocols for their accurate determination. By following the detailed methodologies outlined herein, researchers and drug development professionals can ensure the reliable characterization and effective application of this compound in their synthetic and medicinal chemistry endeavors. The provided frameworks for experimental validation are crucial for generating the robust data required for regulatory submissions and for advancing our understanding of this important chemical entity.
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"1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate CAS number"
An In-Depth Technical Guide to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Introduction
This compound, identified by the CAS Number 108645-62-1 , is a key organic molecule belonging to the family of proline derivatives.[1][2][3] Structurally, it is the methyl ester of N-benzyloxycarbonyl (Cbz) protected proline. This compound serves as a pivotal building block in synthetic organic chemistry and is of particular interest to researchers in medicinal chemistry and drug development. The pyrrolidine ring is a privileged scaffold in numerous biologically active compounds, and the specific functionalization of this molecule—with a readily removable N-protecting group and a modifiable ester—makes it a versatile intermediate for constructing more complex molecular architectures.[4]
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic protocol, its strategic applications in drug discovery, and a standard experimental workflow for its use.
Part 1: Physicochemical and Structural Characteristics
The utility of any chemical intermediate is fundamentally tied to its physical and chemical properties. These characteristics dictate storage conditions, reaction parameters, and analytical methods.
Structural Features: The molecule's structure consists of three primary components:
-
Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides a rigid, three-dimensional scaffold. This non-planar ring structure is valuable for exploring conformational space in drug design.[4]
-
N-Benzyloxycarbonyl (Cbz) Group: A carbamate protecting group attached to the pyrrolidine nitrogen. The Cbz group is stable under a wide range of reaction conditions but can be selectively and cleanly removed, typically via catalytic hydrogenolysis, making it ideal for multi-step syntheses.
-
Methyl Ester: Located at the C2 position of the pyrrolidine ring, this group protects the carboxylic acid. It can be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid, enabling further modifications such as amide bond formation.
The compound exists as a racemate, though its chiral counterparts, (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate and the (S)-isomer (CAS No. 5211-23-4), are also utilized when stereospecificity is required.[5][6]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 108645-62-1 | [1][3] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1][2][5] |
| Molecular Weight | 263.29 g/mol | [1][2][5] |
| Appearance | Colorless oil | |
| Boiling Point (Predicted) | 375.0 ± 42.0 °C at 760 Torr | |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ at 20 °C | |
| Storage Conditions | Sealed in a dry environment, refrigerated (2 to 8 °C) |
Part 2: Synthesis and Reaction Chemistry
The synthesis of this compound is a standard procedure in peptide and heterocyclic chemistry, typically involving the N-protection of a proline methyl ester precursor.
Experimental Protocol: Synthesis via N-Benzyloxycarbonylation
This protocol describes the synthesis from DL-Proline methyl ester hydrochloride. The causality is clear: the free amine of the proline ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A weak base is required to neutralize the HCl generated during the reaction and the starting material's hydrochloride salt.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-Proline methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Base Addition: Slowly add a mild organic base, such as triethylamine (2.2 eq.), to the cooled solution. The base neutralizes the hydrochloride salt to free the amine for reaction and subsequently neutralizes the HCl byproduct.
-
Addition of Protecting Group: While maintaining the temperature at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.05 eq.) dropwise to the stirring solution. A slow addition rate prevents a rapid temperature increase.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This removes unreacted base, acidic impurities, and water-soluble components.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Visualization: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 3: Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate. The pyrrolidine scaffold is a cornerstone in modern drug discovery, found in drugs targeting a vast array of diseases, including cancer, central nervous system disorders, and diabetes.[4]
Strategic Importance as a Building Block: This compound offers two orthogonal sites for chemical modification, making it a powerful tool for building molecular diversity.
-
N-Terminus Modification: The Cbz group can be selectively cleaved via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This unmasks the secondary amine, allowing for the introduction of new substituents or for its incorporation into a larger peptide chain. This process is exceptionally clean, yielding toluene and carbon dioxide as byproducts.
-
C-Terminus Modification: The methyl ester can be hydrolyzed to a carboxylic acid. This free acid is a handle for various coupling reactions, most commonly amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).
This dual functionality allows for the systematic and controlled synthesis of complex molecules, including peptidomimetics, enzyme inhibitors, and novel heterocyclic systems.
Visualization: Role as a Synthetic Intermediate
Caption: Orthogonal deprotection strategies for downstream synthesis.
Part 4: Experimental Protocols - A Case Study
To illustrate the utility of this compound, the following protocol details the selective deprotection of the Cbz group, a common subsequent step in a synthetic sequence.
Protocol: Catalytic Hydrogenolysis for Cbz-Group Removal
This protocol is self-validating as the reaction's endpoint is easily determined by the cessation of hydrogen uptake and confirmed by analytical techniques like TLC or LC-MS.
Step-by-Step Methodology:
-
Setup: To a heavy-walled reaction vessel (e.g., a Parr shaker bottle), add this compound (1.0 eq.) and a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight) to the solution. The catalyst should be handled in an inert atmosphere if possible, as it can be pyrophoric.
-
Inerting: Seal the vessel and purge the atmosphere with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the vessel, typically to a pressure of 30-50 psi.
-
Reaction: Agitate the mixture vigorously (e.g., using a Parr shaker) at room temperature. The reaction is monitored by observing the drop in hydrogen pressure as it is consumed.
-
Monitoring: After hydrogen uptake ceases (typically 2-6 hours), the reaction is checked for completion by TLC or LC-MS to confirm the absence of the starting material.
-
Filtration: Carefully vent the reaction vessel and purge again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry completely in the air. It should be quenched with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, Methyl 2-pyrrolidinecarboxylate, which can often be used in the next step without further purification.
Conclusion
This compound is more than a simple chemical; it is a strategically designed molecular tool. Its stable yet selectively cleavable protecting groups, combined with the privileged pyrrolidine core, make it an indispensable asset for chemists aiming to synthesize novel compounds with potential therapeutic applications. The robust and well-understood chemistry associated with this molecule ensures its continued relevance and widespread use in the demanding fields of pharmaceutical research and development.
References
- Title: 1-benzyl 2-methyl 2-(3'-hydroxypropyl)pyrrolidine-1,2-dicarboxylate - LookChem Source: LookChem URL:[Link]
- Title: (R)
- Title: this compound | C14H17NO4 | CID 3387867 - PubChem Source: PubChem, National Center for Biotechnology Inform
- Title: 108645-62-1 | this compound - African Rock Art Source: African Rock Art URL:[Link]
- Title: EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents Source: Google Patents URL
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL:[Link]
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- 1. This compound | 108645-62-1 [m.chemicalbook.com]
- 2. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 108645-62-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5211-23-4|(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: A Proline-Derived Chiral Building Block
This guide provides an in-depth technical overview of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a versatile proline derivative essential for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document explores its synthesis, characterization, and strategic applications, emphasizing the chemical principles that underpin its utility as a chiral building block.
Introduction: The Strategic Importance of Proline Derivatives
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on peptides and proteins. This inherent rigidity has made proline and its derivatives invaluable tools in medicinal chemistry and organic synthesis. By modifying the proline scaffold, chemists can fine-tune steric and electronic properties to direct the stereochemical outcome of reactions or to create novel pharmacophores.
This compound, commonly known as N-Cbz-L-proline methyl ester, is a cornerstone of this class of compounds. The presence of the benzyloxycarbonyl (Cbz or Z) group on the nitrogen and the methyl ester at the C-2 carboxylate transforms the simple amino acid into a lipophilic, readily purifiable, and synthetically versatile intermediate. The Cbz group provides robust protection under a wide range of conditions, yet it is easily removed by catalytic hydrogenation, offering a clean and efficient deprotection strategy. This guide will delve into the practical synthesis and application of this key chiral synthon.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Appearance | Colorless to pale yellow oil/liquid | [Various commercial suppliers] |
| CAS Number | 108645-62-1 (DL-form) | [1] |
| 5211-23-4 ((S)-form) | ||
| 182210-00-0 ((R)-form) | [2] | |
| Predicted Boiling Point | 375.0 ± 42.0 °C at 760 Torr | [Various commercial suppliers] |
| Predicted Density | 1.220 ± 0.06 g/cm³ | [Various commercial suppliers] |
Spectroscopic Characterization
¹³C NMR Spectrum of (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate:
-
Source: Sigma-Aldrich, as reported in PubChem.[2]
-
Interpretation: The spectrum would be expected to show distinct signals for the 14 carbon atoms, including the carbonyls of the ester and carbamate, the aromatic carbons of the benzyl group, the methoxy carbon, and the aliphatic carbons of the pyrrolidine ring.
¹H NMR Spectrum of the related (S)-1-Benzyl 2-Methyl 4-Oxopyrrolidine-1,2-Dicarboxylate:
-
Source: ChemicalBook.[3]
-
Relevance: While not the exact compound, the proton signals for the benzyl group and the methyl ester would be expected in similar regions. The pyrrolidine ring protons would, however, show different splitting patterns due to the absence of the C4-oxo group in the title compound. A typical ¹H NMR spectrum of this compound would show signals for the aromatic protons (around 7.3 ppm), the benzylic CH₂ protons (around 5.1 ppm), the pyrrolidine ring protons (in the range of 1.8-4.5 ppm), and the methyl ester singlet (around 3.7 ppm).
Synthesis of this compound
The synthesis of this compound is a robust, two-step process starting from the readily available and inexpensive L-proline. This pathway is a staple in many academic and industrial laboratories.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol integrates established chemical principles for N-protection and esterification, providing a reliable method for the synthesis of the title compound.
Part A: Synthesis of N-Benzyloxycarbonyl-L-proline (N-Cbz-L-proline)
This step employs the classic Schotten-Baumann reaction conditions for the protection of the secondary amine of proline.
-
Dissolution: Dissolve L-proline (1.0 eq) in an aqueous solution of sodium bicarbonate (2.2 eq) with gentle stirring until a clear solution is obtained. The use of a base is crucial to neutralize the in-situ generated HCl and to deprotonate the proline amine for nucleophilic attack.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is to control the exothermicity of the reaction and to minimize side reactions.
-
Addition of Protecting Group: Add benzyl chloroformate (1.1 eq) dropwise to the cooled, stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to a pH of approximately 2 with cold 1N HCl. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline, typically as a white solid or a viscous oil.
-
Part B: Synthesis of this compound
This step involves the Fischer esterification of the N-protected proline.
-
Setup: Dissolve N-Cbz-L-proline (1.0 eq) from Part A in anhydrous methanol. The use of anhydrous solvent is critical to drive the equilibrium towards the ester product.
-
Catalyst: Cool the solution to 0 °C and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (1.1-1.2 eq for a non-catalytic approach). The acid protonates the carbonyl oxygen, making it more electrophilic.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound as an oil.
Applications in Asymmetric Synthesis: A Chiral Scaffold for Diastereoselective Reactions
The primary utility of this compound lies in its application as a chiral precursor for the synthesis of α-substituted proline derivatives. The rigid pyrrolidine ring and the defined stereocenter at C-2 allow for stereocontrolled functionalization at the adjacent C-2 position via enolate chemistry.
Diastereoselective Alkylation: The Causality of Stereocontrol
The C-2 proton of the pyrrolidine ring is acidic and can be deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a chiral enolate. The subsequent alkylation of this enolate with an electrophile (e.g., an alkyl halide) proceeds with a degree of diastereoselectivity that is influenced by several factors.
Caption: Workflow for diastereoselective alkylation and influencing factors.
-
Role of the N-Protecting Group (Cbz): The bulky Cbz group plays a crucial role in shielding one face of the planar enolate intermediate. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, thereby favoring the formation of one diastereomer over the other.[4]
-
Nature of the Ester and Electrophile: The size and nature of both the ester group and the electrophile also contribute to the steric environment of the transition state. Larger ester groups or bulkier electrophiles can enhance the facial bias and improve diastereoselectivity.[4]
-
Solvent and Additives: The choice of solvent and the presence of additives like HMPA can influence the aggregation state of the lithium enolate and its reactivity, which in turn can affect the diastereomeric ratio of the product.[4]
Representative Protocol: Diastereoselective Alkylation
The following is a generalized protocol based on established procedures for the alkylation of N-protected proline esters.[4][5]
-
Enolate Formation:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at this temperature to generate LDA.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (e.g., allyl bromide or methyl iodide, 1.5 eq) to the enolate solution at -78 °C.
-
Allow the reaction to proceed at -78 °C for several hours, or until TLC analysis indicates consumption of the starting material.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Analysis and Purification:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.
-
Purify the product and separate the diastereomers by flash column chromatography.
-
The resulting α-alkylated proline derivatives are valuable precursors for the synthesis of conformationally constrained peptides, peptidomimetics, and complex natural products.
Conclusion
This compound is a synthetically accessible and highly versatile chiral building block. Its utility is rooted in the foundational principles of proline chemistry, offering a robust platform for introducing stereochemical complexity in a controlled manner. The straightforward synthesis and the predictable, albeit tunable, diastereoselectivity in its applications make it an indispensable tool for the modern synthetic chemist. This guide has provided the fundamental knowledge, from synthesis to application, to empower researchers to effectively leverage this important proline derivative in their scientific endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information.
- Alonso, F., et al. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews, 36(5), 845-857.
- Sato, T., et al. (2001). Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters. Journal of the Chemical Society, Perkin Transactions 1, (12), 1443-1448.
Sources
- 1. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. (S)-1-Benzyl 2-Methyl 4-Oxopyrrolidine-1,2-Dicarboxylate(16217-15-5) 1H NMR spectrum [chemicalbook.com]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Chiral Properties of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the chiral properties of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a pivotal chiral building block in modern drug discovery and asymmetric synthesis. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, and the stereochemistry of its derivatives is often crucial for biological activity.[1] This document delves into the stereochemical intricacies of this compound, its stereoselective synthesis, detailed analytical methodologies for enantiomeric purity assessment, and its application in the synthesis of pharmacologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chiral attributes of this versatile molecule.
Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery
Nitrogen-containing heterocyclic compounds are of immense importance in pharmaceutical sciences due to their wide range of biological and pharmacological activities.[1] Among these, the five-membered pyrrolidine ring system is a recurring structural motif in a vast number of natural products and synthetic drugs.[1] The stereochemistry of substituents on the pyrrolidine ring can profoundly influence a molecule's interaction with biological targets, making the development of efficient asymmetric syntheses for chiral pyrrolidines a cornerstone of modern medicinal chemistry.
This compound, often referred to as N-benzyloxycarbonyl-proline methyl ester (Cbz-Pro-OMe), is a proline derivative that serves as a valuable chiral precursor. Its rigid cyclic structure and well-defined stereocenters make it an ideal starting material for the synthesis of complex chiral molecules with high stereochemical fidelity. This guide will explore the fundamental chiral properties of its (S) and (R) enantiomers and provide practical insights into their synthesis and application.
Stereochemistry and Chiral Properties
The core of this compound's utility lies in its chirality. The pyrrolidine ring contains a stereogenic center at the C2 position, leading to two enantiomers: (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate and (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
The absolute configuration of this stereocenter dictates the three-dimensional arrangement of the substituents, which in turn governs the diastereoselectivity of subsequent reactions where this molecule is used as a chiral template or building block. The bulky N-benzyloxycarbonyl (Cbz) group plays a crucial role in directing the approach of reagents, leading to highly stereocontrolled transformations.
Asymmetric Synthesis of this compound
The preparation of enantiomerically pure this compound typically starts from the corresponding enantiomer of proline (L-proline for the (S)-enantiomer and D-proline for the (R)-enantiomer). The synthesis involves two key steps: N-protection and esterification.
Synthesis Pathway Overview
The general synthetic route is a well-established and reliable method in peptide chemistry and organic synthesis. The causality behind this two-step process is to first protect the nucleophilic secondary amine of the proline ring to prevent side reactions and to introduce a sterically demanding group that can influence future stereoselective reactions. The subsequent esterification of the carboxylic acid provides a functional handle for further modifications.
Caption: General synthesis workflow.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate from L-Proline
This protocol describes the synthesis of the (S)-enantiomer, commonly known as N-Cbz-L-proline methyl ester.
Step 1: N-Benzyloxycarbonylation of L-Proline
-
Rationale: The Schotten-Baumann reaction is a robust method for N-acylation of amines. The use of a biphasic system with a mild base like sodium bicarbonate effectively neutralizes the HCl byproduct without promoting racemization.
-
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the N-Cbz-L-proline.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Esterification of N-Cbz-L-Proline
-
Rationale: Fischer-Speier esterification using an acid catalyst (like thionyl chloride which generates HCl in situ) in methanol is an efficient method for converting the carboxylic acid to its methyl ester.
-
Procedure:
-
Suspend N-Cbz-L-proline in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
-
Protocol 2: Synthesis of (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate from D-Proline
The synthesis of the (R)-enantiomer follows the same procedure as Protocol 1, with the substitution of L-proline with D-proline as the starting material.
Spectroscopic and Crystallographic Analysis
The structural elucidation and confirmation of the stereochemistry of this compound are performed using a combination of spectroscopic techniques and X-ray crystallography.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons in the pyrrolidine ring are characteristic of the molecule's conformation.
Table 1: Representative ¹H and ¹³C NMR Data for (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.25-7.40 | m | 5H | C₆H₅ |
| Benzylic Protons | 5.10-5.25 | m | 2H | OCH₂Ph |
| C2-H | 4.35-4.50 | m | 1H | NCH(CO₂Me) |
| C5-H | 3.45-3.65 | m | 2H | NCH₂ |
| C3, C4-H | 1.80-2.20 | m | 4H | CH₂CH₂ |
| Methyl Protons | 3.70 | s | 3H | OCH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||
| C=O (ester) | 173.0 | CO₂Me | ||
| C=O (carbamate) | 154.5 | NCO₂Bn | ||
| Aromatic C | 136.5, 128.5, 128.0, 127.8 | C₆H₅ | ||
| Benzylic C | 67.0 | OCH₂Ph | ||
| C2 | 59.0 | NCH(CO₂Me) | ||
| C5 | 46.5 | NCH₂ | ||
| C3 | 29.0-31.0 | CH₂ | ||
| C4 | 23.0-25.0 | CH₂ | ||
| Methyl C | 52.0 | OCH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₄H₁₇NO₄), the expected molecular weight is approximately 263.29 g/mol .[2][3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the synthesized product. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Protocol 3: Chiral HPLC Analysis
-
Rationale: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including proline derivatives.[4] The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like ethanol or isopropanol, is critical for achieving optimal resolution.[4]
-
Procedure:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).[4]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) can be used as a starting point.[4] The ratio of hexane to ethanol is optimized to achieve baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic benzyl group absorbs (e.g., 254 nm).
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
-
Caption: Chiral HPLC analysis workflow.
X-ray Crystallography
Applications in Drug Discovery and Development
This compound is a versatile chiral building block in the synthesis of a wide range of pharmaceutical agents. Its pre-defined stereocenter allows for the construction of complex molecular architectures with high stereochemical control.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective transformation. While this compound is more commonly used as a chiral building block, the principles of using proline-derived structures as auxiliaries are well-established.
As a Chiral Building Block
This is the primary application of this compound. The Cbz protecting group can be selectively removed under hydrogenolysis conditions, and the methyl ester can be hydrolyzed or converted to other functional groups. This orthogonal reactivity allows for the stepwise elaboration of the molecule.
Example Application: Synthesis of Pyrrolidine-based Enzyme Inhibitors
Many enzyme inhibitors feature a pyrrolidine core that mimics the transition state of the enzymatic reaction. The (S) or (R) enantiomer of this compound can be used as the starting material to synthesize these inhibitors with the correct stereochemistry for optimal binding to the enzyme's active site. For instance, it can serve as a precursor in the synthesis of certain antiviral or anticancer agents where a substituted proline-like structure is a key pharmacophore.
Conclusion
This compound is a chiral molecule of significant importance in the pharmaceutical sciences. Its well-defined stereochemistry, coupled with its synthetic accessibility from natural and non-natural proline, makes it an invaluable tool for the construction of enantiomerically pure drug candidates. This guide has provided a comprehensive overview of its chiral properties, stereoselective synthesis, analytical characterization, and applications. A thorough understanding of these aspects is essential for any researcher aiming to leverage this powerful chiral building block in their synthetic endeavors.
References
- PrepChem.com. Synthesis of L-proline, methyl ester. [Link]
- PrepChem.com. Synthesis of N-benzyloxycarbonyl-L-alanyl-L-proline ethylamide. [Link]
- ResearchGate.
- Mahmood, T., et al. (2022). Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and. Journal of King Saud University - Science, 34(7), 102211.
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000162). [Link]
- PubChem.
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A Deep Dive into the Spectroscopic Characterization of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate the structure and purity of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (C₁₄H₁₇NO₄), a proline derivative of significant interest in synthetic and medicinal chemistry.[1][2] The methodologies and interpretations presented herein are grounded in established principles and validated through practical application, offering a robust framework for the analysis of this and structurally related compounds.
Introduction: The Structural Significance of a Proline Derivative
This compound, with a molecular weight of 263.29 g/mol , is a chiral molecule featuring a pyrrolidine ring, a benzyl carbamate, and a methyl ester.[1][3] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for reproducible results.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
Diagram: NMR Experimental Workflow
Caption: A generalized workflow for NMR analysis.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
-
Aromatic Protons (δ 7.2-7.4 ppm): The five protons of the benzyl group typically appear as a multiplet in this region.
-
Benzylic Protons (δ ~5.1 ppm): The two protons of the -CH₂- group adjacent to the phenyl ring are diastereotopic due to the chiral center at C2 of the pyrrolidine ring. This results in two distinct signals, often appearing as a pair of doublets (an AB quartet) if their chemical shift difference is large enough, or a singlet if they are magnetically equivalent.
-
Pyrrolidine Ring Protons:
-
H2 (α-proton, δ ~4.4 ppm): The proton at the chiral center (C2) is coupled to the adjacent protons on C3, typically appearing as a doublet of doublets.
-
H5 Protons (δ ~3.5-3.7 ppm): The two protons on the carbon adjacent to the nitrogen of the carbamate show complex splitting patterns due to coupling with the H4 protons.
-
H3 and H4 Protons (δ ~1.8-2.2 ppm): These methylene protons of the pyrrolidine ring often present as complex overlapping multiplets.
-
-
Methyl Ester Protons (δ ~3.7 ppm): The three protons of the methyl group appear as a sharp singlet.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.15 | s or ABq | 2H | -CH ₂-Ph |
| ~4.40 | dd | 1H | NCH(CO₂Me) |
| ~3.70 | s | 3H | -OCH ₃ |
| ~3.60 | m | 2H | N-CH ₂- |
| ~2.10 | m | 2H | -CH ₂- |
| ~1.90 | m | 2H | -CH ₂- |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbons (δ ~173 ppm and ~155 ppm): Two distinct signals are expected for the ester and carbamate carbonyl carbons.
-
Aromatic Carbons (δ ~127-136 ppm): The carbons of the benzene ring will show several signals in this region. The quaternary carbon attached to the benzylic group will be at the downfield end.
-
Benzylic Carbon (δ ~67 ppm): The carbon of the -CH₂-Ph group.
-
Pyrrolidine Ring Carbons:
-
C2 (δ ~59 ppm): The chiral carbon attached to both nitrogen and the methyl ester group.
-
C5 (δ ~46 ppm): The carbon adjacent to the nitrogen of the carbamate.
-
C3 and C4 (δ ~23-30 ppm): The remaining two methylene carbons of the pyrrolidine ring.
-
-
Methyl Ester Carbon (δ ~52 ppm): The carbon of the -OCH₃ group.
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ ppm) | Assignment |
| ~173 | C =O (Ester) |
| ~155 | C =O (Carbamate) |
| ~136 | Ar-C (Quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~67 | -C H₂-Ph |
| ~59 | NC H(CO₂Me) |
| ~52 | -OC H₃ |
| ~46 | N-C H₂- |
| ~30 | -C H₂- |
| ~23 | -C H₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Sample Preparation
Methodology:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr plates/pellet) is recorded first.
-
Sample Spectrum: The sample is then placed in the beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.
Diagram: FTIR Experimental Workflow
Caption: A streamlined workflow for FTIR analysis.
FTIR Spectral Interpretation
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups. The ester carbonyl typically appears around 1735-1750 cm⁻¹, while the carbamate carbonyl appears at a lower wavenumber, around 1690-1710 cm⁻¹.
-
C-H Stretching:
-
Aromatic C-H stretching vibrations are observed as a group of weak to medium bands just above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations from the pyrrolidine ring and the benzylic methylene group appear as strong bands just below 3000 cm⁻¹.
-
-
C-O Stretching: The C-O stretching of the ester and carbamate groups will result in strong absorptions in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Bending: These appear as medium to sharp absorptions in the 1450-1600 cm⁻¹ region.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Strong | Aliphatic C-H Stretch |
| ~1740 | Strong | Ester C=O Stretch |
| ~1700 | Strong | Carbamate C=O Stretch |
| ~1600, ~1495, ~1450 | Medium | Aromatic C=C Bending |
| ~1250-1000 | Strong | C-O Stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is a "soft" ionization technique that often leaves the molecular ion intact, while EI is a "hard" ionization technique that causes extensive fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Mass Spectrum Interpretation
For this compound (C₁₄H₁₇NO₄, exact mass: 263.1158), the mass spectrum will provide key information.
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): With ESI, a prominent peak at m/z 264.1231 (for [M+H]⁺) or 286.1050 (for [M+Na]⁺) is expected.[4] With EI, a molecular ion peak at m/z 263 may be observed.
-
Key Fragmentation Patterns (EI-MS):
-
Loss of the benzyl group: A very common fragmentation pathway is the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).[1]
-
Loss of the methoxy group: A peak corresponding to the loss of -OCH₃ (31 Da) from the molecular ion may be observed.
-
Loss of the methyl ester group: Fragmentation may involve the loss of the -CO₂CH₃ group (59 Da).
-
Other significant fragments observed in the EI spectrum include peaks at m/z 160 and 204.[1]
-
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 263 | [M]⁺ | Molecular ion (EI) |
| 264 | [M+H]⁺ | Protonated molecule (ESI) |
| 286 | [M+Na]⁺ | Sodium adduct (ESI)[4] |
| 204 | [M - CO₂CH₃]⁺ | Loss of methyl ester group |
| 160 | [M - C₇H₇O]⁺ | Complex rearrangement and fragmentation |
| 91 | [C₇H₇]⁺ | Tropylium ion (base peak in EI)[1] |
Chiral Analysis
As this compound is a chiral compound, determining its enantiomeric purity is often necessary. This is typically achieved using chiral chromatography (e.g., HPLC or GC) with a chiral stationary phase. Alternatively, spectroscopic methods such as Circular Dichroism (CD) can be employed to confirm the absolute configuration, often in conjunction with theoretical calculations.[5][6]
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, FTIR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the compound's identity, purity, and key structural features. The protocols and interpretive guidelines presented in this document provide a robust framework for researchers and professionals engaged in the synthesis and application of this important class of molecules.
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"molecular structure of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
An In-Depth Technical Guide to the Molecular Structure of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Introduction
This compound is a key derivative of the amino acid proline, widely utilized by researchers in synthetic organic chemistry and drug development. Known by several synonyms, including N-Carboxybenzyl-proline methyl ester (Cbz-Pro-OMe), its structure incorporates a rigid five-membered pyrrolidine ring, making it an invaluable chiral building block.[1][2] Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of approximately 263.29 g/mol .[1][3] This guide provides a detailed examination of its molecular architecture, the synthetic rationale for its creation, and the spectroscopic techniques used for its definitive structural confirmation. The strategic placement of a benzyl carbamate (Cbz) on the ring's nitrogen and a methyl ester at the C-2 carboxyl position allows for orthogonal protection strategies, which are fundamental in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[4][5][6]
Core Molecular Architecture
The structure of this compound is defined by three primary components: the pyrrolidine core, an N-Carboxybenzyl (Cbz) protecting group, and a C-2 methyl ester.
-
Pyrrolidine Scaffold : The foundation of the molecule is the saturated five-membered heterocyclic pyrrolidine ring derived from proline. The conformational rigidity of this ring is a critical feature, often exploited to induce specific turns or kinks in peptide chains.
-
N-Carboxybenzyl (Cbz) Group : The secondary amine of the pyrrolidine ring is protected as a benzyl carbamate. The Cbz group is a robust protecting group, stable to the mildly acidic and basic conditions used to remove other protecting groups like Boc or Fmoc.[6] Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂ over Pd/C), which selectively removes the group without affecting most other functionalities.
-
C-2 Methyl Ester : The carboxylic acid functionality at the C-2 position is protected as a methyl ester. This prevents its participation in unwanted side reactions, such as amide bond formation, during subsequent synthetic steps. It can be readily deprotected (hydrolyzed) under basic conditions (e.g., using NaOH or LiOH).
-
Stereochemistry : The C-2 carbon of the pyrrolidine ring is a stereocenter. Therefore, the molecule exists as two distinct enantiomers: (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (derived from L-proline) and (R)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (derived from D-proline), as well as a racemic mixture of both.[2][3] The specific enantiomer used is critical for applications in asymmetric synthesis and peptide chemistry.
Synthetic Pathway for Structural Confirmation
Understanding the synthetic route is fundamental to verifying the molecule's structure. A logical and field-proven method involves a two-step sequence starting from the parent amino acid, proline. This approach ensures the retention of stereochemical integrity and high yields.
Synthetic Workflow:
-
N-Protection (Carboxybenzylation) : The synthesis begins with the protection of the secondary amine on the proline ring. This is typically achieved under Schotten-Baumann conditions. L-proline is dissolved in an aqueous basic solution (e.g., NaHCO₃), and benzyl chloroformate is added. The base neutralizes the HCl byproduct and deprotonates the amine, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the benzyl chloroformate, forming the stable Cbz-protected intermediate, N-Cbz-proline.[7]
-
O-Esterification : The carboxylic acid of N-Cbz-proline is then converted to its methyl ester. A common and efficient method is Fischer-Speier esterification, where the N-protected acid is refluxed in methanol with a catalytic amount of a strong acid like sulfuric acid or gaseous HCl.[8] Alternatively, milder reagents such as chlorotrimethylsilane (TMSCl) in methanol can be used at room temperature to achieve the same transformation, which is often preferable for sensitive substrates.[8]
Detailed Experimental Protocol
-
Step 1: Synthesis of N-Cbz-L-proline
-
Dissolve L-proline (1.0 eq) in a 1 M sodium bicarbonate aqueous solution in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline, typically as a viscous oil or white solid.
-
-
Step 2: Synthesis of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
-
Dissolve the N-Cbz-L-proline (1.0 eq) from the previous step in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add chlorotrimethylsilane (TMSCl) (2.0 eq) to the solution with stirring.[8]
-
Allow the solution to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by column chromatography on silica gel to yield the final product as a colorless oil.
-
Spectroscopic Verification of Molecular Structure
A combination of spectroscopic techniques provides unambiguous evidence for the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. Due to restricted rotation around the carbamate C-N bond, NMR spectra of this compound often show two sets of signals (rotamers).
| ¹H NMR Data | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~7.30 - 7.45 | Multiplet (m) | 5H of the benzyl phenyl ring |
| Benzylic Protons | ~5.10 - 5.25 | Singlet (s) or AB quartet | 2H of the -O-CH₂ -Ph group |
| Pyrrolidine C2-H | ~4.30 - 4.50 | Doublet of doublets (dd) | 1H, proton alpha to both N and ester |
| Methoxy Protons | ~3.70 | Singlet (s) | 3H of the -OCH₃ group |
| Pyrrolidine C5-H | ~3.40 - 3.60 | Multiplet (m) | 2H, protons alpha to nitrogen |
| Pyrrolidine C3/C4-H | ~1.80 - 2.30 | Multiplet (m) | 4H, remaining ring protons |
| ¹³C NMR Data | Expected Chemical Shift (δ, ppm) | Assignment |
| Ester Carbonyl | ~172-175 | C =O of methyl ester |
| Carbamate Carbonyl | ~154-156 | C =O of Cbz group |
| Aromatic Carbons | ~127-137 | 6C of the phenyl ring |
| Benzylic Carbon | ~67 | -O-C H₂-Ph |
| Pyrrolidine C2 | ~58-60 | C -2 of the pyrrolidine ring |
| Methoxy Carbon | ~52 | -OC H₃ |
| Pyrrolidine C5 | ~46 | C -5 of the pyrrolidine ring |
| Pyrrolidine C3/C4 | ~23-31 | C -3 and C -4 of the pyrrolidine ring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
| Technique | Expected m/z | Assignment |
| ESI-MS (+) | 264.123 | [M+H]⁺ |
| 286.105 | [M+Na]⁺ | |
| EI-MS | 263.116 | [M]⁺• (Molecular Ion) |
| 91.054 | [C₇H₇]⁺ (Tropylium ion, base peak) |
The most characteristic fragmentation in EI-MS is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation at m/z 91.[1][9] This peak is often the base peak in the spectrum and is a definitive indicator of a benzyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3030 | C-H Stretch | Aromatic C-H |
| ~2850-2970 | C-H Stretch | Aliphatic C-H (ring and methyl) |
| ~1745 | C=O Stretch | Ester Carbonyl |
| ~1700 | C=O Stretch | Carbamate Carbonyl |
| ~1410 | C-N Stretch | Carbamate |
| ~1200 | C-O Stretch | Ester and Carbamate |
The presence of two strong, distinct carbonyl (C=O) absorption bands is a key diagnostic feature, confirming the existence of both the ester and the carbamate functionalities.[3][4]
Applications in Research and Development
The well-defined structure of this compound makes it a valuable tool for chemists:
-
Peptide Synthesis : As a protected amino acid, it is a fundamental building block for incorporating proline residues into peptides. The Cbz group offers an alternative protection strategy to the more common Boc and Fmoc groups, allowing for greater synthetic flexibility.
-
Chiral Ligands : The pyrrolidine scaffold is a common feature in many successful chiral ligands used for asymmetric catalysis. This compound serves as a starting material for the synthesis of more complex ligand systems.
-
Pharmaceutical Intermediates : The proline ring is a privileged scaffold found in numerous FDA-approved drugs. As a readily available, enantiomerically pure intermediate, Cbz-Pro-OMe is a frequent starting point for the total synthesis of complex active pharmaceutical ingredients (APIs).
Conclusion
The molecular structure of this compound is characterized by a chiral pyrrolidine core functionalized with orthogonal N-Cbz and C-methyl ester protecting groups. Its architecture is unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, with each technique providing complementary and definitive data. The logical synthetic pathway from proline not only enables its efficient production but also serves as a basis for its structural verification. The unique combination of stereochemical definition, conformational rigidity, and versatile protecting groups solidifies its role as a cornerstone intermediate for researchers in peptide science, asymmetric synthesis, and medicinal chemistry.
References
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An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Foreword: The field of drug discovery is often characterized not by what is known, but by the rigorous pursuit of the unknown. 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a compound that sits at this frontier. As a proline derivative, it belongs to a class of molecules with significant biological relevance, yet its specific mechanism of action (MoA) remains to be fully elucidated in publicly accessible literature.[1][2] This guide, therefore, deviates from a simple summary of established facts. Instead, it serves as a strategic whitepaper for researchers, scientists, and drug development professionals. We will synthesize existing knowledge on structurally related compounds to construct plausible, testable hypotheses regarding its MoA. This document provides a foundational framework for investigation, complete with detailed experimental workflows designed to systematically uncover the biological role of this promising molecule.
Molecular Profile and Physicochemical Characteristics
This compound is a derivative of proline, an amino acid known for imparting unique structural constraints within peptides.[3] The molecule possesses two key functional groups attached to the pyrrolidine ring: a benzyl carbamate at the nitrogen (position 1) and a methyl ester at position 2.[1] These modifications significantly alter the physicochemical properties compared to native proline, enhancing its lipophilicity and potential for diverse biological interactions. The compound exists as (R) and (S) stereoisomers, a critical consideration for pharmacological activity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| IUPAC Name | 1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| CAS Number (Racemic) | 108645-62-1 |[4] |
Hypothesized Mechanisms of Action Based on Structural Analogs
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. By examining the MoA of structurally related molecules, we can formulate primary hypotheses for this compound.
Hypothesis A: Modulation of Neuronal Transporters
A compelling body of research implicates proline derivatives in the modulation of neuronal signaling. The structural similarity to benzyl prolinates suggests a potential interaction with ion-dependent transporters critical for maintaining electrochemical gradients in the central nervous system (CNS).
-
KCC2 Co-transporter Antagonism: Research has identified benzyl prolinate derivatives as selective blockers of the K⁺-Cl⁻ co-transporter 2 (KCC2).[5] KCC2 is crucial for establishing the low intracellular chloride concentration required for fast hyperpolarizing GABAergic inhibition in mature neurons. Antagonism of KCC2 can lead to shifts in the reversal potential of GABA, impacting neuronal excitability.
-
Excitatory Amino Acid Transporter (EAAT) Modulation: Other related pyrrolidine structures, specifically those with a pyrrolidine-2,5-dione ring, have been identified as positive allosteric modulators of EAAT2.[6] EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. Modulation of this transporter has significant therapeutic potential in conditions like epilepsy.
Given these precedents, it is plausible that this compound could interact with KCC2, EAATs, or other related CNS transporters.
Caption: Proposed modulation of a synaptic glutamate transporter (EAAT2).
Hypothesis B: Enzyme Inhibition
The pyrrolidine ring can also serve as a scaffold for designing enzyme inhibitors. While the direct substitution pattern differs, related heterocyclic compounds containing a pyrrolidine or piperidine ring have been investigated as inhibitors of Histone Deacetylases (HDACs).[7] HDACs are critical epigenetic regulators, and their inhibition is a validated therapeutic strategy in oncology and is being explored for neurological disorders. The benzyl and methyl ester groups of the target compound could potentially interact with the active site of various enzymes, including but not limited to HDACs.
Caption: The fundamental principle of competitive enzyme inhibition.
A Proposed Research Workflow for MoA Elucidation
Phase 1: Broad Target Profiling and Liability Screening
The first principle of MoA elucidation is to cast a wide, unbiased net. A broad panel screening is the most efficient method to identify initial, high-affinity interactions and to flag potential off-target liabilities early in development.
Caption: Workflow for initial, unbiased target identification.
Experimental Protocol: Broad Radioligand Binding and Enzyme Assay Panel
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: Submit the compound for screening at a final concentration of 10 µM (a standard concentration for identifying significant interactions).
-
Panel Selection: Utilize a comprehensive commercial screening panel (e.g., Eurofins SafetyScreen44, CEREP BioPrint) that includes a diverse range of targets: GPCRs, ion channels, transporters, and enzymes.
-
Execution: The screening is performed by the contract research organization (CRO) using validated radioligand binding assays for receptors and transporters, and functional enzymatic assays for enzymes.
-
Data Analysis: The primary output is expressed as the percentage of inhibition of binding or enzyme activity. A standard cutoff for a "hit" is >50% inhibition. This threshold balances the need to identify meaningful interactions while minimizing false positives.
-
Causality and Rationale: This unbiased approach prevents confirmation bias and may uncover entirely unexpected mechanisms of action. Identifying hits at this stage is critical for directing the more resource-intensive, hypothesis-driven experiments of Phase 2.
Phase 2: Hypothesis-Driven Functional Assays
Based on the hypotheses in Section 2.0 and the results of the Phase 1 screen, targeted functional assays must be performed to confirm and characterize the biological activity.
Protocol A: Glutamate Uptake Assay for EAAT Modulation
-
Cell Culture: Culture HEK293 cells stably expressing human EAAT2 (HEK-EAAT2). Plate cells in a 96-well microplate and grow to confluence.
-
Compound Incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 15-20 minutes with varying concentrations of the test compound (e.g., 1 nM to 100 µM). Include a known EAAT2 inhibitor (e.g., TFB-TBOA) as a positive control and a vehicle (DMSO) as a negative control.
-
Uptake Initiation: Initiate glutamate uptake by adding a mixture of [³H]-D-Aspartate (a radiolabeled glutamate analog) and unlabeled glutamate to the wells.
-
Uptake Termination: After 10 minutes at 37°C, rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of the positive control inhibitor). Plot the percentage of uptake relative to the vehicle control against the log concentration of the test compound to determine an EC₅₀ (for activators) or IC₅₀ (for inhibitors). This protocol provides a direct functional measure of the compound's effect on the transporter's activity.
Protocol B: In Vitro HDAC Inhibition Assay
-
Assay Principle: Utilize a commercially available fluorometric HDAC activity assay kit (e.g., from Cayman Chemical or Millipore). These kits typically use a substrate that becomes fluorescent upon deacetylation by HDACs.
-
Reagent Preparation: Reconstitute the human recombinant HDAC enzyme, the substrate, and the developer solution according to the manufacturer's protocol.
-
Compound Plating: In a black 96-well microplate, add varying concentrations of the test compound (1 nM to 100 µM). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle (DMSO) as a negative control.
-
Reaction Initiation: Add the HDAC enzyme to each well and incubate for a short period as specified by the kit. Following this, add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate for 1-2 hours at 37°C.
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution, which contains a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Measurement and Analysis: Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm). Plot the fluorescence intensity (or % inhibition) against the log concentration of the test compound to calculate the IC₅₀ value. This assay provides a direct measure of the compound's ability to inhibit HDAC enzymatic activity.
Conclusion and Forward Path
While the precise mechanism of action for this compound is not yet established, its chemical structure points toward several plausible and compelling biological roles, particularly within the central nervous system. The most promising hypotheses, based on the activity of structural analogs, are the modulation of neuronal transporters like KCC2 or EAATs, and the inhibition of enzymes such as HDACs.
The experimental workflow detailed in this guide provides a clear, logical, and rigorous path forward. By beginning with broad, unbiased screening and progressing to targeted, hypothesis-driven functional assays, researchers can systematically and efficiently identify and validate the compound's primary mechanism of action. This foundational work is an indispensable prerequisite for any further preclinical and clinical development, unlocking the full therapeutic potential of this and related pyrrolidine derivatives.
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Unlocking the Therapeutic Potential of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: A Technical Guide for Preclinical Investigation
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics and serving as a versatile template in drug discovery.[1][2][3][4] This guide focuses on a specific, yet underexplored derivative, 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate , outlining a comprehensive preclinical research strategy to elucidate its potential biological activities. While direct pharmacological data on this compound is limited, its structural features suggest promising avenues for investigation, particularly in the realms of neuroprotection, anti-inflammatory action, and antimicrobial effects. This document provides a robust framework for researchers, scientists, and drug development professionals to systematically explore the therapeutic promise of this molecule, detailing the scientific rationale, step-by-step experimental protocols, and data interpretation strategies.
Introduction: The Rationale for Investigation
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in pharmacology due to its ability to introduce three-dimensional complexity and stereochemical diversity into molecules, facilitating precise interactions with biological targets.[2] Many successful drugs, including the anticonvulsant ethosuximide and the antihypertensive agent enalapril, feature this core structure.[1] The subject of this guide, this compound, possesses key functional groups—a benzyl ester, a methyl ester, and the foundational pyrrolidine-dicarboxylate core—that suggest a high potential for biological activity.
The benzyl group can facilitate hydrophobic interactions with protein targets, while the ester functionalities can be hydrolyzed by endogenous esterases, potentially leading to a prodrug effect or revealing active carboxylic acid moieties. Furthermore, the pyrrolidine-1,2-dicarboxylate backbone is structurally related to proline, an amino acid crucial for protein structure and function.[4] This structural analogy suggests potential interactions with a variety of enzymes and receptors.
Given the established therapeutic relevance of the pyrrolidine scaffold, a systematic investigation into the biological activities of this compound is warranted. This guide proposes a multi-pronged approach, focusing on three key areas with a high probability of yielding significant findings: neuroprotection, anti-inflammatory effects, and antimicrobial activity.
Potential Biological Activity: A Triumvirate of Therapeutic Promise
Based on the extensive literature on pyrrolidine derivatives, we hypothesize that this compound may exhibit one or more of the following biological activities:
Neuroprotective Effects
The pyrrolidine core is present in several compounds with demonstrated neuroprotective properties. For instance, pyrrolidine dithiocarbamate (PDTC) has been shown to be neuroprotective in models of neonatal hypoxia-ischemia by reducing inflammation and oxidative stress.[5][6] Furthermore, derivatives of pyrrolidine-2-one have shown promise in mitigating cognitive deficits in models of Alzheimer's disease.[7] The structural similarity of our target compound to L-trans-pyrrolidine-2,4-dicarboxylate, an inhibitor of glutamate uptake, also points towards a potential role in modulating glutamatergic neurotransmission, a key pathway in neuronal excitability and excitotoxicity.[8][9]
Proposed Mechanism of Action: The neuroprotective effects of this compound could be mediated through several pathways, including the modulation of glutamate receptors, inhibition of oxidative stress, or anti-inflammatory actions within the central nervous system.
Anti-inflammatory Activity
Inflammation is a critical component of numerous diseases, and pyrrolidine derivatives have emerged as a promising class of anti-inflammatory agents.[10][11] The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of pro-inflammatory signaling cascades like NF-κB and MAPK.[10]
Proposed Mechanism of Action: this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators (e.g., prostaglandins and leukotrienes) or by interfering with the signaling pathways that orchestrate the inflammatory response.
Antimicrobial Activity
The pyrrolidine scaffold is also a feature of several compounds with antibacterial and antifungal properties.[1][12] For example, N-benzyl-3-sulfonamidopyrrolidines have been identified as a new class of bacterial DNA gyrase inhibitors.[13] The presence of the benzyl group in our target compound could enhance its antimicrobial potential, as this moiety is often associated with increased lipophilicity and cell membrane penetration.
Proposed Mechanism of Action: The potential antimicrobial activity of this compound could stem from the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with other vital microbial processes.
Experimental Workflows for Preclinical Evaluation
To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro screening to identify promising activities, followed by more complex cell-based assays and, ultimately, in vivo validation.
Figure 1: A stepwise workflow for the evaluation of pyrrolidine derivatives.
In Vitro Screening Protocols
-
Glutamate-Induced Excitotoxicity Assay:
-
Culture primary cortical neurons from embryonic day 18 rat pups.
-
After 7-10 days in vitro, pre-treat the neurons with varying concentrations of this compound for 1 hour.
-
Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15 minutes.
-
Assess cell viability 24 hours later using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Include a positive control, such as MK-801, an NMDA receptor antagonist.
-
-
Oxidative Stress Assay:
-
Culture SH-SY5Y neuroblastoma cells.
-
Pre-treat cells with the test compound for 1 hour.
-
Induce oxidative stress with 100 µM hydrogen peroxide (H₂O₂) for 24 hours.
-
Measure cell viability using the LDH (lactate dehydrogenase) cytotoxicity assay.
-
Quantify intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate).
-
-
COX-1 and COX-2 Inhibition Assay:
-
Utilize commercially available COX-1 (ovine) and COX-2 (human recombinant) enzyme inhibition assay kits.
-
Prepare various concentrations of this compound and a reference compound (e.g., Celecoxib).
-
In a 96-well plate, combine the enzyme, heme, the test compound, and Tris-HCl buffer (pH 8.0).
-
Initiate the reaction by adding arachidonic acid and a chromogenic substrate.
-
Measure the absorbance at 550 nm to determine the half-maximal inhibitory concentration (IC₅₀).[10]
-
-
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay:
-
Culture RAW 264.7 murine macrophages.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare serial dilutions of this compound in a 96-well plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Cell-Based Mechanistic Studies
Should the initial in vitro screening yield promising results, further cell-based assays will be crucial to elucidate the mechanism of action.
Figure 2: Potential modulation of the NF-κB signaling pathway by a pyrrolidine derivative.
For instance, if anti-inflammatory activity is observed, Western blotting can be employed to investigate the compound's effect on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[10]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Screening Results for this compound
| Assay | Endpoint | Result (IC₅₀ / EC₅₀) | Positive Control |
| Glutamate-Induced Excitotoxicity | Cell Viability (EC₅₀) | 5 µM | MK-801 (0.1 µM) |
| COX-2 Inhibition | Enzyme Activity (IC₅₀) | 15 µM | Celecoxib (0.5 µM) |
| S. aureus Growth Inhibition | MIC | 32 µg/mL | Vancomycin (1 µg/mL) |
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound. By systematically investigating its potential neuroprotective, anti-inflammatory, and antimicrobial activities, researchers can uncover the therapeutic promise of this novel compound. Positive findings from this proposed research plan would warrant further investigation, including lead optimization, pharmacokinetic studies, and more extensive in vivo efficacy and safety profiling, ultimately paving the way for its potential development as a novel therapeutic agent.
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The Benzyl Group in 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: A Strategic Linchpin in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the molecular architecture of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, the benzyl group, while seemingly a simple aromatic appendage, serves a critical and strategic role. This technical guide delves into the multifaceted functions of the N-benzyl group in this pyrrolidine derivative, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] We will explore the causal reasoning behind its selection as a protecting group for the pyrrolidine nitrogen, its influence on the molecule's reactivity, and the nuanced methodologies for its strategic removal. This guide aims to provide not only procedural knowledge but also a deeper understanding of the chemical principles that govern the utility of the benzyl group in the synthesis of complex molecules.
The Strategic Imperative for Nitrogen Protection in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in a vast array of biologically active compounds and pharmaceuticals.[3] Its secondary amine functionality, however, presents a synthetic challenge. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, which can interfere with desired chemical transformations at other positions of the molecule, such as the carboxylate group at C2. To orchestrate a successful synthetic route, this reactive nitrogen must be temporarily masked or "protected."
The choice of a protecting group is a critical strategic decision in multi-step synthesis, governed by factors such as stability to various reaction conditions, ease of introduction, and, most importantly, the ability to be removed selectively under mild conditions that do not compromise the integrity of the rest of the molecule.[4]
The N-Benzyl Group: A Deliberate Choice
For the synthesis of pyrrolidine derivatives like this compound, the benzyl (Bn) group, often introduced as a benzyloxycarbonyl (Cbz or Z) group in the context of amino acid chemistry, emerges as a frequent and deliberate choice for N-protection.[5] This preference is rooted in a compelling set of chemical properties:
-
Robust Stability: The N-benzyl group exhibits remarkable stability across a wide range of reaction conditions, including acidic, basic, and many oxidative and reductive environments.[6] This robustness allows for a broad spectrum of chemical manipulations to be performed on other parts of the molecule without premature cleavage of the protecting group.
-
Orthogonality: In the landscape of protecting group strategies, the benzyl group is orthogonal to other commonly used protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[5] This means that the benzyl group can be removed without affecting Boc or Fmoc groups, and vice versa, enabling complex, multi-step syntheses with differential protection schemes.[4]
-
Low Risk of Racemization: For chiral centers adjacent to the protected nitrogen, such as the C2 position in our target molecule, the urethane linkage of a Cbz group helps to suppress racemization during subsequent activation and coupling reactions, a critical consideration in the synthesis of enantiopure pharmaceuticals.[5]
-
Facile Introduction: The benzyl group can be readily introduced onto the pyrrolidine nitrogen through standard nucleophilic substitution reactions, typically using benzyl bromide or a related benzylating agent in the presence of a base.[6]
The logical flow for selecting the N-benzyl protecting group can be visualized as follows:
Caption: Rationale for selecting the N-benzyl protecting group.
Influence on Molecular Reactivity
The presence of the N-benzyl group is not merely a passive shield. It exerts a tangible influence on the electronic and steric environment of the pyrrolidine ring, which can modulate the reactivity of adjacent functional groups. The electron-withdrawing nature of the carbamate in an N-Cbz protected pyrrolidine can decrease the nucleophilicity of the nitrogen atom. Furthermore, the steric bulk of the benzyl group can direct the approach of reagents to other parts of the molecule, potentially influencing the stereochemical outcome of reactions at the C2 and C5 positions.
The Art of Deprotection: Strategic Removal of the Benzyl Group
The true elegance of the benzyl protecting group lies in the suite of reliable methods available for its removal. The most common and often preferred method is catalytic hydrogenolysis .[7] This technique offers mild reaction conditions and typically produces the deprotected amine and toluene as the only byproducts, simplifying purification.
A particularly effective and rapid variation of this method is catalytic transfer hydrogenation , which avoids the need for handling gaseous hydrogen and specialized high-pressure equipment.[8]
Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol outlines a robust and widely applicable method for the removal of the N-benzyl group from this compound using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.[9][10]
Materials:
-
This compound (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (typically 10-20 mol% Pd)
-
Anhydrous ammonium formate (approx. 5-10 equivalents)
-
Anhydrous methanol (MeOH)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the this compound (1.0 mmol) and 10% Pd/C in anhydrous methanol (10-20 mL) under an inert atmosphere.
-
Hydrogen Donor Addition: To the stirred suspension, add anhydrous ammonium formate in a single portion.
-
Reaction Execution: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times are typically short, often ranging from 10 to 60 minutes.[8]
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.
-
Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in air. It is advisable to quench the catalyst on the Celite® pad with water before disposal.[7]
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methyl pyrrolidine-1,2-dicarboxylate. Further purification can be achieved by column chromatography or recrystallization if necessary.
Caption: Workflow for N-debenzylation via catalytic transfer hydrogenation.
Spectroscopic Characterization
The successful synthesis and deprotection of this compound can be confirmed through various spectroscopic techniques. The data presented below is typical for the N-benzylated compound.[11][12]
Table 1: Key Spectroscopic Data for this compound
| Technique | Key Features and Expected Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons (~5.1 ppm), the methyl ester protons (~3.7 ppm), and the pyrrolidine ring protons (in the aliphatic region). |
| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group, the benzylic carbon, the carbonyl carbons of the carbamate and the ester, the methyl ester carbon, and the carbons of the pyrrolidine ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the carbamate and the ester groups (typically around 1700-1750 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic moieties. |
Upon successful debenzylation, the signals corresponding to the benzyl group in the ¹H and ¹³C NMR spectra will disappear, and a characteristic N-H signal will appear in the ¹H NMR and IR spectra.
Conclusion
The benzyl group in this compound is far more than a simple structural component; it is a carefully chosen synthetic tool that enables the construction of complex molecular architectures. Its inherent stability, orthogonality to other common protecting groups, and the facility of its removal via catalytic hydrogenolysis underscore its strategic importance. For researchers and professionals in drug development, a thorough understanding of the role and manipulation of the N-benzyl group is essential for the efficient and successful synthesis of novel pyrrolidine-based therapeutic agents.
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The Cornerstone of Asymmetric Synthesis: A Technical Guide to Chiral Pyrrolidines
Abstract
The chiral pyrrolidine scaffold represents a privileged structural motif, centrally located at the intersection of pharmaceutical sciences, natural product chemistry, and asymmetric catalysis. Its rigid five-membered ring, adorned with stereocenters, provides a unique three-dimensional architecture that is instrumental in achieving high stereocontrol in chemical transformations. This technical guide offers an in-depth exploration of chiral pyrrolidines, moving beyond a mere recitation of facts to provide a causal understanding of their synthesis and application. We will dissect the strategic considerations behind synthetic routes, elucidate the mechanistic underpinnings of their catalytic prowess, and showcase their validated impact on modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile molecular framework.
The Enduring Significance of the Chiral Pyrrolidine Framework
The prevalence of the pyrrolidine ring in FDA-approved pharmaceuticals is a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1] Nature itself frequently employs this heterocycle in a vast array of alkaloids, many of which exhibit potent biological activity.[2][3] Beyond their presence in final drug products, chiral pyrrolidines have catalyzed a paradigm shift in asymmetric synthesis. The advent of organocatalysis, a field for which the 2021 Nobel Prize in Chemistry was awarded, was significantly propelled by the discovery of proline-catalyzed asymmetric reactions.[1][4] This established the pyrrolidine core as a powerful catalytic scaffold, capable of mimicking the enamine-based mechanism of natural Class I aldolase enzymes.[5][6]
This guide will navigate through the critical aspects of chiral pyrrolidine chemistry, focusing on two primary areas of their utility: as powerful organocatalysts and as versatile chiral building blocks for complex molecule synthesis.
Strategic Synthesis of Enantiopure Pyrrolidines
The efficient and stereocontrolled synthesis of chiral pyrrolidines is a cornerstone of modern organic chemistry. The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Leveraging the Chiral Pool: Proline and Its Kin
Nature provides an excellent and cost-effective starting point for many chiral pyrrolidines in the form of the amino acid L-proline (and its less common D-enantiomer). Proline and its derivatives, such as 4-hydroxyproline, serve as versatile starting materials, with their inherent stereochemistry guiding the synthesis.[7]
Experimental Protocol: Synthesis of (S)-Prolinol
A foundational transformation is the reduction of proline to prolinol, a key precursor for many catalysts and ligands.
Objective: To reduce the carboxylic acid of (S)-proline to the corresponding alcohol.
Materials:
-
(S)-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Diethyl Ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of (S)-proline in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction is cooled to 0 °C, and cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.
-
Purification can be achieved by distillation under reduced pressure.
Asymmetric Cycloaddition Reactions
1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes stand out as one of the most powerful methods for constructing highly substituted pyrrolidines with multiple stereocenters in a single step.[8][9] The stereochemical outcome is controlled by the use of chiral ligands, often in conjunction with a metal catalyst, such as copper or palladium.[10][11]
Modern Strategies: C-H Functionalization
Direct C-H functionalization represents the cutting edge of pyrrolidine synthesis, offering a highly atom- and step-economical approach.[12] The Hofmann-Löffler-Freytag reaction, a classic method for synthesizing pyrrolidines via a radical-mediated C-H amination, has recently been rendered enantioselective through the development of chiral copper catalysts.[13] This allows for the conversion of readily available linear ketones into valuable enantioenriched pyrrolines, which are immediate precursors to chiral pyrrolidines.[13]
Chiral Pyrrolidines as Engines of Organocatalysis
The rise of organocatalysis has provided a green and robust alternative to many metal-catalyzed processes.[14] Chiral pyrrolidines are at the heart of this revolution, primarily through their ability to engage in enamine and iminium ion catalysis.
The Proline Paradigm: Enamine Catalysis
The seminal work by List and Barbas demonstrated that L-proline could catalyze the direct asymmetric aldol reaction between acetone and various aldehydes.[4][5] The catalytic cycle, a cornerstone of modern organic chemistry, proceeds through the formation of a chiral enamine intermediate from the catalyst and a carbonyl donor (e.g., a ketone). This enamine then attacks the electrophilic carbonyl acceptor (an aldehyde), with the stereochemistry being directed by the chiral environment of the proline catalyst.
Beyond Proline: The Jørgensen-Hayashi Catalysts
While proline is effective, its catalytic activity and selectivity can be limited. This spurred the development of more sophisticated pyrrolidine-based catalysts. Diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, represent a significant advancement.[14] The bulky diarylmethyl group and the silyl ether create a well-defined chiral pocket that effectively shields one face of the enamine intermediate, leading to exceptionally high levels of stereocontrol in reactions like Michael additions of aldehydes to nitroalkenes.[15][16]
| Catalyst Type | Key Reaction | Typical ee (%) | Key Structural Feature | Ref |
| (S)-Proline | Intermolecular Aldol | 70-95% | Carboxylic acid for H-bonding | [5] |
| Diarylprolinol Silyl Ether | Michael Addition | >95% | Bulky diaryl & silyl groups | [14] |
| (S)-Prolinamide | Michael Addition | >90% | Amide for H-bond donation | [14] |
| C₂-Symmetric Diamines | Various | High | Rigid, well-defined structure | [17][18][19] |
Table 1: Comparison of Common Pyrrolidine-Based Organocatalysts.
Pyrrolidines as Ligands in Asymmetric Metal Catalysis
The C₂-symmetric scaffold of many 2,5-disubstituted pyrrolidines makes them exceptional ligands for transition metal catalysis.[1] Their rigid conformation allows for the creation of a well-defined and predictable chiral environment around the metal center, which is crucial for effective stereochemical communication.
-
Palladium Catalysis: Pyrrolidine-based phosphine ligands are instrumental in enantioselective palladium-catalyzed reactions, such as the [3+2] cycloaddition of trimethylenemethane (TMM) with imines to afford chiral pyrrolidines.[10]
-
Iron Catalysis: Chiral PNNP ligands incorporating a pyrrolidine backbone have been successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities.[20]
-
Gold Catalysis: Gold(I) complexes featuring JohnPhos-type ligands with a remote C₂-symmetric 2,5-diarylpyrrolidine have demonstrated high enantioselectivities in various enyne cyclization reactions.[21][22]
Application in Drug Discovery and Development: A Case Study
The utility of chiral pyrrolidines is vividly illustrated in the synthesis of numerous pharmaceuticals. A common strategy involves using a chiral pyrrolidine derivative as a key building block, introducing the required stereochemistry early in the synthetic sequence.[7]
For instance, the synthesis of Voxilaprevir, an antiviral drug, starts from commercially available Boc-protected trans-4-hydroxy-L-proline.[7] This readily available chiral starting material undergoes a series of functional group manipulations, including oxidation and amidation, to construct the complex core of the final drug molecule, with the stereochemistry of the initial pyrrolidine ring being preserved throughout the synthesis.[7] This approach highlights the efficiency and practicality of leveraging the chiral pool for the synthesis of complex, optically pure pharmaceuticals.
Conclusion and Future Outlook
Chiral pyrrolidines are far more than just a common structural motif; they are enabling tools that have fundamentally advanced the science of organic synthesis. From their origins as building blocks derived from the chiral pool to their central role in the organocatalysis revolution and as sophisticated ligands in metal catalysis, their impact is undeniable. The continued development of novel synthetic routes, particularly those involving catalytic, enantioselective C-H functionalization, promises to provide even more efficient access to diverse and complex pyrrolidine structures.[13][23] As our understanding of catalysis deepens, we can expect the design of next-generation pyrrolidine-based catalysts with enhanced activity, selectivity, and broader substrate scope, further solidifying their indispensable role in the creation of new medicines and materials.
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"solubility of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate in common organic solvents"
An In-depth Technical Guide to the Solubility of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and pharmaceutical development. Lacking extensive published quantitative data, this document establishes a robust theoretical framework based on the molecule's physicochemical properties and the principle of "like dissolves like." It further presents detailed, field-proven methodologies for researchers to empirically determine solubility, ensuring reliable and reproducible results. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for process optimization, purification, and formulation.
Introduction and Molecular Analysis
This compound, also known as N-Cbz-DL-proline methyl ester, is a protected amino acid derivative widely utilized in peptide synthesis and as a building block for complex pharmaceutical agents. The solubility of such an intermediate is a critical parameter that dictates the choice of solvents for reaction media, extraction, chromatography, and crystallization, directly impacting reaction efficiency, product purity, and overall process scalability.
A molecule's solubility is fundamentally governed by its structure. The structure of this compound contains both non-polar and polar functionalities, rendering it amphiphilic.
-
Non-Polar Moieties: The benzyl group and the saturated pyrrolidine ring contribute to the molecule's lipophilicity, favoring interactions with non-polar solvents through van der Waals forces.
-
Polar Moieties: The carbamate and methyl ester groups introduce polarity through their carbonyl and ether linkages, allowing for dipole-dipole interactions and hydrogen bond acceptance in polar solvent systems.
This dual nature suggests a nuanced solubility profile across the spectrum of common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 263.29 g/mol | [1][2][3] |
| Appearance | Colorless oil | |
| XLogP3 | 1.7 | [1][2][3] |
| CAS Number | 108645-62-1 | [4] |
The XLogP3 value of 1.7 indicates a moderate degree of lipophilicity, predicting a general preference for organic solvents over water.
Predicted Solubility Profile
Based on first principles and data from structurally analogous compounds, a qualitative solubility profile can be predicted. The fundamental rule "like dissolves like" provides the primary basis for these predictions.[5][6]
dot
Caption: Predicted solubility based on solvent class.
2.1. Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane) Interaction is primarily driven by London dispersion forces.
-
Toluene: Moderate to good solubility is expected. The benzyl group of the solute can engage in favorable π-π stacking interactions with the aromatic ring of toluene.
-
Hexane/Cyclohexane: Lower solubility is predicted. While the aliphatic portions of the solute are compatible, the polar ester and carbamate groups are energetically disfavored in a purely non-polar environment, limiting overall dissolution.
2.2. Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Acetone, DMF, DMSO) These solvents are highly effective due to their ability to engage in dipole-dipole interactions without donating hydrogen bonds.
-
Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF): High solubility is expected. These are standard solvents for reactions and chromatography involving protected amino acids due to their ability to solvate both polar and non-polar regions of the molecule.
-
N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): Very high solubility is predicted. These highly polar solvents are known to be excellent for dissolving protected peptides and other large, functionalized organic molecules.[7][8]
2.3. Polar Protic Solvents (e.g., Methanol, Ethanol, Water) These solvents can both accept and donate hydrogen bonds.
-
Methanol, Ethanol: Good solubility is anticipated. The alcohols can act as hydrogen bond acceptors for the solute's carbonyl oxygens. Structurally related N-Cbz-L-proline is known to be soluble in methanol.[9][10]
-
Water: Very low solubility or immiscibility is expected. The large, non-polar surface area of the benzyl and pyrrolidine groups leads to a large energetic penalty for creating a solvation shell in water, making it a poor solvent despite the presence of polar groups.
Table 2: Summary of Predicted Qualitative Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Non-Polar | Hexane, Cyclohexane | Low | London Dispersion |
| Toluene | Moderate | London Dispersion, π-π Stacking | |
| Polar Aprotic | DCM, THF, Ethyl Acetate | High | Dipole-Dipole, London Dispersion |
| DMF, DMSO, Acetonitrile | Very High | Dipole-Dipole, London Dispersion | |
| Polar Protic | Methanol, Ethanol | Good | H-Bonding (Acceptor), Dipole-Dipole |
| Water | Very Low / Insoluble | Hydrophobic Effect |
Protocols for Experimental Solubility Determination
To move beyond prediction and obtain quantitative, actionable data, rigorous experimental determination is required. The following protocols are designed to be robust and self-validating.
Protocol I: Rapid Qualitative Assessment
This method provides a quick, material-sparing assessment of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.[11]
Methodology:
-
Preparation: Add approximately 25 mg of this compound to a clean, dry 1-dram vial.
-
Solvent Addition: Add the test solvent dropwise, up to 1.0 mL.
-
Agitation: After each addition of a few drops, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the sample against a contrasting background.
-
Soluble: The solid completely dissolves to form a clear, homogenous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.
-
Insoluble: No noticeable dissolution of the solid occurs.
-
-
Recording: Record the observation for each solvent tested.
Protocol II: Quantitative Determination via Shake-Flask Method
The shake-flask method is the industry-standard approach for determining the equilibrium solubility of a compound.[5] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
dot
Caption: Workflow for quantitative solubility determination.
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended to ensure the dissolution rate equals the precipitation rate.
-
Phase Separation: Cease agitation and allow the excess solid to settle. To ensure complete removal of solid particulates, centrifugation followed by careful withdrawal of the supernatant, or filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents), is required.
-
Causality Note: This step is critical. Failure to completely remove undissolved solid will lead to an overestimation of solubility.
-
-
Analysis of Supernatant: Accurately determine the concentration of the solute in the clear supernatant.
-
Gravimetric Method (Preferred for non-volatile solutes): a. Transfer a precise volume (e.g., 1.00 mL) of the supernatant to a pre-weighed vial. b. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point. c. Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved solute. d. Calculate solubility in mg/mL or g/100 mL.
-
Chromatographic Method (e.g., HPLC): a. Prepare a series of standard solutions of the compound at known concentrations and generate a calibration curve. b. Dilute the saturated supernatant with a suitable mobile phase and analyze by HPLC. c. Determine the concentration from the calibration curve, accounting for the dilution factor.
-
Reference Data: Common Organic Solvent Properties
The choice of solvent and the interpretation of results are aided by understanding the physical properties of the solvents themselves.
Table 3: Properties of Selected Organic Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Dielectric Constant (20°C) |
| Hexane | 69.0 | 0.655 | 0.1 | 1.88 |
| Toluene | 110.6 | 0.867 | 2.4 | 2.38 |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | 4.34 |
| Dichloromethane | 39.7 | 1.326 | 3.1 | 9.08 |
| Tetrahydrofuran (THF) | 66.0 | 0.886 | 4.0 | 7.58 |
| Ethyl Acetate | 77.1 | 0.894 | 4.4 | 6.02 |
| Acetone | 56.3 | 0.791 | 5.1 | 20.7 |
| Methanol | 64.7 | 0.792 | 5.1 | 32.7 |
| Ethanol | 78.3 | 0.789 | 4.3 | 24.55 |
| Acetonitrile | 81.6 | 0.786 | 5.8 | 37.5 |
| N,N-Dimethylformamide (DMF) | 153.0 | 0.944 | 6.4 | 36.71 |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 1.100 | 7.2 | 46.68 |
| Water | 100.0 | 0.998 | 10.2 | 80.1 |
| (Data compiled from sources[12][13]) |
Conclusion
While published quantitative data for the solubility of this compound is scarce, a robust predictive framework can be established from its molecular structure. The compound is anticipated to be highly soluble in polar aprotic solvents (DCM, EtOAc, DMF, DMSO), moderately soluble in alcohols and aromatic solvents (Methanol, Toluene), and poorly soluble in aliphatic hydrocarbons and water. This guide provides detailed, reliable protocols for researchers to obtain precise experimental data, empowering them to make informed decisions for reaction and process optimization. A systematic investigation using the methodologies described herein will yield invaluable data for the broader scientific community.
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Methodological & Application
"enantioselective synthesis using 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
An Application Guide to the Enantioselective Synthesis of α-Substituted Amino Acids Utilizing (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Introduction: Leveraging the Chiral Pool
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Nature provides a valuable resource in the form of the "chiral pool," a collection of enantiomerically pure compounds from which complex chiral molecules can be synthesized. (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a derivative of L-proline and by extension, pyroglutamic acid, is a quintessential example of such a chiral building block.[1][2] Its rigid pyrrolidine scaffold and pre-defined stereocenter at the C-2 position make it an exemplary substrate for diastereoselective transformations, enabling the synthesis of a wide array of non-proteinogenic α-amino acids.
This guide provides a detailed examination of the application of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate as a chiral template for the asymmetric α-alkylation of the glycine unit. We will explore the mechanistic underpinnings of the stereocontrol, provide a detailed experimental protocol, and discuss the subsequent transformations to yield valuable, enantiomerically enriched final products.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | [3] |
| Molecular Weight | 263.29 g/mol | [4] |
| Appearance | Liquid / Oil | [5] |
| CAS Number | 5211-23-4 ((S)-isomer) | [6] |
| Storage | Sealed in dry, Room Temperature (2-8 °C recommended) | [5] |
Safety Note: While not acutely hazardous, standard laboratory safety protocols should be observed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[5]
Core Application: Diastereoselective α-Alkylation
The primary application detailed here is the use of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate as a chiral glycine equivalent for the synthesis of α-substituted amino acids. The strategy involves the deprotonation at the α-carbon (C-2) to form a chiral enolate, which then reacts with an electrophile. The inherent chirality of the molecule directs the electrophile to a specific face of the enolate, resulting in a highly diastereoselective alkylation.
Mechanistic Rationale for Stereocontrol
The high degree of stereoselectivity is not accidental; it is a direct consequence of the molecule's conformational rigidity and steric properties. Upon treatment with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the N-Cbz (benzyloxycarbonyl) group. This chelation locks the molecule into a rigid, five-membered ring conformation.
The bulky benzyl group of the Cbz protecting group effectively shields the top face (Re face) of the enolate. Consequently, an incoming electrophile (E⁺) is sterically directed to approach from the less hindered bottom face (Si face), leading to the preferential formation of one diastereomer.
The following diagram illustrates the proposed transition state for this key alkylation step.
Caption: Steric shielding by the Cbz group directs electrophilic attack.
Experimental Protocols
The following protocols provide a step-by-step methodology for the asymmetric alkylation and subsequent deprotection.
Workflow Overview
The overall synthetic sequence can be visualized as a three-stage process: enolate formation and alkylation, purification of the diastereomeric product, and finally, deprotection to yield the desired chiral α-amino acid derivative.
Caption: General workflow for the synthesis of chiral α-amino acids.
Protocol 1: Diastereoselective Alkylation with Benzyl Bromide
This protocol details the alkylation of the chiral template with benzyl bromide as a representative electrophile.
Materials:
-
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi, 1.05 eq, solution in hexanes)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Transfer the prepared LDA solution from Step 1 into this flask via cannula, dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns a yellow/orange color.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, containing a mixture of diastereomers, is purified by flash column chromatography on silica gel to isolate the major diastereomer.
Protocol 2: Deprotection to (R)-Phenylalanine Methyl Ester
This protocol describes the removal of the N-Cbz group to yield the final product.
Materials:
-
Purified alkylated intermediate from Protocol 1 (1.0 eq)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Palladium on Carbon (Pd/C, 10 wt. %, ~0.1 eq)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Hydrogenolysis: Dissolve the purified alkylated product in methanol in a round-bottom flask.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (1 atm) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary. This process cleaves the Cbz group, and the pyrrolidine ring opens to yield the desired amino acid ester.
Expected Results & Data
The diastereoselectivity of the alkylation step is typically high, and the following table provides representative data for similar chiral auxiliary-mediated alkylations.[7]
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >98:2 | ~75-85 |
| Iodomethane | >95:5 | ~80-90 |
| Allyl bromide | >95:5 | ~70-80 |
| Propargyl bromide | >90:10 | ~65-75 |
Note: Yields and d.r. are highly dependent on specific reaction conditions and substrate purity. The data presented is illustrative.
Conclusion
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate stands as a robust and reliable chiral building block for the enantioselective synthesis of valuable α-amino acids. The methodology presented relies on a substrate-controlled diastereoselective alkylation, where the conformational and steric properties of the chiral template predictably guide the stereochemical outcome. The protocols provided offer a practical and reproducible pathway for researchers in synthetic chemistry and drug development to access a diverse range of enantiomerically enriched compounds from a readily available chiral pool starting material.
References
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- Gual-Acedo, M. et al. (2020). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules.
- Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science.
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- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
- Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry.
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- YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.
- Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Tetrahedron Letters.
- Berner, O. M., Tedeschi, L., & Enders, D. (2002). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. European Journal of Organic Chemistry.
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- Mahajan, D., & Chimni, S. S. (2007). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry.
- Wang, W. et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences.
- National Institutes of Health. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Institutes of Health. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
- Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator.
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Application Notes & Protocols: (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate as a Chiral Building Block in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric catalysis.[1][2][3] Its prevalence in FDA-approved drugs and natural products underscores its importance.[3] Chiral pyrrolidine derivatives, derived from the natural amino acid proline, serve as powerful tools for introducing stereocenters with high fidelity.[4][5][] Among these, (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate , often referred to as N-Cbz-L-proline methyl ester, is a particularly versatile and cost-effective chiral building block.
This guide provides an in-depth exploration of this compound, moving beyond simple procedures to explain the underlying principles that govern its application. We will detail its synthesis, its critical role in diastereoselective alkylations for creating quaternary stereocenters, and its utility in further synthetic transformations. The protocols herein are designed to be robust and informative, empowering researchers to leverage this building block with confidence and precision.
Section 1: Characterization and Synthesis of the Chiral Building Block
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a stable, crystalline solid that is readily prepared from the inexpensive chiral pool starting material, L-proline. The N-benzyloxycarbonyl (Cbz or Z) group provides robust protection and critically influences the stereochemical outcome of subsequent reactions, while the methyl ester at the C2 position allows for facile enolization.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-O-benzyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
| Molecular Formula | C₁₄H₁₇NO₄[7] |
| Molecular Weight | 263.29 g/mol [7] |
| CAS Number | 64733-14-6 (S-isomer) |
| Appearance | White to off-white solid or colorless oil |
| Synonyms | N-Cbz-L-proline methyl ester, Methyl 1-(benzyloxycarbonyl)-L-prolinate |
Workflow for Synthesis
The preparation is a straightforward two-step process starting from L-proline. First, the secondary amine is protected with a benzyloxycarbonyl group, followed by esterification of the carboxylic acid.
Caption: Synthesis of the chiral building block from L-proline.
Protocol 1: Synthesis of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Part A: N-Benzyloxycarbonylation of L-Proline [8]
-
Setup: In a flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Cool the mixture to 0 °C in an ice bath.
-
Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The pH should be maintained around 9-10 by adding more carbonate solution if necessary.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of proline.
-
Workup: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with cold 1M HCl.
-
Extraction: Extract the product (N-Cbz-L-proline) into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, which is often used directly in the next step.
Part B: Fischer Esterification [9]
-
Setup: Dissolve the crude N-Cbz-L-proline (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2 mol%).
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
Neutralization: Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Purification: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a colorless oil or white solid.
Section 2: Core Application: Diastereoselective α-Alkylation
The primary utility of this building block is in the diastereoselective synthesis of α-substituted proline analogues.[10] This is achieved by generating a planar enolate from the C2 position, which is then alkylated. The stereochemical outcome is dictated by the existing chiral center and the bulky N-Cbz group, which effectively shields one face of the enolate from the incoming electrophile.
Mechanistic Rationale
Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C), the α-proton at C2 is abstracted to form a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the Cbz group, creating a rigid, planar five-membered ring structure. This conformation forces the bulky benzyl group of the Cbz protector to occupy a pseudo-axial position, sterically hindering the si-face of the enolate. Consequently, an incoming electrophile (E⁺) is directed to attack from the less-hindered re-face, leading to the formation of the product with high diastereoselectivity.[10]
Caption: Electrophilic attack occurs on the face opposite the Cbz group.
Protocol 2: Diastereoselective α-Alkylation with Benzyl Bromide
Materials & Setup:
-
An oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Anhydrous tetrahydrofuran (THF).
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene).
-
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
-
Benzyl bromide (or other reactive electrophile).
-
All operations must be performed under an inert atmosphere (N₂ or Ar).
Procedure:
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous THF (to make a ~0.1 M solution) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate diastereomers and obtain the desired product.
Self-Validation & Characterization:
-
Diastereomeric Ratio (d.r.): The d.r. of the crude product can be determined by ¹H NMR analysis by integrating characteristic, well-resolved signals for each diastereomer.
-
Enantiomeric Excess (ee%): The enantiomeric purity of the major diastereomer can be confirmed by chiral HPLC analysis, often after converting the product to a more suitable derivative (e.g., by removing the protecting groups).
Table 2: Representative Results for α-Alkylation
| Electrophile (R-X) | Product (R-group) | Typical Yield | Typical d.r. | Reference |
|---|---|---|---|---|
| Benzyl bromide | Benzyl | ~85% | >95:5 | [10] |
| Allyl iodide | Allyl | ~90% | >95:5 | [10][11] |
| Methyl iodide | Methyl | ~80% | ~90:10 | [10] |
| 3-iodo-2-methylprop-1-ene | 2-methylallyl | ~75% | >95:5 |[11] |
Section 3: Synthetic Utility and Further Transformations
The true power of a chiral building block lies in its ability to be transformed into a variety of other useful molecules. The α-alkylated proline derivatives are valuable intermediates for synthesizing complex amino acids, chiral ligands, and pharmacologically active agents.
Workflow for Derivatization
Caption: Key transformations of the alkylated building block.
Protocol 3: Deprotection to Access the Chiral α-Quaternary Amino Acid
This two-step protocol first hydrolyzes the methyl ester and then removes the Cbz group to yield the free amino acid.
Part A: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the purified α-alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, ~2.0 eq) and stir the mixture at room temperature until TLC shows complete consumption of the starting material (typically 2-4 hours).
-
Workup: Acidify the reaction mixture to pH 2 with 1M HCl. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Cbz protected acid, which is often sufficiently pure for the next step.
Part B: Hydrogenolysis (Cbz Removal)
-
Setup: Dissolve the N-Cbz protected acid (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Catalyst: Carefully add palladium on carbon (Pd/C, 10 wt%, ~0.1 eq) to the solution.
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature. The reaction is typically complete in 4-12 hours.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final α-quaternary proline derivative.
Conclusion
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is more than just a protected amino acid; it is a sophisticated chiral building block that provides a reliable and highly stereocontrolled route to α-quaternary proline analogues. Its straightforward synthesis and the predictable, high diastereoselectivity of its alkylation reactions make it an invaluable tool for asymmetric synthesis. The ability to transform the resulting products into chiral amino acids and prolinols further extends its utility, securing its place in the toolbox of chemists engaged in pharmaceutical development and complex molecule synthesis.
References
- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Vertex AI Search.
- Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. NIH.
- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv
- Mastering Asymmetric Synthesis with Chiral Pyrrolidine Deriv
- Stereoselective Synthesis of Qu
- Precision Chiral Building Block Synthesis. BOC Sciences.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. NIH.
- Asymmetric synthesis of proline derivatives. University of Wollongong Research Online.
- Synthesis of L-proline, methyl ester. PrepChem.com.
- 1-BENZYL 2-METHYL PYRROLIDINE-1,2-DICARBOXYL
- N‐Alkylation of N‐benzylproline esters 1 and 3.
- N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. Organic Syntheses.
- Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
- Synthesis of Proteasome Inhibitor 6-Deoxy-Omuralide and Its Enantiomer Using Stereoselective Alkylation of Substituted Proline Ester.
- Preparation method of N-carbobenzoxy-L-prolinamide.
- 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxyl
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
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- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Semantic Scholar [semanticscholar.org]
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- 7. 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
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- 11. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the N-Benzylation of 2-Methylpyrrolidine-2-carboxylate Esters via Reductive Amination
Introduction: The Significance of N-Alkylated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] N-substituted pyrrolidine derivatives, particularly N-benzylated variants, are crucial building blocks in the synthesis of complex pharmaceutical agents, leveraging the benzyl group as both a key pharmacophoric element and a versatile protecting group.[3] This document provides a detailed protocol for the N-benzylation of esters derived from 2-methylproline, such as 2-methyl pyrrolidine-2-carboxylate, using a highly efficient and selective reductive amination strategy.
Direct N-alkylation of secondary amines with alkyl halides is often plagued by poor yields and the formation of undesired quaternary ammonium salts due to over-alkylation.[4] Reductive amination presents a superior and more controlled alternative.[4][5] This one-pot procedure involves the formation of an intermediate iminium ion from the amine and an aldehyde (benzaldehyde), which is then selectively reduced in situ to yield the desired tertiary amine.
This protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation.[6][7][8] It offers high functional group tolerance and a superior safety profile compared to other reagents like sodium cyanoborohydride, avoiding the generation of toxic cyanide byproducts.[5][8]
Pillar 1: Expertise & Causality — The Reaction Mechanism
The N-benzylation via reductive amination proceeds through a two-step sequence within a single pot:
-
Iminium Ion Formation: The secondary amine of the 2-methylpyrrolidine derivative performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient, electrophilic tertiary iminium ion. The reaction is typically performed under neutral or mildly acidic conditions. While not always necessary for reactive aldehydes, an acid catalyst like acetic acid can facilitate this step by protonating the carbonyl oxygen, rendering it more electrophilic.[9][10]
-
Hydride Reduction: Sodium triacetoxyborohydride (STAB) then selectively reduces the iminium ion. STAB is a less powerful reducing agent than sodium borohydride (NaBH₄) and does not readily reduce aldehydes or ketones.[4][11] Its steric bulk and the electron-withdrawing nature of the acetate groups temper its reactivity, allowing it to preferentially deliver a hydride to the more electrophilic iminium ion.[10] This high selectivity is the cornerstone of the protocol's success, preventing the wasteful reduction of benzaldehyde to benzyl alcohol and ensuring a clean, high-yielding conversion to the target product.[8]
Experimental Workflow Diagram
The logical flow of the experimental protocol is outlined below, from reagent preparation to final product isolation.
Caption: Workflow for N-benzylation via reductive amination.
Pillar 2: Trustworthiness — A Self-Validating Protocol
This protocol is designed to be robust and reproducible. The success of the synthesis is validated at each critical stage, ensuring the integrity of the final product.
Careful control of stoichiometry is crucial. Using a slight excess of the aldehyde and reducing agent ensures the complete consumption of the starting amine.
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume | Notes |
| Methyl 2-methylpyrrolidine-2-carboxylate | 143.18 | 1.0 | 10.0 | 1.43 g | Starting material (adjust as needed for other esters). |
| Benzaldehyde | 106.12 | 1.2 | 12.0 | 1.27 g (1.22 mL) | Should be freshly distilled to remove benzoic acid. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 15.0 | 3.18 g | A mild, selective reducing agent.[6][7] Handle in a dry environment. |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 50 mL | Anhydrous solvent is preferred.[6] DCM can also be used. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | ~50 mL | For aqueous work-up. |
| Dichloromethane (DCM) | 84.93 | - | - | ~150 mL | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed | For drying the organic layer. |
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add the 2-methylpyrrolidine-2-carboxylate ester (1.43 g, 10.0 mmol).
-
Addition of Reagents: Dissolve the starting material in anhydrous 1,2-dichloroethane (50 mL). Add benzaldehyde (1.22 mL, 12.0 mmol) to the solution and stir for 20 minutes at room temperature.
-
Initiation of Reduction: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. A slight exotherm may be observed. Maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylated product.
| Parameter | Expected Outcome | Validation Method |
| Reaction Time | 4–12 hours | TLC (loss of starting material) or LC-MS |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Expected Yield | 85–95% | Gravimetric analysis after purification |
| Purity | >95% | ¹H NMR, ¹³C NMR |
| Identity | Correct mass | High-Resolution Mass Spectrometry (HRMS) |
-
Incomplete Reaction: If starting material remains after 12 hours, add an additional 0.2 equivalents of STAB and allow the reaction to stir for another 4 hours. Ensure reagents, particularly the STAB and solvent, are anhydrous, as moisture can deactivate the reducing agent.[8][11]
-
Low Yield: Low yields can result from impure benzaldehyde containing benzoic acid, which can neutralize the amine starting material. Using freshly distilled benzaldehyde is recommended. Additionally, ensure the work-up is performed efficiently to avoid product loss.
-
Side Product Formation: The primary side product is typically benzyl alcohol from the reduction of benzaldehyde. This is minimized by the selectivity of STAB but can occur if the reaction is run for excessively long periods or at elevated temperatures. This impurity is easily removed during column chromatography.
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies and mechanistic explanations presented in this document are grounded in well-established, peer-reviewed chemical literature. The use of reductive amination with sodium triacetoxyborohydride is a standard, authoritative method for the N-alkylation of amines.[5][6][7]
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? Available at: [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Gao, E. K., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30199–30208. Available at: [Link]
-
Barrow, J. C., et al. (2021). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega, 6(32), 21085–21092. Available at: [Link]
-
Coldham, I., & Gawley, R. E. (2004). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. Available at: [Link]
-
LookChem. (n.d.). Cas 31795-93-4,N-BENZYL-L-PROLINE. Available at: [Link]
-
Stoltz, B. M., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]
-
Ouyang, L., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Available at: [Link]
-
Patel, R. P., & Price, S. (1963). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry, 28(6), 1613-1614. Available at: [Link]
-
Royal Society of Chemistry. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. RSC Advances. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Available at: [Link]
-
PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(11), 4381. Available at: [Link]
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- 3. Page loading... [guidechem.com]
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- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Strategic Incorporation of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate in Advanced Peptide Synthesis
Introduction: Navigating the Conformational Labyrinth of Peptides with Proline Surrogates
Proline, the only proteogenic secondary amino acid, imparts unique conformational constraints on the peptide backbone, profoundly influencing protein structure and function.[1][2][3][4] Its rigid pyrrolidine ring restricts the available Ramachandran space and can induce turns or kinks in the polypeptide chain, often serving as a disruptor of secondary structures like α-helices and β-sheets.[1][3] This unique structural role makes proline and its analogs invaluable tools in peptidomimetic design and drug discovery. The strategic incorporation of proline surrogates allows for the fine-tuning of peptide conformation, stability, and biological activity.[2][5][6]
This document provides a comprehensive guide to the application of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate , a protected proline derivative, in peptide synthesis. This compound serves as a versatile building block for introducing a proline residue with orthogonal protection of the amine and carboxyl functionalities. The N-benzyloxycarbonyl (Cbz or Z) group provides robust protection during coupling reactions and can be removed under specific conditions, while the methyl ester at the C-terminus offers an alternative to the more common tert-butyl or allyl esters. We will delve into the mechanistic rationale for its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss strategies for subsequent deprotection and peptide modification.
The Strategic Advantage of this compound in Peptide Synthesis
The choice of protecting groups is a critical consideration in peptide synthesis, dictating the overall synthetic strategy. This compound offers a unique combination of N-Cbz and C-methyl ester protection, which provides several strategic advantages:
-
Orthogonal Deprotection Potential: The Cbz group is typically removed by catalytic hydrogenolysis or strong acidic conditions, while the methyl ester can be cleaved by saponification (mild basic hydrolysis).[7] This orthogonality allows for selective deprotection, enabling further modifications at either the N-terminus or the C-terminus of the proline residue while it is part of a larger peptide sequence.
-
Suppression of Side Reactions: The robust nature of the Cbz group provides stable protection of the secondary amine of proline, preventing unwanted side reactions during the coupling of subsequent amino acids.
-
Conformational Control: Like proline itself, the incorporation of this derivative introduces a defined conformational bias in the peptide chain. The pyrrolidine ring structure can disrupt aggregation-prone sequences, thereby improving solubility and coupling efficiency during SPPS.[5]
-
Foundation for Further Modification: This protected proline derivative can be a precursor for more complex proline analogs through "proline editing" strategies, where the pyrrolidine ring is further functionalized post-synthesis.[1][8][9][10]
Mechanistic Insights: The Role of Proline Surrogates in Peptide Conformation
The incorporation of a proline surrogate like this compound has profound effects on the conformational dynamics of the growing peptide chain.
Cis/Trans Isomerization of the Peptide Bond
Unlike most amino acid residues which predominantly adopt a trans conformation of the peptide bond, the X-Pro bond (where X is any amino acid) has a significantly lower energy barrier to cis/trans isomerization.[2] This equilibrium between the cis and trans isomers can influence protein folding and biological activity. The specific substituents on the pyrrolidine ring can further modulate this equilibrium.
Disruption of Secondary Structures and Aggregation
During SPPS, growing peptide chains can aggregate through the formation of intermolecular β-sheet structures, leading to incomplete coupling reactions and poor synthesis yields.[5] Proline and its derivatives act as "helix-breakers" and disrupt β-sheet formation due to the steric constraints imposed by the pyrrolidine ring and the lack of an amide proton for hydrogen bonding.[1][3][5] This property is particularly beneficial in the synthesis of long or hydrophobic peptides.
Experimental Protocols
The following protocols provide a detailed guide for the incorporation of this compound into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the final peptide (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and add dichloromethane (DCM). Allow the resin to swell for 20-30 minutes with gentle agitation. Drain the DCM.[11]
-
Solvent Exchange: Wash the swollen resin with dimethylformamide (DMF) (3 x 5 mL/g resin) to prepare it for the subsequent steps.
Protocol 2: Fmoc-Deprotection of the N-terminus
This protocol is for the removal of the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide chain prior to coupling with this compound.
-
Pre-wash: Wash the resin with DMF (2 x 5 mL/g resin).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL/g resin) to remove all traces of piperidine.
Protocol 3: Coupling of this compound
Due to the secondary amine nature of proline, coupling can be slower compared to primary amino acids. Therefore, careful monitoring and potentially longer coupling times or double coupling may be necessary.[11]
-
Activation of the Carboxyl Group: In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) in DMF. Add a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid). Allow the activation to proceed for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours.[11]
-
Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored using a qualitative test suitable for secondary amines, such as the Chloranil or Isatin test, as the Kaiser test is not reliable for proline.[11][12]
-
Negative Test (Complete Coupling): Proceed to the next step.
-
Positive Test (Incomplete Coupling): A second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended.[11]
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL/g resin) and then with DCM (3 x 5 mL/g resin).
Data Presentation: Key Parameters for Successful Synthesis
| Parameter | Recommended Value | Rationale & Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | A lower substitution is often beneficial for longer or more complex peptides to minimize steric hindrance. |
| Amino Acid Excess | 3 - 5 equivalents | Ensures the coupling reaction is driven to completion. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin substitution. |
| Coupling Time | 1 - 4 hours | Proline's secondary amine can result in slower coupling kinetics; monitoring is crucial.[11] |
| Monitoring Test | Chloranil or Isatin Test | The Kaiser test gives a false negative for the secondary amine of proline.[11][12] |
| Expected Coupling Efficiency | ~98-99.5% | May necessitate double coupling for optimal results.[11] |
Deprotection Strategies
The orthogonal nature of the protecting groups on this compound allows for selective cleavage.
Protocol 4: Removal of the N-Cbz Group (Hydrogenolysis)
This method is typically performed after the peptide has been cleaved from the resin and purified.
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture including acetic acid.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain the deprotected peptide.
Protocol 5: Cleavage of the Methyl Ester (Saponification)
This procedure is also typically carried out in solution phase after cleavage from the resin.
-
Dissolution: Dissolve the methyl ester-containing peptide in a mixture of a water-miscible organic solvent (e.g., methanol, THF) and water.
-
Base Addition: Add a solution of a mild base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1-2 equivalents), dropwise at 0°C.
-
Reaction: Stir the mixture at 0°C to room temperature and monitor the reaction by HPLC.
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~7.
-
Purification: The resulting peptide with a free carboxylic acid can then be purified by standard methods such as preparative HPLC.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the incorporation of this compound into a growing peptide chain during SPPS.
Caption: Workflow for incorporating the protected proline derivative in SPPS.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of proline-containing peptides. Its unique protecting group combination allows for strategic flexibility in complex peptide synthesis and opens avenues for post-synthetic modifications. A thorough understanding of the principles of proline chemistry, coupled with careful monitoring of coupling reactions, will enable researchers to harness the full potential of this and other proline surrogates in the design and development of novel peptide-based therapeutics and research tools. The field of "proline editing" is continually expanding, offering exciting possibilities for creating peptides with diverse functionalities and tailored conformational properties.[1][8][9][10]
References
- Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(34), 10848–10859.
- Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed.
- Crich, D., et al. (2007). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing.
- Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
- Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Moroder, L., & Wünsch, E. (Eds.). (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Takeda, K., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2066–2074.
- Juaristi, E. (2005). Surrogates of proline and cis/trans isomerization of proline peptide bond. ResearchGate.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- D'Hondt, M., et al. (2014). Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. Chemistry – A European Journal, 20(49), 16296-16303.
- Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Lai, Y.-T., et al. (2020). Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery. PMC - NIH.
- Melnikov, S., et al. (2016). Molecular insights into protein synthesis with proline residues. ResearchGate.
- Melnikov, S., et al. (2016). Molecular insights into protein synthesis with proline residues. PubMed - NIH.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249–3257.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
- Scocchi, M., et al. (2020). (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members. Frontiers in Microbiology, 11, 597232.
- Krause, J. A., & Eggleston, D. S. (1991). Proline Conformations in Linear Peptides. Structure Determination of the Methyl Ester of N-benzyloxycarbonyl-L-prolyl-D-alanine (N-Z-L-Pro-D-Ala-OMe). Acta Crystallographica Section C, 47(7), 1508–1512.
- PrepChem.com. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone.
- Chemical Synthesis Database. (n.d.). 1-[(benzyl-methylamino)methyl]pyrrolidine-2,5-dione.
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- African Rock Art. (n.d.). 108645-62-1 | this compound.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
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Application Notes & Protocols: The Strategic Use of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate in Asymmetric Alkaloid Synthesis
Introduction
The pyrrolidine ring is a fundamental structural motif present in a vast array of biologically active alkaloids, including hygrine, nicotine, and the broader tropane family.[1][2] The stereochemistry of these molecules is often critical to their pharmacological function. Consequently, the enantioselective synthesis of these complex natural products is a primary objective in drug discovery and development. The "chiral pool" strategy, which utilizes readily available, enantiopure starting materials, is a powerful and efficient approach to achieving this goal.[3]
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, available in both (R) and (S) configurations, stands out as a premier chiral building block for this purpose.[4][5] Derived from the naturally abundant amino acid proline, this reagent offers a rigid scaffold with three distinct, orthogonally reactive functional groups: a stable N-benzyloxycarbonyl (Cbz) protecting group, a modifiable C2-methyl ester, and an activated α-carbon. This unique combination provides chemists with precise control over subsequent synthetic transformations, making it a cornerstone for the stereocontrolled construction of complex alkaloid cores.
Core Applications & Synthetic Versatility
The strategic value of this compound lies in its predictable reactivity, allowing for the sequential and stereocontrolled introduction of complexity. The existing stereocenter at the C2 position directs the formation of new chiral centers, while the protecting groups can be selectively manipulated to facilitate cyclization and further functionalization.
Diastereoselective α-Alkylation for Quaternary Center Formation
One of the most powerful applications of this scaffold is the generation of a C2-quaternary stereocenter. The proton α to the C2-ester can be abstracted by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a chiral enolate. This enolate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to forge a new carbon-carbon bond. The steric hindrance imposed by the existing pyrrolidine ring structure and the Cbz group directs the incoming electrophile to the less hindered face, resulting in high diastereoselectivity. This method is instrumental in synthesizing sterically congested pyrrolidine cores found in numerous alkaloids.[6]
Reductive Functionalization and Chain Elongation
The C2-methyl ester serves as a versatile handle for chain elongation. It can be selectively reduced to a primary alcohol using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H).[6] This resulting hydroxymethyl group can be:
-
Oxidized to an aldehyde (e.g., via Swern or Dess-Martin oxidation) to participate in Wittig, Grignard, or aldol reactions for carbon chain extension.[7]
-
Converted to a Leaving Group (e.g., mesylate or tosylate) to facilitate intramolecular nucleophilic substitution, a key step in forming bicyclic systems like pyrrolizidine and indolizidine alkaloids.[7]
N-Deprotection and Cyclization Cascades
The N-Cbz group provides robust protection throughout multi-step sequences but can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C).[7] Unmasking the secondary amine is often the final step before a crucial cyclization event. For instance, an intramolecular reaction between the newly freed amine and a distal electrophilic center (e.g., an alkyl halide or epoxide) can efficiently construct the second ring of a bicyclic alkaloid framework.
General Synthetic Workflow
The following diagram illustrates the central role of this compound as a branching point for the synthesis of diverse alkaloid scaffolds.
Caption: General synthetic pathways originating from this compound.
Experimental Protocol: Diastereoselective Alkylation of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
This protocol describes a representative procedure for the α-alkylation of the title compound with benzyl bromide.
Objective: To synthesize (2S)-1-Benzyl 2-methyl 2-benzylpyrrolidine-1,2-dicarboxylate with high diastereoselectivity.
Materials and Reagents:
-
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Benzyl bromide (BnBr) (1.2 eq), freshly distilled
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Low-temperature thermometer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.2 eq) via syringe. Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly transfer the freshly prepared LDA solution from Step 1 into this flask via cannula or syringe. Stir the mixture at -78 °C for 1 hour. The formation of the enolate is often accompanied by a color change.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Ensure the temperature does not rise significantly during the addition. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Reaction Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude residue is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure. The diastereomeric ratio (d.r.) should be determined by chiral HPLC or by integration of characteristic signals in the ¹H NMR spectrum.
Safety Precautions:
-
n-Butyllithium is highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere.
-
LDA is a strong, corrosive base.
-
Benzyl bromide is a lachrymator.
-
All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Mechanism of Stereocontrol
The high diastereoselectivity of the alkylation step is a direct consequence of the chiral environment created by the pyrrolidine ring. The lithium cation in the enolate intermediate coordinates to both the enolate oxygen and the carbonyl oxygen of the Cbz group, creating a rigid, chelated structure. This conformation sterically blocks one face of the enolate, forcing the incoming electrophile (benzyl bromide) to approach from the opposite, less-hindered face.
Caption: Logical flow of the diastereoselective alkylation mechanism.
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities achieved in alkaloid synthesis using pyrrolidine-based chiral building blocks in transformations analogous to those described.
| Target Moiety/Alkaloid | Key Transformation | Reagents | Yield (%) | Stereoselectivity (d.r. or e.e.) | Reference |
| Pyrrolizidine Precursor | Ester Reduction & Mesylation | DIBAL-H, then MsCl, Et₃N | ~85% (2 steps) | >98% d.r. | [7] |
| Substituted Hygrine Analog | Diastereoselective Alkylation | LDA, Alkyl Halide | 70-90% | >10:1 d.r. | [1] |
| (-)-Calycanthidine | Asymmetric Dimerization | Chiral Phosphoric Acid, Oxidant | ~71% | 13:1 d.r. | [8] |
| Enantioenriched Pyrrolidine | Asymmetric Allylic Alkylation | Pd Catalyst, Chiral Ligand | ~80% | >95% e.e. | [6] |
Conclusion
This compound is a highly effective and versatile chiral synthon in the field of alkaloid synthesis. Its pre-defined stereocenter and orthogonally protected functional groups provide a robust platform for the construction of complex molecular architectures with excellent stereochemical control. The methodologies outlined herein, particularly diastereoselective alkylation and subsequent functional group manipulations, empower researchers and drug development professionals to access a wide range of biologically significant pyrrolidine-containing natural products and their analogs.
References
- Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Goa University.
- Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. National Institutes of Health (NIH).
- Total Syntheses of the Pyrrolidine Alkaloid, Hygrine. Bentham Science.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Royal Society of Chemistry.
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science.
- Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. PubMed.
- Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. National Institutes of Health (NIH).
- This compound. PubChem.
- Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. PubMed Central.
- (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. PubChem.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health (NIH).
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Synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key chiral building block in medicinal chemistry and peptide synthesis. Commonly known as N-Cbz-L-proline methyl ester, this compound serves as a crucial intermediate where the nitrogen is protected by a benzyloxycarbonyl (Cbz) group and the carboxylic acid is functionalized as a methyl ester. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and robust methods for characterization and validation. Detailed safety protocols, troubleshooting advice, and visual diagrams of the workflow and reaction mechanism are included to ensure a successful, safe, and reproducible synthesis.
Introduction and Strategic Overview
The pyrrolidine ring is a privileged scaffold in numerous pharmaceuticals and biologically active molecules.[1] The controlled functionalization of its stereocenters is paramount for developing novel therapeutics. This compound is a versatile derivative of the amino acid L-proline, engineered for use in multi-step organic synthesis.
The synthetic strategy detailed herein is a robust, two-stage process designed for efficiency and scalability:
-
N-Protection: The secondary amine of L-proline is protected using benzyl chloroformate. This step is critical to prevent the nucleophilic nitrogen from interfering with subsequent reactions, primarily the esterification of the carboxyl group.
-
O-Esterification: The carboxylic acid of the N-protected proline is converted to its corresponding methyl ester. This enhances the compound's solubility in organic solvents and modifies its reactivity for subsequent coupling reactions.
The overall workflow is depicted below, providing a high-level view of the synthetic pathway from the starting material to the final product.
Caption: High-level experimental workflow for the two-step synthesis.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is essential for optimizing conditions and troubleshooting potential issues.
Stage 1: N-Protection via Schotten-Baumann Reaction
The protection of the proline nitrogen is achieved using benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.
-
Causality: The reaction is initiated by the deprotonation of the carboxylic acid of L-proline by a base (e.g., sodium bicarbonate), which increases its solubility in the aqueous phase. The secondary amine, acting as a nucleophile, then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The base plays a second, crucial role by neutralizing the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion and preventing the protonation of the amine, which would render it non-nucleophilic. Temperature control is critical; performing the reaction at 10-15°C minimizes potential side reactions and preserves the stereochemical integrity of the chiral center.[2][3]
Stage 2: Esterification via Thionyl Chloride
The conversion of the N-protected carboxylic acid to a methyl ester is efficiently accomplished using methanol in the presence of thionyl chloride (SOCl₂).
-
Causality: Thionyl chloride reacts with methanol to generate sulfur dioxide, methyl chloride, and, most importantly, anhydrous HCl in situ. This in situ generation of HCl protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. Methanol, a weak nucleophile, can then attack the activated carbonyl. The tetrahedral intermediate subsequently collapses, eliminating a molecule of water to form the stable methyl ester. This method is highly effective as the gaseous byproducts (SO₂ and HCl) are easily removed, and the anhydrous conditions favor product formation.
The combined mechanism is illustrated in the diagram below.
Caption: Reaction mechanism for the synthesis pathway.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| L-Proline | C₅H₉NO₂ | 115.13 | 10.0 g | 0.0868 | Reagent grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 8.8 g | 0.1047 | |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 19.2 g (16.0 mL) | 0.1125 | Lachrymator, corrosive. Handle with extreme care. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | For extraction and washing |
| Hydrochloric Acid (6M) | HCl | 36.46 | As needed | - | For acidification |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 150 mL | - | Solvent, reagent grade |
| Thionyl Chloride | SOCl₂ | 118.97 | 13.5 g (8.2 mL) | 0.1135 | Corrosive, toxic. Handle with extreme care. |
| Saturated NaHCO₃ soln. | - | - | ~200 mL | - | For neutralization |
| Brine (Saturated NaCl) | - | - | ~100 mL | - | For washing |
Step-by-Step Procedure
Part A: Synthesis of N-Benzyloxycarbonyl-L-proline
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (10.0 g, 0.0868 mol) and sodium bicarbonate (8.8 g, 0.1047 mol) in 140 mL of deionized water.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 10°C.[2]
-
Addition of Protecting Group: While stirring vigorously, add benzyl chloroformate (19.2 g, 0.1125 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 15-20°C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.
-
Work-up (Acidification): Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 6M HCl. The N-protected product will precipitate as a white solid or oil.
-
Work-up (Isolation): Extract the product from the acidified aqueous layer three times with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Cbz-L-proline as a viscous oil or white solid. The crude product is typically of sufficient purity for the next step.
Part B: Synthesis of this compound
-
Setup: Place the flask containing the crude N-Cbz-L-proline from Part A in an ice-salt bath. Add 150 mL of anhydrous methanol and stir until the proline derivative is fully dissolved. Cool the solution to 0°C.
-
Esterification: While maintaining the temperature at 0°C, add thionyl chloride (13.5 g, 0.1135 mol) dropwise via a dropping funnel over 30 minutes. Vigorous gas evolution (SO₂, HCl) will occur.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours) to ensure completion.
-
Concentration: Remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator.
-
Work-up (Neutralization): Dissolve the resulting residue in 150 mL of ethyl acetate. Carefully transfer the solution to a separatory funnel and wash twice with 100 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Work-up (Washing): Wash the organic layer once with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.
-
Monitoring: Collect fractions and monitor by Thin-Layer Chromatography (TLC) using the same eluent system and visualizing with a UV lamp and/or potassium permanganate stain.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.
Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical final step.
| Test | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₄H₁₇NO₄[4][5][6] |
| Molecular Weight | 263.29 g/mol [4][5][6] |
| TLC | Rf ≈ 0.4 (in 30% Ethyl Acetate/Hexanes); single spot |
| ¹H NMR (CDCl₃) | δ ≈ 7.35 (m, 5H, Ar-H), 5.15 (m, 2H, -CH₂-Ph), 4.40 (m, 1H, N-CH-CO), 3.70 (s, 3H, -OCH₃), 3.50 (m, 2H, N-CH₂-), 1.90-2.20 (m, 4H, pyrrolidine -CH₂-CH₂-) |
| Mass Spec (ESI+) | m/z = 264.1 [M+H]⁺, 286.1 [M+Na]⁺ |
| Optical Rotation | [α]²⁰D ≈ -40° to -50° (c=1, CHCl₃) for the (S)-enantiomer |
Safety and Handling
Proper safety precautions are mandatory when handling the reagents used in this synthesis.
| Reagent | Hazard | Handling Precautions |
| Benzyl Chloroformate | Corrosive, lachrymator, toxic. | Always handle in a fume hood. Avoid inhalation and contact with skin/eyes. Use a glass syringe or cannula for transfer. |
| Thionyl Chloride | Corrosive, toxic, reacts violently with water. | Always handle in a fume hood. Add dropwise to alcohols. Quench excess reagent carefully with ice/water under controlled conditions. |
| Organic Solvents | Flammable, irritants. | Use in a well-ventilated area (fume hood). Keep away from ignition sources. |
| Acids/Bases | Corrosive. | Wear appropriate gloves and eye protection. Neutralize spills immediately. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step A | Incomplete reaction; insufficient base; product loss during workup. | Ensure vigorous stirring. Check pH after base addition. Perform extractions carefully and avoid emulsions. |
| Low yield in Step B | Incomplete reaction; moisture in reagents/glassware. | Ensure anhydrous conditions (use dry methanol and oven-dried glassware). Allow reaction to run for a longer duration. |
| Presence of starting material after Step B | Insufficient thionyl chloride; short reaction time. | Monitor reaction by TLC. If incomplete, consider adding a small amount of additional thionyl chloride or extending the reaction time. |
| Product is a dark oil | Side reactions due to overheating; impurities. | Maintain strict temperature control during additions. Purify thoroughly using column chromatography. |
References
- PrepChem. (n.d.). Synthesis of L-proline, methyl ester.
- Organic Syntheses. (n.d.). Procedure for N-Carbobenzyloxy-3-hydroxy-L-proline reactions.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Google Patents. (2014). CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide.
- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Google Patents. (2016). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- ScienceMadness. (n.d.). Synthesis of tripeptides containing L-proline, L-hydroxyproline, and glycine.
- PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
- Google Patents. (2014). CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide.
- Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 26-36.
- RSC Publishing. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
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- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
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"large-scale synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
An Application Guide for the Robust, Scalable Synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Introduction
This compound is a pivotal chiral building block in modern medicinal chemistry and drug development. As a derivative of proline, its rigid five-membered ring structure provides a conformational constraint that is highly sought after in the design of peptidomimetics, enzyme inhibitors, and complex pharmaceutical intermediates.[1] The presence of orthogonal protecting groups—a benzyloxycarbonyl (Cbz) group on the nitrogen and a methyl ester on the C2-carboxyl group—allows for selective deprotection and further functionalization, making it a versatile synthon.
This document provides a comprehensive guide for the large-scale synthesis of this compound, starting from the readily available and inexpensive amino acid, L-proline. As senior application scientists, our focus extends beyond a mere recitation of steps; we aim to provide a self-validating protocol grounded in mechanistic understanding and practical, field-proven insights. We will delve into the causality behind experimental choices, address critical process parameters for scale-up, and outline robust quality control procedures to ensure the synthesis is reproducible, safe, and yields a product of high purity.
Chemical Reaction Overview & Mechanistic Rationale
The synthesis is a robust two-step process: (1) N-protection of L-proline with a benzyloxycarbonyl group, followed by (2) esterification of the resulting N-protected amino acid.
Caption: Overall synthetic pathway from L-Proline to the target compound.
Step 1: N-Protection via Schotten-Baumann Reaction
The first step involves the protection of the secondary amine of L-proline.
-
Expertise & Rationale: The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for large-scale synthesis. It is highly stable to a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenation, a process that is readily scalable and produces benign byproducts (toluene and CO₂). The reaction is performed under Schotten-Baumann conditions, using an aqueous base like sodium hydroxide.[2] In this biphasic system, the deprotonated L-proline resides in the aqueous phase, where it reacts with the benzyl chloroformate. The base serves two critical functions: it deprotonates the carboxylic acid and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3]
Step 2: Methyl Esterification via Acid Chloride Intermediate
The second step converts the carboxylic acid of the Cbz-protected proline into a methyl ester.
-
Expertise & Rationale: For a scalable and high-yielding esterification, the use of thionyl chloride (SOCl₂) in methanol is superior to standard Fischer esterification.[4] Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is then immediately attacked by the solvent (methanol), which acts as the nucleophile, to form the methyl ester. This method avoids the large excesses of alcohol and strong acid catalysts required for Fischer esterification and typically proceeds to completion under milder conditions, simplifying downstream purification.[4]
Process and Scale-Up Considerations
Transitioning from the lab bench to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and consistency.
| Parameter | Consideration & Rationale |
| Reagent Purity | Use high-purity L-proline and benzyl chloroformate. Impurities in the starting materials can lead to side reactions and complicate purification. |
| Temperature Control | Both reaction steps have critical temperature parameters. The N-protection is exothermic and must be cooled (0–5 °C) during the addition of benzyl chloroformate to prevent degradation and side reactions. The esterification with SOCl₂ is also highly exothermic and requires careful, slow addition at 0 °C. |
| Agitation | In the biphasic Schotten-Baumann reaction, efficient stirring is crucial to maximize the interfacial area between the aqueous and organic phases, ensuring a high reaction rate. |
| Off-Gas Management | The N-protection step generates HCl, which is neutralized by the base. The esterification with thionyl chloride generates significant amounts of HCl and SO₂ gas.[4] A large-scale reaction vessel must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize these corrosive and toxic gases. |
| Work-up & Isolation | At scale, liquid-liquid extractions can be time-consuming and generate large volumes of solvent waste. The protocol is designed to precipitate the intermediate, which is isolated by filtration. The final product is an oil, requiring robust extraction and solvent removal procedures. |
| Safety | Benzyl Chloroformate: Highly corrosive and a lachrymator. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Thionyl Chloride: Extremely corrosive and reacts violently with water. Releases toxic HCl and SO₂ gas. Must be handled under an inert atmosphere in a fume hood with rigorous moisture exclusion.[4] |
Detailed Experimental Protocols
The following workflow provides a high-level overview of the entire process, from initial setup to final quality control analysis.
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-proline (Cbz-Pro-OH)
This protocol details the N-protection of L-proline.
Materials:
-
L-proline
-
Sodium Hydroxide (NaOH)
-
Benzyl Chloroformate (Cbz-Cl)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve L-proline (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq) in deionized water.
-
Cooling: Cool the solution to 0–5 °C using an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: This slow addition is critical to control the exothermic reaction and prevent potential degradation of the Cbz-Cl reagent by the base.[2]
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture again to 0–5 °C. Slowly and carefully acidify the mixture to a pH of ~2 by adding concentrated HCl. A white precipitate will form.
-
Scientist's Note: The product is soluble at high pH as a carboxylate salt. Acidification protonates it, causing it to precipitate out of the aqueous solution.
-
-
Filtration: Stir the resulting slurry in the cold for 30 minutes to ensure complete precipitation. Collect the white solid by filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the solid under vacuum at 40–50 °C to a constant weight. The resulting N-Benzyloxycarbonyl-L-proline is typically of sufficient purity to be used in the next step without further purification.
Protocol 2: Synthesis of 1-Benzyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate
This protocol describes the esterification of the N-protected intermediate.
Materials:
-
N-Benzyloxycarbonyl-L-proline (from Protocol 1)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, addition funnel, and gas outlet connected to a scrubber, suspend N-Benzyloxycarbonyl-L-proline (1.0 eq) in anhydrous methanol.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via the addition funnel at a rate that maintains the internal temperature below 10 °C.
-
Caution: This reaction is highly exothermic and releases large volumes of HCl and SO₂ gas. Ensure the reactor's scrubbing system is operational.[4]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis confirms the disappearance of the starting material.
-
Solvent Removal: Remove the methanol and excess SOCl₂ under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a colorless to pale yellow oil.
Characterization and Quality Control
Confirming the identity and purity of the final product is essential.
| Technique | Expected Result / Observation |
| ¹H NMR | Characteristic peaks should include: aromatic protons from the benzyl group (~7.3 ppm), the benzylic CH₂ singlet (~5.1 ppm), the pyrrolidine α-proton multiplet (~4.4 ppm), the methyl ester singlet (~3.7 ppm), and pyrrolidine ring protons (1.8-3.6 ppm). |
| Mass Spec | ESI-MS should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 264.1. |
| HPLC | Purity should be assessed by HPLC. For chiral applications, enantiomeric excess (ee) should be determined using a chiral column to ensure no racemization occurred, particularly during the esterification step. An ee of >99% is expected.[5] |
| Appearance | The final product should be a clear, colorless to pale yellow, viscous oil.[6] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | 1. Incomplete reaction. 2. Product loss during acidification (pH not low enough). 3. Hydrolysis of benzyl chloroformate. | 1. Extend reaction time and monitor by TLC. 2. Ensure pH is adjusted to ~2. 3. Add Cbz-Cl slowly at low temperature to minimize hydrolysis. |
| Low Yield in Step 2 | 1. Incomplete reaction. 2. Moisture in the reaction vessel. | 1. Ensure complete dissolution of starting material (if possible) and extend reaction time. 2. Use anhydrous methanol and dry all glassware thoroughly. Thionyl chloride reacts violently with water. |
| Product is Dark or Discolored | Thermal degradation or impurities from starting materials. | Ensure strict temperature control during both steps. If necessary, the final oil can be purified by column chromatography on silica gel, though this should be avoided at large scale if possible. |
| Racemization Detected by HPLC | Harsh basic or acidic conditions, or excessive heat. | The described protocol uses mild conditions not typically associated with racemization of N-protected amino acids. If observed, re-evaluate temperature control and the strength/duration of acid/base exposure during work-up. |
References
- PrepChem. Synthesis of L-proline, methyl ester. PrepChem.com.
- Wenda, M., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Royal Society of Chemistry. DOI: 10.1039/D2GC00783E.
- Cabrera, P. J., et al. (2024). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. ResearchGate.
- Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Organic Syntheses. N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. Organic Syntheses Procedure.
- Cavelier, F., et al. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH.
- Kaur, H., et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PMC - PubMed Central.
- Google Patents. CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide.
- Google Patents. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information.
- Google Patents. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide.
- Hart, D., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central.
- Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science.
- PubChem. This compound. National Center for Biotechnology Information.
- Zepeda-Vallejo, L.G., et al. (2017). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
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Application Notes and Protocols for the Purification of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
These application notes provide detailed protocols and technical insights for the purification of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key intermediate in pharmaceutical synthesis. The methodologies outlined are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and authoritative grounding.
Introduction: The Critical Role of Purification
This compound, also known as N-Cbz-L-proline methyl ester, is a versatile chiral building block. Its purity is paramount for the success of subsequent synthetic steps and the stereochemical integrity of the final active pharmaceutical ingredient (API). Impurities, such as starting materials, by-products, or enantiomeric contaminants, can lead to failed reactions, difficult purification of downstream intermediates, and compromised biological activity. This guide details robust purification strategies, primarily focusing on flash column chromatography, with supplementary guidance on crystallization and analytical monitoring by thin-layer chromatography (TLC).
Understanding the Physicochemical Landscape
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These properties dictate the choice of solvents, stationary phases, and overall methodology.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₄H₁₇NO₄[1][2] | Provides the elemental composition. |
| Molecular Weight | 263.29 g/mol [1][2] | Essential for calculating molar quantities. |
| Physical State | Colorless oil or low melting solid | Influences handling and loading techniques for chromatography. |
| XLogP3 | 1.7[1][2] | This predicted lipophilicity suggests moderate polarity, making it suitable for normal-phase chromatography. |
| Boiling Point (Predicted) | 375.0 ± 42.0 °C | High boiling point indicates that distillation is not a practical purification method on a lab scale. |
| Solubility | Soluble in many organic solvents | General solubility in solvents like dichloromethane, ethyl acetate, and acetone is expected.[3] |
The moderate polarity (XLogP3 of 1.7) is the most critical parameter, guiding the selection of a normal-phase purification strategy using silica gel.[1][2]
Purification Workflow Overview
The general workflow for purifying crude this compound typically involves an initial extractive work-up followed by preparative chromatography.
Caption: General purification workflow for this compound.
Analytical Thin-Layer Chromatography (TLC): The Purification Compass
TLC is an indispensable tool for monitoring reaction progress and guiding the development of a preparative column chromatography method.
Protocol 4.1: TLC Analysis
Objective: To determine an appropriate solvent system for column chromatography and to monitor the purity of fractions.
Materials:
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Spotting capillaries
-
Mobile phase (e.g., n-hexane/ethyl acetate mixture)
-
Visualization reagent (e.g., potassium permanganate stain)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Developing Chamber: Line the chamber with filter paper and add the chosen mobile phase to a depth of 0.5-1 cm. Close the chamber and allow it to saturate for at least 15 minutes.[4]
-
Spot the Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Using a capillary, spot the solution onto the TLC plate's baseline.
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The Cbz protecting group will allow for UV visualization. Further visualization can be achieved by staining, for instance with a potassium permanganate solution, which reacts with the pyrrolidine ring.
-
Calculate Rf Values: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for the target compound for column chromatography is between 0.2 and 0.4.
Solvent System Selection: A common starting point for compounds of this polarity is a mixture of n-hexane and ethyl acetate.[3] A gradient of solvent systems should be tested to find the optimal separation.
| Trial Solvent System (n-Hexane:Ethyl Acetate) | Observation |
| 9:1 | Rf of the target compound is likely too low. |
| 4:1 | A good starting point for optimization. |
| 2:1 | Rf may be too high, poor separation from more polar impurities. |
Preparative Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is the primary technique for purifying multi-gram quantities of this compound.[5]
Protocol 5.1: Flash Column Chromatography
Objective: To purify the crude product on a preparative scale.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (optimized from TLC analysis, e.g., n-hexane/ethyl acetate)
-
Collection tubes
-
Rotary evaporator
Procedure:
Caption: Step-by-step workflow for flash column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, most non-polar eluent. Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for oils, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin elution with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of a consistent volume in test tubes or other suitable containers.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions in a round-bottom flask.
-
Final Product Isolation: Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.
Crystallization: An Alternative and Potentially Superior Method
For some batches, particularly if the product is a solid or a viscous oil that can be induced to solidify, crystallization can offer a higher degree of purification than chromatography.
Rationale: Crystallization is a highly selective purification process where the desired compound preferentially precipitates from a solution, leaving impurities behind. This can be particularly effective for removing closely related impurities that are difficult to separate by chromatography.
Solvent Selection for Crystallization: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
Recommended Solvents to Screen:
-
Single Solvents: Acetonitrile, isopropanol, ethyl acetate.[6]
-
Solvent Mixtures:
Protocol 6.1: Small-Scale Crystallization Trial
-
Place a small amount of the purified oil in a vial.
-
Add a solvent in which the compound is soluble (e.g., ethyl acetate).
-
Slowly add a non-solvent in which the compound is insoluble (e.g., n-hexane) until the solution becomes slightly cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote crystal growth.
Chiral Purification Considerations
For applications requiring high enantiomeric purity, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, have been shown to be effective for the separation of proline derivatives.[7][8] The mobile phase typically consists of a mixture of hexane and ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[7][8]
Conclusion
The purification of this compound is readily achievable through standard laboratory techniques. A well-executed flash column chromatography protocol, guided by careful TLC analysis, will reliably yield material of high purity suitable for most synthetic applications. For batches that are amenable, crystallization can provide an excellent alternative or complementary purification step. These detailed protocols and the underlying scientific principles provide a robust framework for obtaining this key synthetic intermediate in the required state of purity.
References
- PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information.
- ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- PubChem. This compound. National Center for Biotechnology Information.
- Proline-Based Chiral Stationary Phases: Insights Into the Mechanism of Chiral Selectivity. (n.d.).
- National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues.
- SIELC Technologies. (n.d.). Separation of 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate on Newcrom R1 HPLC column.
- PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester.
- African Rock Art. (n.d.). 108645-62-1 | this compound.
- ResearchGate. (2021). The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride)?.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubMed. (1999). Convenient synthesis of L-proline benzyl ester.
- Chemical Synthesis Database. (n.d.). 1-[(benzyl-methylamino)methyl]pyrrolidine-2,5-dione.
- PubChem. Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). Procedure for the preparation of N-carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester.
- Wiley-VCH. (2002). Supporting Information: Synthesis of the Bicyclic Core of Pumiliotoxins.
- Next Peptide. (n.d.). (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride.
- Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- MDPI. (n.d.). L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation.
- Synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin. (n.d.).
- Crystallization Solvents. (n.d.).
- ResearchGate. (n.d.). TLC methyl ester synthesis TLC test used eluent n-hexane−diethyl...
- EPFL. (n.d.). TLC Visualization Reagents.
- ACS Publications. (2023). High Molecular Weight Polyproline as a Potential Biosourced Ice Growth Inhibitor: Synthesis, Ice Recrystallization Inhibition, and Specific Ice Face Binding.
- The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide.
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
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"NMR and IR spectroscopy of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate for characterization"
An Application Note on the Spectroscopic Characterization of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate using NMR and IR Spectroscopy
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine core, substituted with both an N-benzyl group and a methyl ester, provides a versatile scaffold for the development of novel therapeutic agents, including proline-based enzyme inhibitors and complex natural product analogues. The precise stereochemistry and functional group orientation within this molecule are critical for its biological activity and synthetic utility. Therefore, unambiguous structural elucidation and characterization are paramount.
This application note provides a detailed guide to the characterization of this compound using two of the most powerful techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present optimized protocols for data acquisition and a comprehensive analysis of the spectral data, offering insights into the causal relationships between molecular structure and spectroscopic output. This guide is intended for researchers and scientists in organic chemistry, drug discovery, and quality control.
Theoretical Framework: The Synergy of NMR and IR Spectroscopy
The structural characterization of an organic molecule is rarely accomplished with a single analytical technique. It is often the synergistic use of multiple spectroscopic methods that provides a complete and unambiguous picture. For this compound, NMR and IR spectroscopy offer complementary information.
-
Infrared (IR) Spectroscopy: This technique probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within those groups to stretch, bend, or vibrate. IR spectroscopy is therefore exceptionally useful for the rapid identification of key functional groups present in a molecule. In the case of our target compound, IR is ideal for confirming the presence of the two distinct carbonyl groups (the N-benzyl carbamate and the methyl ester) and the C-H bonds of the aliphatic and aromatic regions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR) reveals the number of different types of protons, their electronic environment, and their spatial relationships through chemical shifts (δ), integration (signal area), and spin-spin coupling (splitting patterns).
-
¹³C NMR (Carbon NMR) provides information on the number and type of carbon atoms in a molecule, including those of carbonyl groups, aromatic rings, and the aliphatic pyrrolidine ring.
-
By combining the functional group information from IR with the detailed connectivity and stereochemical data from NMR, a complete and confident structural assignment of this compound can be achieved.
Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and rationale provided to ensure high-quality data acquisition.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups in this compound.
Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable. An Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation.
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal. This is a critical step to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.
-
Place a small amount (1-2 mg) of the solid this compound or a single drop of the neat liquid onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface. The quality of the IR spectrum is directly dependent on this contact.
Data Acquisition Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio improves with the square root of the number of scans)
-
Apodization: Happ-Genzel
Data Processing:
-
Perform an automatic baseline correction to ensure the baseline is flat.
-
Use the instrument software to pick and label the peaks of interest. Focus on the carbonyl region (1800-1650 cm⁻¹), C-H stretching region (3100-2800 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).
Caption: Workflow for FT-IR data acquisition and analysis.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed ¹H and ¹³C chemical environments and connectivity of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion, especially for resolving the complex multiplets of the pyrrolidine ring protons.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound. The precise mass is important for potential future concentration calculations or quantitative NMR (qNMR) applications.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its single residual peak at δ ~7.26 ppm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at δ 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and vortex gently to ensure a homogeneous solution.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay may be needed for accurate integration.
-
Number of Scans: 8-16.
-
Temperature: 298 K (25 °C).
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce singlets for each unique carbon.
-
Spectral Width: ~220 ppm (centered around 100 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the TMS peak (δ 0.00 ppm).
-
Integrate the ¹H NMR signals. Set the integral of a well-resolved signal corresponding to a known number of protons (e.g., the methyl ester protons) to 3.00.
-
Analyze the coupling patterns (multiplicities) and coupling constants (J-values) in the ¹H NMR spectrum.
-
Pick and label the peaks in both the ¹H and ¹³C spectra.
Spectral Interpretation and Data Analysis
A thorough analysis of the acquired spectra is crucial for confirming the structure of this compound. The expected spectral features are detailed below.
Caption: Molecular structure with key regions for spectral assignment.
Infrared (IR) Spectrum Analysis
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl groups.
-
~1745 cm⁻¹: This sharp, strong absorption is characteristic of the C=O stretch of the methyl ester. Ester carbonyls typically appear at higher frequencies than amide or carbamate carbonyls due to less resonance delocalization.
-
~1695 cm⁻¹: This strong absorption is assigned to the C=O stretch of the N-benzyl carbamate. The lower frequency compared to the ester is due to the resonance donation from the nitrogen lone pair.
-
3100-3000 cm⁻¹: Weak to medium absorptions corresponding to the aromatic C-H stretching of the benzyl group.
-
2980-2850 cm⁻¹: Medium absorptions from the aliphatic C-H stretching of the pyrrolidine ring and the methyl group.
-
~1200-1000 cm⁻¹: Strong C-O stretching vibrations from the ester and carbamate functionalities.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a wealth of structural information. Due to the chiral center at C2, the protons on the pyrrolidine ring are diastereotopic and will appear as complex multiplets.
-
δ ~7.4-7.2 ppm: A multiplet integrating to 5H, corresponding to the aromatic protons of the benzyl group.
-
δ ~5.2 ppm & ~5.1 ppm: Two doublets, each integrating to 1H. These are the diastereotopic benzylic protons (-CH₂-Ph). They split each other and appear as an 'AB quartet'.
-
δ ~4.4 ppm: A multiplet (likely a doublet of doublets) integrating to 1H, assigned to the proton at the C2 position (the α-proton to the methyl ester).
-
δ ~3.7 ppm: A singlet integrating to 3H, corresponding to the methyl ester protons (-OCH₃).
-
δ ~3.6-3.4 ppm: Complex multiplets integrating to 2H, assigned to the protons at the C5 position of the pyrrolidine ring.
-
δ ~2.3-1.9 ppm: Complex multiplets integrating to 4H, corresponding to the protons at the C3 and C4 positions of the pyrrolidine ring.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
-
δ ~173 ppm: Carbonyl carbon of the methyl ester.
-
δ ~155 ppm: Carbonyl carbon of the N-benzyl carbamate.
-
δ ~137 ppm: Quaternary aromatic carbon of the benzyl group (ipso-carbon).
-
δ ~128-127 ppm: Aromatic carbons (CH) of the benzyl group.
-
δ ~67 ppm: Benzylic carbon (-CH₂-Ph).
-
δ ~59 ppm: C2 carbon of the pyrrolidine ring.
-
δ ~52 ppm: Methyl ester carbon (-OCH₃).
-
δ ~47 ppm: C5 carbon of the pyrrolidine ring.
-
δ ~30 ppm & ~23 ppm: C3 and C4 carbons of the pyrrolidine ring.
Summary of Expected Spectroscopic Data
| Technique | Assignment | Expected Value | Rationale |
| FT-IR | Ester C=O Stretch | ~1745 cm⁻¹ | Typical frequency for a saturated ester carbonyl. |
| FT-IR | Carbamate C=O Stretch | ~1695 cm⁻¹ | Lower frequency due to nitrogen lone pair resonance. |
| ¹H NMR | Aromatic Protons (Ph) | δ 7.4-7.2 ppm | Standard chemical shift for monosubstituted benzene ring. |
| ¹H NMR | Benzylic Protons (-CH₂Ph) | δ ~5.15 ppm | Deshielded by adjacent nitrogen and aromatic ring. |
| ¹H NMR | C2-H | δ ~4.4 ppm | Deshielded by adjacent nitrogen and ester carbonyl. |
| ¹H NMR | Methyl Ester Protons (-OCH₃) | δ ~3.7 ppm | Characteristic chemical shift for a methyl ester. |
| ¹³C NMR | Ester Carbonyl | δ ~173 ppm | Typical range for an ester carbonyl carbon. |
| ¹³C NMR | Carbamate Carbonyl | δ ~155 ppm | Characteristic range for a carbamate carbonyl carbon. |
| ¹³C NMR | C2 Carbon | δ ~59 ppm | Aliphatic carbon deshielded by N and CO₂Me. |
| ¹³C NMR | OCH₃ Carbon | δ ~52 ppm | Standard chemical shift for a methyl ester carbon. |
Conclusion
The combined application of FT-IR and high-field NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. IR spectroscopy serves as a rapid tool for confirming the presence of the critical carbonyl functional groups, while ¹H and ¹³C NMR spectroscopy provides an intricate map of the molecular framework, confirming connectivity and providing insights into the electronic environment of each atom. The protocols and data interpretations outlined in this application note serve as a comprehensive guide for researchers, ensuring the reliable and accurate characterization of this important synthetic building block.
References
- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR and IR spectroscopy. Cengage Learning. [Link]
- Spectral Database for Organic Compounds (SDBS). A comprehensive, free-to-access database of NMR and IR spectra for a wide range of organic compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- High-Resolution and 2D NMR by T.I. Atta-ur-Rahman. An advanced text detailing the theory and application of modern NMR techniques. Elsevier. [Link]
- Organic Chemistry by Jonathan Clayden, Nick Greeves, and Stuart Warren. A widely used textbook that provides context for the application of spectroscopic methods in organic chemistry. Oxford University Press. [Link]
Application Notes & Protocols: The Use of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate as a Chiral Auxiliary in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Drug Development
In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where often only one of a pair of enantiomers elicits the desired therapeutic effect while the other may be inactive or even detrimental.[1] Asymmetric synthesis, therefore, is not merely an academic pursuit but a critical necessity in the development of safe and effective medicines.
Among the various strategies for asymmetric induction, the use of chiral auxiliaries remains a robust, reliable, and versatile method.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a highly diastereoselective manner.[2] This approach allows for the creation of new stereocenters with a predictable configuration. Once the desired stereochemistry is established, the auxiliary is cleaved and can, in principle, be recovered for reuse.[2] This methodology is particularly powerful in the early stages of drug development, where dependable and scalable routes to enantiomerically pure compounds are essential.[2]
This guide focuses on (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate , a proline-derived chiral auxiliary, for the asymmetric synthesis of α-substituted amino acids. Proline and its derivatives are privileged scaffolds in asymmetric synthesis due to their rigid bicyclic-like structure, which provides a well-defined chiral environment ideal for directing stereoselective reactions.
Principle of Operation: Self-Regeneration of Stereocenters
The use of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate for asymmetric alkylation is a classic example of the "Self-Regeneration of Stereocenters" (SRS) principle, pioneered by Seebach. In this process, the original stereocenter at the α-carbon (C2) of proline is temporarily destroyed to form a planar enolate. However, the chirality of the pyrrolidine ring itself, now acting as the auxiliary, dictates the facial selectivity of the subsequent alkylation step. The electrophile preferentially attacks from the less sterically hindered face of the enolate, leading to the formation of a new α-quaternary stereocenter with high diastereoselectivity. The original stereochemistry is thus "regenerated" in a controlled manner.
Diagram 1: General Workflow of Asymmetric Alkylation using a Proline-Based Chiral Auxiliary
This diagram illustrates the complete cycle of attaching the auxiliary (in this case, the proline derivative is the starting material), performing the diastereoselective alkylation, and subsequently cleaving the auxiliary functions to yield the final, enantiomerically enriched product.
Caption: Workflow for asymmetric α-alkylation using the chiral auxiliary.
Mechanistic Insight: Controlling Diastereoselectivity
The high diastereoselectivity observed in the alkylation of the lithium enolate is governed by steric hindrance. The bulky N-benzyloxycarbonyl (Cbz) group and the pyrrolidine ring create a rigid, chiral environment. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the Cbz group, further locking the conformation. Consequently, the incoming electrophile (R-X) approaches from the face opposite to the bulky substituents, which is the exo face, leading to the preferential formation of one diastereomer.[3]
Diagram 2: Proposed Transition State for Diastereoselective Alkylation
This model shows the chelated lithium enolate intermediate. The Cbz group and the pyrrolidine ring effectively block the endo face, forcing the electrophile (R-X) to approach from the less hindered exo face.
Caption: Steric model showing preferential exo attack of the electrophile.
Experimental Protocols
The following protocols are adapted from established procedures for the diastereoselective alkylation of N-protected proline esters and provide a comprehensive workflow for the synthesis of α-alkylated proline derivatives.[2][4]
Protocol 1: Diastereoselective Alkylation
This procedure details the formation of the lithium enolate of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate and its subsequent diastereoselective alkylation.
Materials:
-
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Alkylating agent (e.g., Benzyl bromide, Methyl iodide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
LDA Preparation: To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.2 eq.) via syringe. Slowly add n-BuLi (1.1 eq.) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA). Recool the solution to -78 °C.
-
Enolate Formation: In a separate flame-dried, argon-purged flask, dissolve (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C.
-
Transfer the freshly prepared LDA solution to the solution of the proline ester via cannula, dropwise, over 20 minutes. Stir the resulting solution at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (R-X, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring by TLC. The reaction may be allowed to slowly warm to 0 °C over 3 hours if necessary.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure, alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Auxiliary Cleavage
This two-step protocol removes both the N-Cbz protecting group and the methyl ester to yield the final α-alkylated proline.
Step A: Saponification of the Methyl Ester
Materials:
-
Alkylated proline derivative from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Methanol (MeOH) / Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated proline derivative (1.0 eq.) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH (2.0 eq.) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-Cbz protected carboxylic acid.
Step B: Hydrogenolysis of the N-Cbz Group
Materials:
-
N-Cbz protected carboxylic acid from Step A
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-Cbz acid in methanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C (10 mol %) to the solution under an inert atmosphere (e.g., argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ with a balloon and stir vigorously at room temperature.
-
Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final α-alkyl proline product.
Data and Expected Outcomes
The diastereoselectivity of the alkylation step is highly dependent on the electrophile. While specific data for the N-Cbz methyl ester is dispersed, results from the closely related N-Boc protected esters provide a strong indication of expected outcomes.
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference Analogue |
| 1 | Methyl Iodide | >94:6 | ~85-95 | N-Boc-(+)-menthyl ester |
| 2 | Propyl Iodide | >93:7 | ~80-90 | N-Boc-(+)-menthyl ester |
| 3 | Allyl Bromide | 89:11 | ~70-80 | N-Boc-(+)-menthyl ester |
| 4 | Benzyl Bromide | >90:10 (inversion) | ~75-85 | N-Benzoyl methyl ester[5] |
Note: The stereochemical outcome (retention vs. inversion) can depend on the N-protecting group and the electrophile. For N-benzoyl derivatives, alkylation with benzylic halides often proceeds with inversion of configuration relative to the starting proline stereocenter.[5]
Conclusion
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as an effective chiral auxiliary for the asymmetric synthesis of α-quaternary proline derivatives. The methodology leverages the rigid conformational bias of the proline scaffold to direct alkylations with high diastereoselectivity. The protocols provided herein offer a reliable pathway for enolate formation, stereocontrolled alkylation, and subsequent deprotection. The robustness of this strategy makes it a valuable tool for researchers and drug development professionals engaged in the synthesis of complex, enantiomerically pure molecules.
References
- Beltrán, B., & Cativiela, C. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 15(4), 2827-2893. [Link]
- Seebach, D., Beck, A. K., Blank, S., Job, K., & Sommerfeld, T. (1995). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Organic Syntheses, 72, 62. [Link]
- McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A Convenient Reduction of N-Acyl-α-amino Acids to the Corresponding N-Acyl-α-amino Aldehydes. The Journal of Organic Chemistry, 58(13), 3568–3571.
- Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English, 35(23-24), 2708-2748. [Link]
- Reddy, K. L., & Sharpless, K. B. (1998). From Asymmetric Epoxidation to Asymmetric Dihydroxylation: A Personal Account. In Asymmetric Synthesis (pp. 1-21). American Chemical Society. (Note: General reference for asymmetric synthesis principles). [Link]
- Salomon, C. J. (2009). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 65(51), 10563-10595. [Link]
- Pharmaffiliates. (2023).
- Sato, T., Otera, J., & Nozaki, H. (1991). Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters. Journal of the Chemical Society, Perkin Transactions 1, (11), 2959-2962. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Introduction
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a versatile chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and biologically active compounds. Its rigid pyrrolidine scaffold, coupled with two distinct and selectively addressable functional groups—a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen and a methyl ester at the C2 position—makes it an ideal starting material for creating diverse molecular architectures.[1][2] This guide provides detailed application notes and protocols for the key derivatization reactions of this compound, offering researchers and drug development professionals a practical resource for its effective utilization. We will delve into the mechanistic underpinnings of these transformations, providing not just procedural steps but also the rationale behind the selection of specific reagents and conditions.
Core Derivatization Strategies
The primary sites for derivatization on this compound are the N1-benzyloxycarbonyl group and the C2-methyl ester. Each of these sites can be selectively modified to introduce new functionalities, paving the way for the synthesis of a wide array of derivatives. The main derivatization pathways include:
-
Selective Hydrolysis of the Methyl Ester: Conversion of the methyl ester to a carboxylic acid, enabling subsequent amide bond formation or other carboxylate chemistries.
-
Amide Coupling Reactions: Formation of amide derivatives from the C2-carboxylic acid, a crucial transformation for building peptide-like structures and other complex molecules.
-
N-Debenzylation: Removal of the Cbz group to liberate the secondary amine, which can then be subjected to various N-functionalization reactions.
-
Reduction of the Ester Moiety: Conversion of the methyl ester to a primary alcohol, providing a handle for further synthetic manipulations.
The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.
Selective Hydrolysis of the C2-Methyl Ester
The selective hydrolysis of the methyl ester at the C2 position to the corresponding carboxylic acid is often the first step in elaborating the pyrrolidine core. This transformation is critical for subsequent amide coupling reactions. The choice of hydrolytic conditions is paramount to avoid the cleavage of the N-Cbz group.
Mechanistic Rationale
Base-catalyzed hydrolysis (saponification) is the most common method for this conversion. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. Acidic workup then protonates the carboxylate to afford the desired carboxylic acid. Alkaline bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are typically employed. LiOH is often preferred due to its milder nature and good solubility in mixed aqueous-organic solvent systems, which helps to minimize side reactions.[3]
Experimental Protocol: LiOH-mediated Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Add lithium hydroxide (1.5-2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3 using 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified further by column chromatography or recrystallization if necessary.
Amide Coupling with the C2-Carboxylic Acid
Following hydrolysis, the resulting carboxylic acid is a versatile handle for forming amide bonds, a cornerstone of medicinal chemistry. This is typically achieved using a variety of coupling agents that activate the carboxylic acid towards nucleophilic attack by an amine.
Mechanistic Considerations
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). EDCI and HOBt are frequently used in combination. EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt reacts with the O-acylisourea to form an activated ester, which is more stable and less susceptible to racemization. This activated ester then readily reacts with the desired amine to form the amide bond.[4]
Experimental Protocol: EDCI/HOBt Mediated Amide Coupling
Materials:
-
N-Cbz-pyrrolidine-2-carboxylic acid (product from Section 1)
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Cbz-pyrrolidine-2-carboxylic acid (1.0 eq), the desired amine (1.1-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI (1.2-1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
N-Debenzylation (Cbz Group Removal)
The removal of the benzyloxycarbonyl (Cbz) group is a crucial step to liberate the pyrrolidine nitrogen for further functionalization. The most common and effective method for Cbz deprotection is catalytic hydrogenation.
Mechanistic Rationale
Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. The Cbz group is cleaved via hydrogenolysis. The benzyl C-O bond is reductively cleaved on the surface of the catalyst, releasing toluene and generating a carbamic acid intermediate which spontaneously decarboxylates to yield the free secondary amine. This method is generally clean and high-yielding.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.
-
Rinse the filter cake with additional methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, methyl pyrrolidine-2-carboxylate.
Reduction of the C2-Methyl Ester
The methyl ester at the C2 position can be reduced to a primary alcohol, providing another avenue for derivatization. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LAH) or milder reagents like sodium borohydride in the presence of an additive.
Mechanistic Considerations
Lithium aluminum hydride (LAH) is a powerful reducing agent that readily reduces esters to primary alcohols. The reaction involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the ester carbonyl carbon. This is followed by the departure of the methoxy group and a second hydride attack on the resulting aldehyde intermediate to yield the alcohol upon acidic workup. Care must be taken as LAH can also potentially reduce the Cbz group under certain conditions, although the ester is generally more reactive.
Experimental Protocol: LAH Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench by the careful addition of sodium sulfate decahydrate until a granular precipitate forms.
-
Filter the resulting suspension and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-Cbz-pyrrolidin-2-ylmethanol.
Summary of Reaction Conditions
| Derivatization Reaction | Key Reagents | Solvent(s) | Temperature | Typical Reaction Time |
| Ester Hydrolysis | LiOH, NaOH, or KOH | THF/H₂O | Room Temp. | 2-12 h |
| Amide Coupling | EDCI, HOBt, Amine, Base | DCM or DMF | 0 °C to Room Temp. | 12-24 h |
| N-Debenzylation | H₂, 10% Pd/C | MeOH or EtOH | Room Temp. | 2-16 h |
| Ester Reduction | LiAlH₄ | Anhydrous THF | 0 °C to Room Temp. | 1-4 h |
Visualizing the Derivatization Pathways
Caption: Key derivatization pathways for this compound.
Conclusion
This compound serves as a highly valuable and adaptable scaffold in modern organic synthesis. The protocols outlined in this guide provide a solid foundation for its derivatization, enabling the creation of a diverse range of complex molecules for applications in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively harness the synthetic potential of this important chiral building block.
References
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides. Chemical Reviews, 97(6), 2243–2266.
- Kotha, S., Lahiri, K., & Kasinath, D. (2002). Recent applications of the Mitsunobu reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central.
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Synthesis of Novel Compounds from 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: An In-Depth Technical Guide
Introduction: The Versatile Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent three-dimensionality and the stereochemical complexity that can be introduced at its various positions make it an ideal starting point for the synthesis of a diverse array of biologically active molecules.[1] 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a readily available derivative of proline, serves as a versatile building block for the creation of novel compounds with potential therapeutic applications, including the development of Factor Xa inhibitors for antithrombotic therapy.[3][4][5] This technical guide provides detailed application notes and protocols for the synthesis of new chemical entities from this valuable starting material, aimed at researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Modular Approach
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups: the N-benzyloxycarbonyl (Cbz) protecting group, the methyl ester at the 2-position, and the pyrrolidine ring itself. This allows for a modular approach to the synthesis of novel compounds, where each functional group can be selectively manipulated to introduce desired structural diversity. The key synthetic transformations discussed in this guide are:
-
N-Cbz Deprotection: Removal of the Cbz group to liberate the secondary amine.
-
Selective Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid for subsequent amide coupling.
-
Amide Bond Formation: Coupling of the resulting carboxylic acid with a variety of amines to generate diverse amides.
-
Ester Reduction: Reduction of the methyl ester to a primary alcohol, providing a scaffold for further functionalization.
-
Diastereoselective Alkylation: Introduction of substituents at the C2-position of the pyrrolidine ring.
This guide will provide a detailed explanation of the chemical principles behind each of these transformations, along with step-by-step protocols and the rationale for the choice of specific reagents and reaction conditions.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
I. N-Cbz Deprotection: Unveiling the Secondary Amine
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal.[6] The choice of deprotection method is critical and depends on the presence of other functional groups in the molecule.
A. Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz deprotection, proceeding with the formation of toluene and carbon dioxide as byproducts.[7]
-
Causality of Experimental Choices: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity. Methanol or ethanol are typically used as solvents as they readily dissolve the starting material and the hydrogen gas. The reaction is carried out under a hydrogen atmosphere, and the progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate).
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the reaction flask.
-
Stir the mixture vigorously at room temperature for 4-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl pyrrolidine-2-carboxylate.
B. Acidic Cleavage
For substrates containing functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes), acidic cleavage provides a robust alternative.[7]
-
Causality of Experimental Choices: A solution of hydrogen bromide in acetic acid is a common reagent for this transformation. The strong acid protonates the carbamate oxygen, facilitating the cleavage of the C-O bond and releasing the free amine, benzyl bromide, and carbon dioxide. The reaction is typically performed at room temperature.
Experimental Protocol: N-Cbz Deprotection via Acidic Cleavage
-
Dissolve the Cbz-protected compound (1.0 eq) in glacial acetic acid (5 mL per gram of substrate).
-
Add a 33% solution of HBr in acetic acid (3.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Basify the aqueous solution with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
| Method | Reagents | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, clean byproducts.[7] | Incompatible with reducible functional groups.[7] |
| Acidic Cleavage | HBr in Acetic Acid | Effective for hydrogenation-sensitive substrates.[7] | Harsh conditions may cleave other acid-labile groups. |
II. Selective Ester Hydrolysis and Amide Bond Formation
The conversion of the methyl ester at the C2 position to a carboxylic acid is a pivotal step for the synthesis of novel amides. This transformation must be performed selectively without cleaving the Cbz protecting group.
A. Selective Ester Hydrolysis
-
Causality of Experimental Choices: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and effective method for the selective hydrolysis of methyl esters in the presence of a Cbz group. The reaction is typically carried out at room temperature to ensure selectivity. The use of a mixed solvent system ensures the solubility of both the starting material and the inorganic base.
Experimental Protocol: Selective Hydrolysis of the Methyl Ester
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (10 mL per gram of substrate).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Cbz-pyrrolidine-2-carboxylic acid.
B. Amide Bond Formation
The resulting carboxylic acid can be coupled with a wide variety of amines to generate a library of novel pyrrolidine-2-carboxamides.[8]
-
Causality of Experimental Choices: A plethora of coupling reagents are available for amide bond formation.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.[10] DIC (N,N'-Diisopropylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) is another classic and effective method.[9] A tertiary amine base such as diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction.
Experimental Protocol: Amide Coupling using HATU
-
Dissolve N-Cbz-pyrrolidine-2-carboxylic acid (1.0 eq) in dry DMF (10 mL per gram of acid).
-
Add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
III. Ester Reduction to the Corresponding Alcohol
Reduction of the methyl ester to a primary alcohol (N-Cbz-pyrrolidin-2-yl-methanol) provides another avenue for diversification.
-
Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols.[5] The reaction is typically performed in an anhydrous ethereal solvent such as THF at low temperatures to control the reactivity of the hydride reagent. Careful quenching of the reaction is necessary to safely decompose the excess LiAlH₄.
Experimental Protocol: Reduction of the Methyl Ester
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (15 mL per gram of LiAlH₄) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the mixture through Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.
IV. Diastereoselective Alkylation
Introducing substituents at the C2-position can significantly impact the biological activity of the resulting compounds. This can be achieved through the diastereoselective alkylation of the enolate derived from the starting material.[6][7]
-
Causality of Experimental Choices: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used to generate enolates from esters. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control and enhance diastereoselectivity. The choice of alkylating agent will determine the nature of the substituent introduced at the C2-position. The stereochemical outcome of the alkylation can be influenced by the N-protecting group and the specific reaction conditions.[7]
Experimental Protocol: Diastereoselective C2-Alkylation
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at this temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 2-alkylated product.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel compounds. By leveraging the orthogonal reactivity of its functional groups, researchers can efficiently generate libraries of diverse molecules for screening in drug discovery programs. The protocols outlined in this technical guide provide a solid foundation for the exploration of the chemical space around the pyrrolidine scaffold, enabling the development of new therapeutic agents. Careful consideration of the substrate's reactivity and the appropriate choice of reagents and reaction conditions are paramount to achieving successful and reproducible synthetic outcomes.
References
- Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Structure and property based design of factor Xa inhibitors: biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs. PubMed. [Link]
- Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. PubMed. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
- Pyrrolidine. Wikipedia. [Link]
- Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- N‐Alkylation of N‐benzylproline esters 1 and 3.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]
- Synthesis of 4-(Arylmethyl)
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
- α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]
- Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)
- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
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Application Notes & Protocols: Strategic Approaches in the Synthesis of Neuroactive Compounds
Abstract
The synthesis of neuroactive compounds is a cornerstone of medicinal chemistry, driving the development of therapeutics for a wide spectrum of neurological and psychiatric disorders. These disorders, from neurodegenerative diseases like Alzheimer's to mood disorders such as depression, often stem from complex biochemical imbalances within the central nervous system (CNS). Crafting molecules that can precisely modulate neural targets presents significant synthetic challenges, including the construction of complex architectures, the control of stereochemistry, and the need to traverse the blood-brain barrier. This guide provides an in-depth analysis of key synthetic strategies that have proven instrumental in overcoming these challenges. We will explore the critical role of asymmetric synthesis, the power of metal-catalyzed reactions, and the strategic construction of rigid scaffolds through detailed case studies of three prominent neuroactive drugs: Pregabalin, Sertraline, and Memantine. For each case study, we provide field-proven insights into the rationale behind the synthetic design, detailed experimental protocols, and data to equip researchers and drug development professionals with actionable knowledge for their own discovery programs.
The Imperative of Chirality: Asymmetric Synthesis of (S)-Pregabalin
Expertise & Experience: The biological activity of most neuroactive compounds is intrinsically linked to their three-dimensional structure.[1][2] Enantiomers of the same molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Therefore, the ability to selectively synthesize a single desired enantiomer—a process known as asymmetric synthesis—is not merely an academic exercise but a critical requirement for developing safe and effective drugs.[1]
Pregabalin, an analog of the neurotransmitter γ-aminobutyric acid (GABA), exemplifies this principle.[3] It is prescribed for neuropathic pain and epilepsy, but only the (S)-enantiomer possesses the desired therapeutic activity. Early manufacturing routes often involved the use of highly toxic reagents like potassium cyanide.[4] Modern approaches prioritize safety and stereocontrol, avoiding such hazardous materials. The following protocol details a key step in a cyanide-free, asymmetric synthesis that establishes the crucial chiral center via a Michael addition.[4][5]
Synthetic Pathway for (S)-Pregabalin
The overall strategy involves an asymmetric Michael addition of nitromethane to an α,β-unsaturated carbonyl compound equipped with a chiral auxiliary. This step sets the stereocenter, which is carried through to the final product.
Caption: Asymmetric synthesis of (S)-Pregabalin via a key Michael addition step.
Protocol 1: Asymmetric Michael Addition for Pregabalin Intermediate
This protocol describes the diastereoselective Michael addition of nitromethane to a chiral N-enoyl oxazolidinone, a key step in establishing the stereochemistry of Pregabalin.[4][5]
Rationale: The use of an Evans chiral auxiliary (the oxazolidinone) provides a predictable steric environment.[4] The auxiliary directs the incoming nucleophile (from nitromethane) to one face of the double bond, resulting in the formation of one diastereomer in high excess. This diastereomeric excess can often be further enhanced to >99% through simple recrystallization, providing an enantiomerically pure precursor for the final drug.[4]
| Parameter | Value |
| Reactants | Chiral Michael Acceptor, Nitromethane |
| Catalyst | MgCl₂, Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Diastereomeric Ratio | >95:5 (before recrystallization) |
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral Michael acceptor (1.0 eq) and anhydrous MgCl₂ (1.2 eq).
-
Solvation: Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.5 eq) dropwise to the stirred suspension over 10 minutes.
-
Nucleophile Addition: Add nitromethane (3.0 eq) dropwise. The mixture will gradually become homogeneous.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction back to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product (a pale yellow solid) can be purified by recrystallization from isopropanol to yield the desired diastereomer as a white crystalline solid with >99% diastereomeric excess.[4]
Building Complexity: Metal-Catalyzed Synthesis of Sertraline
Expertise & Experience: Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including many neuroactive drugs.[6][7] Catalysts based on palladium, nickel, and other metals allow for the formation of C-C and C-N bonds with a level of efficiency and precision that was previously unattainable.[6] This is particularly important for constructing the core scaffolds of drugs like selective serotonin reuptake inhibitors (SSRIs).
Sertraline, a widely prescribed antidepressant, features a rigid tetralone core substituted with two distinct aromatic rings.[6] The synthesis of this structure is a significant challenge. Pfizer's development of the manufacturing process for Sertraline (Zoloft®) is a landmark case in the application of green chemistry principles to large-scale pharmaceutical production.[8] The process was streamlined from a multi-step sequence to a single, efficient imine formation and reduction step, significantly reducing waste and improving yield.[8] Other innovative approaches utilize intramolecular additions to construct the core.[9][10]
Synthetic Workflow for Sertraline
A common and efficient approach involves the condensation of a tetralone precursor with methylamine to form an imine, which is then reduced. The stereochemistry is controlled through the resolution of the racemic product with a chiral acid, or through an asymmetric reduction.
Caption: A concise two-step industrial synthesis of Memantine Hydrochloride.
Protocol 3: Two-Step, One-Pot Synthesis of Memantine Hydrochloride
This protocol describes a simple and high-yielding synthesis of Memantine HCl from commercially available 1,3-dimethyladamantane. [11][12] Rationale: This process is exceptionally efficient because it combines a Ritter-type amination and subsequent hydrolysis into a streamlined workflow. The Ritter reaction allows for the direct installation of a nitrogen-containing group onto the tertiary carbon of the adamantane cage. Using formamide as the nitrogen source directly yields the formamide intermediate. [12]The subsequent acid-catalyzed hydrolysis is straightforward and high-yielding, providing the final product as a salt that can be easily purified by crystallization. [11]
| Parameter | Value |
|---|---|
| Reactants | 1,3-Dimethyladamantane, Formamide, Nitric Acid, HCl |
| Reaction Type | Ritter Reaction followed by Hydrolysis |
| Temperature | Step 1: 85 °C; Step 2: Reflux |
| Reaction Time | Step 1: ~2 hours; Step 2: ~1 hour |
| Overall Yield | ~83% |
| Purity | >99% after crystallization |
Step-by-Step Methodology:
-
Ritter Reaction (Step 1):
-
Caution: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a suitable reaction flask, slowly add 1,3-dimethyladamantane (1.0 eq) to nitric acid (10.0 eq) at 20-25 °C over 30 minutes with stirring. Stir for an additional hour.
-
Slowly add formamide (9.0 eq) over 30 minutes.
-
Heat the mixture to 85 °C and maintain for 2 hours.
-
After the reaction is complete (monitored by GC or TLC), cool the mixture to 5-10 °C and pour it into ice-cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). [12] * Isolate the organic layer containing the N-formyl intermediate. For a one-pot procedure, this intermediate is often carried forward directly without full isolation.
-
-
Hydrolysis (Step 2):
-
To the crude intermediate, add a mixture of concentrated hydrochloric acid (e.g., 36% HCl, ~8 eq) and water.
-
Heat the mixture to reflux (approximately 100-110 °C) for 1 hour.
-
Concentrate the reaction mixture to about half its original volume under reduced pressure.
-
Add an anti-solvent like n-hexane and heat briefly to reflux.
-
Cool the mixture to 5-10 °C for 1 hour to induce crystallization. [12]
-
-
Purification:
-
Collect the white solid product by filtration.
-
Wash the solid with cold ethyl acetate and dry under vacuum to yield Memantine Hydrochloride with a purity typically exceeding 99%. [12]
-
Conclusion
The synthesis of neuroactive compounds is a dynamic field that continually evolves to meet the demands for safer, more effective, and more selective therapeutics. The case studies of Pregabalin, Sertraline, and Memantine highlight three pillars of modern synthetic strategy: the precise control of stereochemistry through asymmetric synthesis, the efficient construction of complex cores using metal catalysis, and the design of conformationally restricted molecules to achieve receptor specificity. The ongoing integration of principles from green chemistry and biocatalysis is further refining these approaches, promising a future of more sustainable and innovative routes to vital medicines for neurological health. [13][14]These detailed protocols serve as a practical guide and a foundation upon which new synthetic discoveries will be built.
References
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- Martinez, C. A., Hu, S., & Dumond, Y. (2008). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development, 12(4), 688-695. [Link]
- Knutsen, L. J. S., Andersen, K. E., & Lau, J. (1999). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 42(19), 3447-3462. [Link]
- He, C., Zhai, Z., Zhou, Y., Li, J., & Wang, G. (2021). A new synthetic route for the preparation of pregabalin.
- Jane, D. E., Tse, H. W., & Skolnick, P. (1995). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 38(23), 4764-4775. [Link]
- Imran, M., Asif, M., & Al-Harrasi, A. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6893-6916. [Link]
- Scientific Diagram. (n.d.). The synthetic route of Pregabalin.
- Vázquez, S. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. University of Barcelona. [Link]
- Research and Reviews. (2024). Progression of Green Chemistry in the Synthesis of Bioactive Compounds for Neurological Disorders. Research and Reviews: Journal of Chemistry. [Link]
- Taber, D. F., & Neubert, T. D. (2016). Kilogram Synthesis of a Selective Serotonin Reuptake Inhibitor. Organic Process Research & Development, 20(4), 827-832. [Link]
- Ortwine, D. F., Malone, T. C., & Bigge, C. F. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(8), 1345-1370. [Link]
- Reddy, B. V. S., & Reddy, L. R. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085-16088. [Link]
- He, C., Zhai, Z., Zhou, Y., Li, J., & Wang, G. (2021). A new synthetic route for the preparation of pregabalin. Taylor & Francis Online. [Link]
- Reddy, B. V. S., & Reddy, L. R. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085-16088. [Link]
- Tham, N. T. H., Duong, V. B., & et al. (2022). Synthesis of Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-Dimethyladamantane with Urea. Journal of Military Pharmaco-Medicine, 47(9), 143-149. [Link]
- Kim, B. M., & Gu, H. H. (2000). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 2(19), 2841-2843. [Link]
- Fukuda, H., & Micalizio, G. C. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters, 24(24), 4419-4423. [Link]
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. [Link]
- ResearchGate. (n.d.). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. [Link]
- ResearchGate. (n.d.). Scheme 2 Preparation of Memantine Hydrochloride 1. [Link]
- Contente, M. L., & Guisan, J. M. (2020). Chemoenzymatic Synthesis of Sertraline.
- Evecxia Therapeutics. (n.d.).
- PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway.
- U.S. Environmental Protection Agency. (2002).
- ResearchGate. (n.d.). Another pathway for synthesis of sertraline. [Link]
- MDPI. (2023).
- University at Buffalo. (2000). UB Chemists Develop Revolutionary Method For Synthesizing Drugs Such As Ritalin, Zoloft. [Link]
- National Institutes of Health. (2023).
- Jung, J. Y., Jung, S. H., & Koh, H. Y. (2007). Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors. European Journal of Medicinal Chemistry, 42(7), 1044-1048. [Link]
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- Semantic Scholar. (n.d.). Synthetic analogs for the study of GABA as a neurotransmitter. [Link]
- Métro, T. X., Cochi, A., Gomez Pardo, D., & Cossy, J. (2011). Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586. The Journal of Organic Chemistry, 76(8), 2594-2602. [Link]
- Juniper Publishers. (n.d.). Medicinal Chemistry of Neuroactive Drugs: Designing Agents for Neurological Disorders. [Link]
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- Nag, A. (2020).
- RIKEN. (2023). Catalyst makes drugs inside the body to minimize side effects. [Link]
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- Bentham Science. (n.d.). Asymmetric Organocatalytic Syntheses of Bioactive Compounds. [Link]
- Northwestern University Libraries. (n.d.). Modern tools for the synthesis of complex bioactive molecules. [Link]
- YouTube. (2023). Organic Chemistry Masterclass: Insanely complex neuroprotective Illisimonin A (+reaction mechanisms). [Link]
- National Institutes of Health. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. PMC. [Link]
- MDPI. (2023).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis. Here, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: I am seeing a low yield for my reaction. What are the most likely causes?
A low yield in the synthesis of this compound can be attributed to several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be verified by Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture. If a significant amount of the starting material (L-proline methyl ester hydrochloride) is still present, consider the following:
-
Reaction Time: Extend the reaction time and continue monitoring by TLC.
-
Temperature: While the reaction is typically run at 0°C to room temperature, a slight increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions.
-
Reagent Stoichiometry: Ensure that benzyl chloroformate is added in the correct stoichiometric amount, typically a slight excess (1.05-1.1 equivalents).
-
-
Suboptimal pH: The pH of the reaction mixture is critical for the success of the N-benzyloxycarbonylation.[1] The reaction should be maintained at a pH of 8-10.
-
If the pH is too low: The amine of the proline methyl ester will be protonated, reducing its nucleophilicity and slowing down the reaction. Additionally, the benzyl chloroformate reagent can decompose under acidic conditions.[1]
-
If the pH is too high: This can lead to the racemization of the chiral center of the proline derivative.[1]
-
Solution: Use a suitable base, such as sodium bicarbonate or sodium carbonate, to maintain the optimal pH range. A mixed buffer system of Na2CO3:NaHCO3 (2:1) can be effective in maintaining a stable pH.[1]
-
-
Reagent Quality: The quality of the reagents, especially benzyl chloroformate, is paramount.
-
Benzyl Chloroformate Degradation: This reagent is sensitive to moisture and can degrade over time. Use a fresh bottle or a recently opened one.
-
Solvent Purity: Ensure that the solvents used are anhydrous, as water can react with benzyl chloroformate.
-
-
Losses During Work-up: Significant product loss can occur during the extraction and washing steps.
-
Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult. To break up emulsions, you can add brine or a small amount of a different organic solvent.
-
Product Solubility: The product has some water solubility. Minimize the number of aqueous washes and ensure the aqueous layer is thoroughly back-extracted with the organic solvent.
-
Q2: My TLC plate shows multiple spots. What are the possible side products?
The presence of multiple spots on your TLC plate, other than your starting material and product, indicates the formation of side products. Identifying these impurities is key to optimizing your reaction conditions.
Common Side Products and Their Prevention:
-
Unreacted L-proline methyl ester: This will typically be a more polar spot on the TLC plate.
-
Cause: Incomplete reaction.
-
Solution: Refer to the solutions for "Incomplete Reaction" in Q1.
-
-
Benzyl alcohol: This is a byproduct of the reaction and also a potential impurity in the benzyl chloroformate reagent.
-
Cause: Hydrolysis of benzyl chloroformate.
-
Solution: Use anhydrous conditions and a fresh bottle of benzyl chloroformate. Benzyl alcohol can usually be removed during column chromatography.
-
-
Di-acylated proline derivative: While less common for secondary amines like proline, over-acylation is a possibility if the reaction conditions are not well-controlled.
-
Cause: Use of a large excess of benzyl chloroformate or prolonged reaction times at elevated temperatures.
-
Solution: Use only a slight excess of the acylating agent and maintain the recommended reaction temperature.
-
-
Racemized Product (Diastereomer): Proline derivatives can be susceptible to racemization, especially under harsh basic conditions.[2]
-
Cause: High pH or elevated temperatures.
-
Solution: Carefully control the pH to be within the 8-10 range and avoid excessive heating.[1] Chiral HPLC or NMR with a chiral shift reagent may be necessary to detect the presence of the diastereomer.
-
Q3: I'm having difficulty purifying my product by column chromatography. Any suggestions?
Purification of this compound can be challenging due to its polarity and potential for co-elution with impurities.
Tips for Successful Column Chromatography:
-
Solvent System Selection: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. You may need to gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient could be from 10% to 50% ethyl acetate in hexanes.
-
TLC Analysis for Solvent System Optimization: Before running the column, perform a thorough TLC analysis with different solvent systems to achieve good separation between your product and the impurities. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which can lead to poor separation.
-
Loading the Sample: It is best to load the crude product onto the column in a minimal amount of the mobile phase or pre-adsorbed onto a small amount of silica gel.
-
Alternative Purification Methods: If column chromatography is not providing the desired purity, consider other techniques such as preparative HPLC.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues during the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis.
Experimental Protocols
Standard Synthesis Protocol
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
L-proline methyl ester hydrochloride
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Benzyl chloroformate (Cbz-Cl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add L-proline methyl ester hydrochloride (1.0 eq) and dissolve it in a mixture of dichloromethane and water.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium bicarbonate or sodium carbonate (2.5-3.0 eq) in portions while stirring, ensuring the pH of the aqueous layer is between 8 and 10.
-
To the vigorously stirred biphasic mixture, add benzyl chloroformate (1.05-1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexanes)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.
-
Using a capillary tube, spot the starting material (L-proline methyl ester hydrochloride), a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The product, containing a benzyl group, should be UV active.
-
Further visualize the spots by dipping the plate in a potassium permanganate stain and gently heating with a heat gun. The starting material (an amine) and the product will appear as yellow-brown spots.
| Compound | Expected Rf Value (30% EtOAc/Hexanes) | Visualization |
| L-proline methyl ester hydrochloride | ~0.1-0.2 | KMnO₄ |
| This compound | ~0.4-0.6 | UV, KMnO₄ |
| Benzyl alcohol | ~0.3-0.5 | UV, KMnO₄ |
Table 1: Typical TLC data for the reaction.
Mechanistic Insight
The synthesis of this compound is an example of a Schotten-Baumann reaction, where an amine is acylated with an acyl chloride in the presence of a base.
Caption: The reaction mechanism of N-benzyloxycarbonylation.
The base plays a dual role in this reaction: it deprotonates the ammonium salt of the proline methyl ester to generate the free, nucleophilic amine, and it neutralizes the hydrochloric acid that is formed as a byproduct.
References
- BenchChem. (2025). Troubleshooting low yields in N-Cbz-L-Cysteine esterification.
- PubMed. (1995). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- BenchChem. (2025). Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-L-proline.
- Green Chemistry (RSC Publishing). (2022). Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing). DOI:10.1039/D2GC00783E.
- BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Scribd. (n.d.). Application Note - N-CBZ Protection. Scribd.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Organic Chemistry Portal.
- ResearchGate. (2025). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate.
- Wiley Online Library. (2020). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl). Wiley Online Library. DOI: 10.1002/cmdc.202000494.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
- ResearchGate. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. DOI: 10.2174/157017810790442549.
- PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. PubChem.
- AIR Unimi. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. AIR Unimi.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate.
Sources
Technical Support Center: Synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. As Senior Application Scientists, we have compiled this resource to address common challenges, with a focus on identifying and mitigating impurities that can compromise yield, purity, and the overall success of your research.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific experimental issues you may encounter, their likely causes related to impurity formation, and actionable, step-by-step solutions.
Issue 1: Low Yield and Presence of a Byproduct with a Similar Mass
Question: During the synthesis of this compound via N-benzyloxycarbonylation of methyl prolinate, I'm observing a lower than expected yield and an impurity with a mass corresponding to a dibenzylated product. What is happening and how can I prevent this?
Answer:
This issue likely stems from the over-alkylation of the starting material or product. The primary cause is often the choice of base and reaction conditions, which can lead to the formation of an enolate and subsequent side reactions.
Causality Explained:
The synthesis of this compound typically involves the reaction of methyl prolinate with benzyl chloroformate (Cbz-Cl) in the presence of a base. If a strong, non-hindered base is used, or if reaction temperatures are not adequately controlled, deprotonation at the alpha-carbon of the ester can occur, leading to the formation of an enolate. This enolate can then react with another molecule of benzyl chloroformate, resulting in the formation of a dibenzylated impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and dibenzylated impurity.
Detailed Protocol for Optimized N-Benzyloxycarbonylation:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl prolinate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a hindered base such as diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the cooled solution.
-
Reagent Addition: Slowly add a solution of benzyl chloroformate (1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Issue 2: Presence of a β-Keto Ester Impurity
Question: My synthesis, which involves a Dieckmann condensation approach, is showing a significant amount of a β-keto ester impurity. What is causing this and how can I improve the purity of my final product?
Answer:
The presence of a β-keto ester is inherent to the Dieckmann condensation mechanism.[1][2][3][4] The issue arises when the subsequent hydrolysis and decarboxylation steps are incomplete, leaving unreacted intermediate in your final product.
Causality Explained:
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][3][4] This reaction is typically carried out using a strong base like sodium ethoxide or potassium tert-butoxide. The resulting β-keto ester is then usually hydrolyzed and decarboxylated to yield the desired cyclic ketone. If the hydrolysis and decarboxylation conditions (e.g., acid/base concentration, temperature, reaction time) are not optimal, the β-keto ester intermediate will persist as an impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for β-keto ester impurity.
Detailed Protocol for Complete Hydrolysis and Decarboxylation:
-
Post-Condensation: After the Dieckmann condensation is complete (as determined by TLC or LC-MS), carefully neutralize the reaction mixture with a suitable acid (e.g., 1M HCl) to pH ~7.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Hydrolysis: Add a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH) to the residue.
-
Heating: Heat the mixture to reflux for 4-12 hours. The progress of the decarboxylation can be monitored by observing the cessation of CO₂ evolution.
-
Workup: Cool the reaction mixture to room temperature. If an acidic hydrolysis was performed, neutralize with a suitable base. If a basic hydrolysis was performed, acidify with a suitable acid to protonate the carboxylate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities in this synthesis?
A1: The most prevalent starting material-related impurities include:
-
Unreacted Methyl Prolinate: Can be carried through if the N-benzyloxycarbonylation is incomplete.
-
Benzyl Alcohol: A common impurity in benzyl chloroformate, which can also be formed by its decomposition.
-
Water: Can hydrolyze benzyl chloroformate and affect the reactivity of the base. Ensure all reagents and solvents are anhydrous.
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in the synthesis of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating a wide range of impurities, including non-volatile and thermally sensitive compounds.[5] A Diode Array Detector (DAD) can provide preliminary structural information.[5]
-
Gas Chromatography (GC): Useful for identifying volatile and semi-volatile impurities.[5] Coupling with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) offers high sensitivity and resolution.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying unknown impurities by providing accurate mass information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.
| Analytical Technique | Common Impurities Detected |
| HPLC-DAD/UV | Unreacted starting materials, dibenzylated product, β-keto ester |
| GC-MS | Residual solvents (e.g., DCM, Toluene), Benzyl alcohol |
| LC-MS | All major and minor impurities, providing mass data for identification |
| ¹H NMR | Structural confirmation, presence of enolic protons from β-keto ester |
Q3: What are the best practices for purification of the final product?
A3: The choice of purification method depends on the nature and level of impurities.
-
Column Chromatography: The most common and effective method for removing a wide range of impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid and has a high degree of purity (>95%), recrystallization can be an excellent method for removing minor impurities and obtaining a highly pure product.
-
Preparative HPLC: For very high purity requirements, such as for pharmaceutical applications, preparative HPLC can be employed to isolate the desired compound from closely related impurities.
Q4: Can side reactions other than over-alkylation and incomplete decarboxylation occur?
A4: Yes, other side reactions can occur, although they are generally less common with optimized conditions:
-
Racemization: If the starting methyl prolinate is chiral, harsh basic conditions or elevated temperatures can lead to racemization at the alpha-carbon.
-
Dimerization: In the Dieckmann condensation, if the diester is not of the appropriate chain length for intramolecular cyclization, intermolecular condensation leading to dimerization can occur.[1]
-
Ring Opening: Under strongly acidic or basic conditions during workup, the pyrrolidine ring can potentially undergo hydrolysis.
By understanding the potential for impurity formation and implementing the troubleshooting strategies and best practices outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.
References
- ResearchGate. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF.
- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Pharmaffiliates. Proline-impurities.
- Organic Chemistry Portal. Dieckmann Condensation.
- PubChem. This compound | C14H17NO4 | CID 3387867.
- Chemistry LibreTexts. Dieckmann Condensation.
- PrepChem.com. Synthesis of a) N-Benzyl-2-pyrrolidone.
- Analytical Method. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD.
- PubMed Central. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- LookChem. 1-benzyl 2-methyl 2-(3'-hydroxypropyl)pyrrolidine-1,2-dicarboxylate.
- PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167.
- ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Chemical Synthesis Database. 1-[(benzyl-methylamino)methyl]pyrrolidine-2,5-dione.
- ResearchGate. Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF.
- MDPI. N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact.
- The Royal Society of Chemistry. Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide.
- Organic Syntheses Procedure. 3-benzyloxy-2-methyl propanoate.
Sources
Technical Support Center: Optimization of Reaction Yield for 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges to help you optimize your reaction yields and ensure product purity.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound, a derivative of proline, is a crucial step in the development of various pharmaceutical intermediates. The most common and direct approach is the N-alkylation of a proline methyl ester derivative with a suitable benzylating agent.[1][2] While seemingly straightforward, this reaction is influenced by a delicate interplay of factors including base selection, solvent polarity, and temperature, each of which can significantly impact yield and purity.
The general transformation involves the nucleophilic substitution of a benzyl halide by the secondary amine of the pyrrolidine ring.
Caption: General reaction scheme for N-benzylation of proline methyl ester.
Understanding the causality behind experimental choices is paramount. For instance, the selection of a base is not arbitrary; a strong, non-nucleophilic base is often required to deprotonate the secondary amine, enhancing its nucleophilicity without competing in undesired side reactions.[2]
Table 1: Overview of Common Reaction Parameters & Their Impact
| Parameter | Common Choices | Rationale & Impact on Yield |
| Starting Material | L-Proline methyl ester HCl, Dimethyl pyrrolidine-1,2-dicarboxylate | The HCl salt requires an extra equivalent of base. The dicarboxylate offers an alternative route. |
| Benzylating Agent | Benzyl bromide, Benzyl chloride, Benzyl alcohol | Benzyl bromide is highly reactive but can lead to over-alkylation. Benzyl alcohol can be used in catalytic N-alkylation but may require harsher conditions and can cause transesterification.[3] |
| Base | K₂CO₃, Cs₂CO₃, NaH, DIPEA, Triethylamine | Carbonates are mild and effective. NaH is a strong, non-nucleophilic base but requires anhydrous conditions.[2] Organic bases are often used but may be less effective for complete deprotonation. |
| Solvent | DMF, Acetonitrile, THF, Toluene | Polar aprotic solvents like DMF and Acetonitrile are common as they solubilize the reactants and facilitate SN2 reactions. |
| Temperature | 0 °C to Reflux | Lower temperatures can control side reactions like dialkylation and racemization. Higher temperatures can drive the reaction to completion but may increase byproduct formation. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Caption: A logical workflow for troubleshooting low reaction yields.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A: Low yield is a common issue that can typically be traced back to one of four areas: reagent quality, suboptimal base selection, reaction conditions, or incomplete conversion.
-
Reagent Integrity: Ensure your starting materials are pure and dry. Proline methyl ester hydrochloride is hygroscopic. The benzylating agent, particularly benzyl bromide, can degrade over time. Use freshly opened or purified reagents. The solvent must be anhydrous, especially when using strong bases like sodium hydride (NaH), as water will quench the base and inhibit the reaction.[4][5]
-
Base Selection and Stoichiometry: The base is critical for deprotonating the secondary amine (or its HCl salt).
-
For Proline Methyl Ester HCl: You need at least two equivalents of base: one to neutralize the HCl and one to deprotonate the resulting secondary amine.
-
Base Strength: If a weak base like triethylamine is used, the deprotonation equilibrium may not favor the free amine, leading to a slow or incomplete reaction. A stronger base like potassium carbonate (K₂CO₃) or NaH is often more effective.[2]
-
-
Temperature Control: While heating can increase the reaction rate, it can also promote side reactions. It is often best to start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or be gently heated as needed.
Q2: I'm observing a significant amount of a byproduct with a higher molecular weight. I suspect it's a dialkylated quaternary salt. How can I prevent this?
A: The formation of the N,N-dibenzylpyrrolidinium salt is a classic side reaction, especially with highly reactive alkylating agents like benzyl bromide. The desired mono-alkylated product is still nucleophilic and can react a second time.
-
Controlled Reagent Addition: Instead of adding all the benzyl bromide at once, add it dropwise to the reaction mixture at a reduced temperature (0 °C). This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Stoichiometry: Avoid using a large excess of the benzylating agent. Use a slight excess (e.g., 1.05-1.2 equivalents) to ensure full conversion of the starting material without driving the dialkylation.
-
Base Choice: A bulky or heterogeneous base (like K₂CO₃) can sometimes offer better selectivity compared to a strong, soluble base that might promote the second alkylation more readily.
Q3: My product's optical purity is compromised, suggesting racemization has occurred. What conditions lead to this and how can it be avoided?
A: Racemization can occur at the C2 chiral center, which is adjacent to the ester carbonyl group. The α-proton at this position is acidic and can be removed by a strong base to form an enolate, which is planar and achiral. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.
-
Minimize Base Strength and Excess: The most broadly applied method for N-alkylation often involves strong bases like sodium hydride.[2] However, using a large excess of a very strong base in combination with high temperatures increases the risk of deprotonation at the α-carbon. Use the minimum amount of base necessary and opt for milder conditions where possible (e.g., K₂CO₃ instead of NaH).
-
Temperature Management: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. High temperatures provide the energy needed to overcome the activation barrier for α-deprotonation. The diastereoselectivity of alkylation reactions is known to be highly dependent on the N-protecting group and reaction conditions.[6]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as prolonged exposure to basic conditions can increase the chance of racemization.
Q4: Purification by column chromatography is difficult, and my product co-elutes with starting material or byproducts. What is an effective purification strategy?
A: Effective purification relies on exploiting the different chemical properties of the components in your crude mixture.
-
Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction.
-
Dilute the reaction mixture with a nonpolar organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl) to remove any remaining basic starting materials or organic bases.
-
Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with brine, dry the organic layer (e.g., over MgSO₄), and concentrate. This procedure should provide a much cleaner crude product for chromatography.
-
-
Chromatography System:
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: The product is moderately polar. A gradient elution using a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is highly effective. Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. This will separate the nonpolar benzyl bromide and byproducts first, followed by your product, and finally the more polar starting material if any remains.
-
Section 3: Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis of (L)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
Materials:
-
L-Proline methyl ester hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add L-Proline methyl ester hydrochloride and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to the flask (concentration approx. 0.2-0.5 M).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes. This allows the K₂CO₃ to neutralize the HCl salt and begin deprotonating the secondary amine.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add benzyl bromide dropwise via syringe over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%). Combine the fractions containing the pure product and concentrate to afford this compound as a clear oil.
References
- Watson, P. S., Jiang, B., & Scott, B. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science, 358(6368), 1235-1241. [Link]
- Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. [Link]
- Google Patents. (2016).
- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthesis of N-Alkyl Amino Acids. In N-Methyl-α-Amino Acids in Peptides. Monash University. [Link]
- Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]
- Cho, H., Jeon, H., Shin, J. E., & Kim, S. (2019). Asymmetric Synthesis of Cα‐Substituted Prolines through Curtin–Hammett‐Controlled Diastereoselective N‐Alkylation. Angewandte Chemie International Edition, 58(5), 1493-1497. [Link]
- D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews, 37(7), 1457-1473. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 3387867. [Link]
- National Center for Biotechnology Information. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. PubChem Compound Summary for CID 688167. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
- PrepChem. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. [Link]
Sources
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (Cbz-Pro-OMe). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Here, we address frequently encountered issues, explain the underlying chemical principles, and provide validated protocols to enhance yield, purity, and stereochemical integrity.
Section 1: Frequently Asked Questions - Troubleshooting Common Issues
This section addresses the most common problems encountered during the synthesis of Cbz-Pro-OMe, which is typically prepared by the methyl esterification of N-Benzyloxycarbonyl-L-proline (N-Cbz-L-proline).
Q1: My reaction yield is low. What are the primary causes?
A1: Low yields can stem from several factors, from reaction conditions to workup procedures. The most common culprits are:
-
Incomplete Reaction: The esterification may not have reached completion. This can be due to insufficient reaction time, inadequate reagent stoichiometry, or the deactivation of reagents by moisture.
-
Decomposition of Starting Material or Product: The Cbz (benzyloxycarbonyl) protecting group is sensitive to harsh acidic or basic conditions, which can lead to its cleavage.[1]
-
Suboptimal Reaction Conditions: The choice of esterification method is critical. For instance, using reagents like thionyl chloride or strong acids (H₂SO₄) can promote side reactions if not carefully controlled.[2][3]
-
Mechanical Losses During Workup: The product may be lost during aqueous extraction or purification steps. Cbz-Pro-OMe has moderate polarity, and improper solvent selection can lead to losses in the aqueous phase.
Q2: My post-reaction analysis (NMR/LC-MS) shows multiple unexpected peaks. What are the likely side products?
A2: The presence of unexpected peaks indicates the formation of side products. The most frequently observed impurities are:
-
Unreacted N-Cbz-L-proline: The starting material is the most common impurity if the reaction is incomplete.
-
L-Proline Methyl Ester: This results from the cleavage (deprotection) of the Cbz group, which can occur under harsh acidic or basic conditions.
-
Benzyl Alcohol: A byproduct of Cbz group degradation.
-
(D)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: This is the D-epimer of your target molecule, formed via racemization at the α-carbon (C2) of the pyrrolidine ring. This is a critical impurity, especially in pharmaceutical applications.
Q3: I suspect my product has racemized. How can I confirm this, and what causes it?
A3: Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, is a significant risk in proline chemistry.
-
Confirmation: The most reliable method to detect racemization is through chiral HPLC analysis. Alternatively, NMR analysis using a chiral solvating agent can sometimes distinguish between enantiomers.
-
Causes of Racemization: The α-proton on the carbon bearing the carboxylate group in proline is susceptible to deprotonation, especially under basic conditions or in the presence of certain coupling reagents.[4][5] This deprotonation forms a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of stereoisomers. Conditions known to promote racemization include:
-
Strong Bases: Using strong bases to deprotonate the carboxylic acid can increase the rate of enolization.
-
High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for deprotonation.
-
Certain Additives: Some additives used in peptide coupling, such as 1-hydroxybenzotriazole (HOBt), have been shown to catalyze racemization in proline derivatives under specific conditions.[4]
-
To mitigate this, it is crucial to employ mild reaction conditions and avoid prolonged exposure to strong bases or high heat.
Section 2: In-Depth Troubleshooting and Mitigation Strategies
This section provides a deeper dive into specific side reactions and offers actionable protocols for their prevention and resolution.
Issue 1: Racemization at the α-Carbon
Racemization is arguably the most detrimental side reaction as it compromises the stereochemical purity of the final product.
Troubleshooting Workflow for Racemization
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"improving the stereoselectivity in 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate synthesis"
Welcome to the technical support center for the synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this stereoselective synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to not only execute the synthesis but also to understand the underlying principles that govern its success.
Troubleshooting Guide: Enhancing Stereoselectivity and Yield
This section addresses common challenges encountered during the synthesis, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Stereoselectivity (Poor Diastereomeric or Enantiomeric Excess)
Achieving high stereoselectivity is often the primary challenge in this synthesis. Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) can arise from several factors related to the reaction's transition state energetics.
Q: My reaction is yielding a nearly racemic or non-selective mixture of diastereomers. What are the primary factors I should investigate to improve stereoselectivity?
A: Low stereoselectivity is a clear indicator that the energy difference between the transition states leading to the different stereoisomers is minimal. To address this, a systematic optimization of reaction conditions is crucial. The most impactful factors are typically solvent, temperature, and the nature of the catalyst or chiral auxiliary.[1]
Initial Troubleshooting Steps:
-
Solvent Optimization: The solvent plays a critical role in organizing the transition state assembly through noncovalent interactions.[2][3] A solvent screen is one of the most powerful tools at your disposal. Polar aprotic solvents like DMSO and DMF can stabilize charged intermediates, while less polar solvents like THF or toluene may favor more compact, organized transition states. Protic solvents, such as methanol, can sometimes lead to racemic mixtures due to interference with the catalyst's hydrogen-bonding capabilities.[4]
-
Temperature Control: Lowering the reaction temperature is a fundamental strategy to enhance stereoselectivity. According to the Eyring equation, the difference in activation energies between the diastereomeric transition states has a more pronounced effect on the product ratio at lower temperatures. We recommend starting at 0 °C and systematically decreasing the temperature to -20 °C, -40 °C, or even -78 °C.[5] Monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.
-
Catalyst System Evaluation: If you are using an organocatalyst like proline or a proline derivative, its structure is paramount. Modifications to the proline scaffold can significantly alter the steric and electronic environment of the active site, leading to improved stereocontrol.[6][7] Consider using a modified proline catalyst, such as one with bulky substituents that can better shield one face of the intermediate.
Advanced Troubleshooting for Stereoselectivity
Q: I've optimized the solvent and temperature, but my stereoselectivity is still below the desired 95% d.e. What are the next steps?
A: If initial optimizations are insufficient, a deeper dive into the reaction components and setup is warranted.
-
Additives and Co-catalysts: The use of additives can sometimes stabilize the desired transition state. For instance, in proline-catalyzed reactions, the addition of a weak acid or base can modulate the catalyst's activity and selectivity. In some cases, water can surprisingly enhance enantioselectivity in proline-catalyzed reactions.[4]
-
Catalyst Loading: While seemingly counterintuitive, reducing the catalyst loading (e.g., from 20 mol% to 5-10 mol%) can sometimes improve the stereochemical outcome by minimizing background (non-catalyzed) reactions or preventing catalyst aggregation, which can lead to alternative, less selective reaction pathways.[1]
-
Reagent Purity and Protecting Groups: Ensure the purity of your starting materials. The N-protecting group on the pyrrolidine precursor can influence the stereochemical outcome. The N-benzyl group is common, but its flexibility can sometimes be detrimental. In related systems, more rigid N-protecting groups have been shown to enhance diastereoselectivity.[8]
Issue 2: Incomplete Reaction or Low Yield
A low yield of the desired product, even with high selectivity, can be a significant hurdle.
Q: My reaction stalls, or the conversion to the product is low. How can I improve the yield?
A: Low conversion is often a kinetic issue or a result of catalyst deactivation.
-
Reaction Time and Concentration: Monitor the reaction over time using TLC or LC-MS to determine if it has truly stalled or is just slow. Running the reaction under more concentrated conditions can sometimes improve rates, but be aware this can also favor bimolecular side reactions. Conversely, using more dilute conditions can sometimes suppress side reactions like self-condensation.[1]
-
Controlled Reagent Addition: Slow, controlled addition of one of the reactants via a syringe pump can maintain a low steady-state concentration of that reagent, which can minimize the formation of side products and improve the yield of the desired product.[1]
-
Work-up Procedure: Ensure your work-up protocol is not causing product loss. Acid-base washes must be carefully controlled to avoid cleavage of the ester or protecting groups.
Data Presentation: Impact of Solvent and Temperature
The following table summarizes the expected qualitative impact of solvent and temperature on the stereoselectivity of proline-derivative syntheses, based on established principles in organocatalysis.[2][4][9]
| Parameter | Condition | Expected Impact on Stereoselectivity | Rationale |
| Solvent | Non-polar (e.g., Toluene, Hexane) | Generally Favorable | Promotes a more organized, compact transition state through reduced solvation of intermediates. |
| Polar Aprotic (e.g., DMSO, ACN) | Often High Selectivity | Can stabilize polar transition states effectively. DMSO is a common choice for proline catalysis. | |
| Polar Protic (e.g., Methanol, Water) | Variable; Can be Detrimental | May interfere with catalyst hydrogen bonding, potentially leading to lower selectivity or racemic products.[4] | |
| Temperature | -78 °C to -20 °C | High | Maximizes the energetic difference between diastereomeric transition states. |
| 0 °C | Moderate to High | A good starting point for optimization, balancing reaction rate and selectivity. | |
| Room Temperature (RT) | Low to Moderate | Often leads to lower selectivity as thermal energy can overcome the small activation energy barriers between pathways. |
Experimental Protocols
General Protocol for Optimizing Stereoselectivity
This protocol provides a systematic workflow for improving the stereoselectivity of the this compound synthesis.
-
Reagent Preparation:
-
Ensure all reagents are pure and solvents are anhydrous, where necessary.
-
Prepare stock solutions of your starting materials and catalyst.
-
-
Initial Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrrolidine precursor and the chosen solvent.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Add the catalyst (e.g., a chiral base or organocatalyst).
-
Add the second reactant (e.g., an electrophile) dropwise over 10-15 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at the set temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous work-up to remove the catalyst and other water-soluble components. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric or enantiomeric ratio of the purified product using chiral HPLC, GC, or NMR spectroscopy with a chiral shift reagent.
-
Visualizations: Workflows and Concepts
Troubleshooting Workflow for Low Stereoselectivity
Caption: A stepwise workflow for troubleshooting low stereoselectivity.
Key Factors Influencing the Stereochemical Outcome
Caption: Factors governing the transition state and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How is the stereoselectivity of the final product typically determined? A1: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate stereoisomers, allowing for accurate quantification of the ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with the aid of a chiral shift reagent to resolve the signals of the different isomers.
Q2: What is the mechanistic role of the N-benzyl group? A2: The N-benzyl group serves primarily as a protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions. Its steric bulk can also play a role in influencing the facial selectivity of the reaction by directing the approach of incoming reagents. However, as mentioned, its conformational flexibility means that other, more rigid protecting groups might offer superior stereocontrol.[8]
Q3: Can other N-protecting groups be used to improve selectivity? A3: Absolutely. The choice of the N-protecting group is a critical parameter. More sterically demanding or conformationally rigid groups, such as a tert-butyloxycarbonyl (Boc) group, can significantly alter the stereochemical outcome.[8] The electronic nature of the protecting group can also influence the reactivity of the pyrrolidine ring. A screen of different N-protecting groups is a valid optimization strategy.
Q4: What are the best analytical techniques to monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the quickest and most common method for qualitative monitoring of the consumption of starting materials and the appearance of the product. For more quantitative analysis and to check for the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
References
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (n.d.). MDPI.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). ACS Publications.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). Europe PMC.
- Chiral Proline Based Reactions. (2021). Chemistry LibreTexts.
- Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. (2024). ResearchGate.
- Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. (2024). National Institutes of Health (NIH).
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). National Institutes of Health (NIH).
- Stereoselective Synthesis of Quaternary Proline Analogues. (n.d.). National Institutes of Health (NIH).
- Proline organocatalysis. (n.d.). Wikipedia.
- Heterogeneous organocatalysis: the proline case. (2025). National Institutes of Health (NIH).
- (a) Solvent effects on the outcome of proline catalyzed aldol reactions.... (n.d.). ResearchGate.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (n.d.). National Institutes of Health (NIH).
- Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. (2023). ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Welcome to the technical support guide for the purification of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (also known as Cbz-DL-Pro-OMe).[1] This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The insights provided are based on established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Purity After Initial Work-up
Symptom: The crude product, after aqueous work-up, shows multiple spots on Thin Layer Chromatography (TLC) or significant impurities in Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Potential Causes & Solutions:
-
Incomplete Reaction: The synthesis of the target compound, typically through the reaction of proline methyl ester with benzyl chloroformate, may not have gone to completion.
-
Causality: Insufficient reaction time, incorrect stoichiometry, or suboptimal temperature can lead to unreacted starting materials.
-
Solution: Monitor the reaction progress meticulously using TLC. If starting material is still present, consider extending the reaction time or adding a slight excess of the limiting reagent. Ensure the reaction temperature is maintained at the optimal level.
-
-
Side Reactions: The formation of byproducts is a common challenge.
-
Causality: The use of a strong base during the Cbz protection step can lead to side reactions.[2] Additionally, the benzyl chloroformate reagent can decompose, especially in the presence of moisture, to form benzyl alcohol and other impurities.
-
Solution: Maintain anhydrous conditions throughout the reaction. Use a milder base, such as sodium bicarbonate or triethylamine, and control the pH of the reaction mixture, ideally between 8 and 10, to minimize side reactions.[2]
-
-
Hydrolysis of the Methyl Ester: The methyl ester is susceptible to hydrolysis, especially under strongly basic or acidic conditions during work-up.
-
Causality: The ester functional group can be cleaved to the corresponding carboxylic acid.
-
Solution: Perform the aqueous work-up using mild conditions. Use a saturated solution of sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases.
-
Issue 2: Difficulty in Removing N-(Benzyloxycarbonyl)-L-proline Impurity
Symptom: A persistent impurity is observed with a polarity similar to the product, often identified as the corresponding carboxylic acid, N-(Benzyloxycarbonyl)-L-proline.[3]
Potential Causes & Solutions:
-
Incomplete Esterification: If the starting material for the Cbz protection was N-(Benzyloxycarbonyl)-L-proline, the subsequent esterification to the methyl ester may be incomplete.
-
Causality: Standard esterification conditions (e.g., methanol with a catalytic amount of acid) might not be sufficient for complete conversion.
-
Solution: Drive the esterification reaction to completion by using a larger excess of methanol or by removing the water formed during the reaction. Alternatively, consider using a more reactive methylating agent.
-
-
Hydrolysis During Storage or Purification: The product can slowly hydrolyze back to the carboxylic acid upon prolonged storage, especially if exposed to moisture.
Table 1: Typical Flash Chromatography Conditions
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Gradient | 95:5 (Hexane:Ethyl Acetate) |
| Final Gradient | 70:30 (Hexane:Ethyl Acetate) |
| Detection | UV (254 nm) or Potassium Permanganate Stain |
Issue 3: Presence of Diastereomeric Impurities
Symptom: Chiral High-Performance Liquid Chromatography (HPLC) or NMR analysis with a chiral shift reagent indicates the presence of more than one stereoisomer when a single enantiomer is expected.
Potential Causes & Solutions:
-
Racemization During Synthesis: The stereocenter at the 2-position of the pyrrolidine ring can be susceptible to racemization.
-
Starting Material Purity: The enantiomeric purity of the initial proline methyl ester is crucial.
-
Causality: If the starting material is not enantiomerically pure, the final product will also be a mixture of stereoisomers.
-
Solution: Verify the enantiomeric purity of the starting proline derivative before use. If necessary, purify the starting material by recrystallization of its salt with a chiral acid or base.
-
Experimental Protocol: Chiral HPLC Analysis
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio may need to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: The two enantiomers, if present, will have different retention times.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound on a large scale?
A1: For large-scale purification, recrystallization is often more practical and cost-effective than chromatography. The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly to induce crystallization. A mixture of ethanol and water or ethyl acetate and hexane could be a good starting point for solvent screening.
Q2: My purified product appears as a colorless oil, but the literature reports a solid. What could be the reason?
A2: The physical state of the compound can be influenced by residual solvents or minor impurities. Even small amounts of impurities can disrupt the crystal lattice and prevent solidification. Try to remove all solvents under high vacuum. If it remains an oil, it may still be of high purity. Confirm the purity by analytical methods like NMR and LC-MS. In some cases, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
Q3: How can I remove residual benzyl alcohol from my product?
A3: Benzyl alcohol is a common byproduct from the decomposition of benzyl chloroformate. It can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If this is not effective, flash column chromatography is a reliable method for separation.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, benzyl chloroformate (Cbz-Cl) is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can also generate HCl gas, so proper ventilation is essential.
Q5: What are the expected spectroscopic data for pure this compound?
A5: The characterization of the final product should be consistent with its structure.
-
1H NMR: Expect to see signals corresponding to the protons of the pyrrolidine ring, the methyl ester, the benzyl group, and the aromatic ring.
-
13C NMR: Signals for the carbonyls of the carbamate and the ester, the carbons of the pyrrolidine ring, the methyl group, the benzylic carbon, and the aromatic carbons should be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C14H17NO4, MW: 263.29 g/mol ) should be observed.[1][8]
Section 3: Visualized Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the typical sequence of steps for the purification of this compound.
Caption: Purification workflow for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Purity
This diagram provides a logical path for troubleshooting low purity issues.
Caption: Troubleshooting decision tree for low product purity.
References
- African Rock Art.
- Pharmaffili
- Next Peptide. (2S,4S)
- PubChem. (R)
- ACS Publications. Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines | JACS Au.
- Anant Pharmaceuticals Pvt. Ltd. CAS 1148-11-4 N-(Benzyloxycarbonyl)-L-proline Impurity.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- BLDpharm. 5211-23-4|(S)
- PubChem.
- Google Patents.
- Organic Syntheses. L-Proline, 2-methyl-.
- PrepChem.com. Synthesis of L-proline, methyl ester.
- PubMed Central. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- The Royal Society of Chemistry.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
Sources
- 1. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. CAS 1148-11-4 N-(Benzyloxycarbonyl)-L-proline Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. 1515919-15-9 | (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | Next Peptide [nextpeptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Welcome to the technical support center for 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound, also known as N-benzyloxycarbonyl-DL-proline methyl ester (Cbz-DL-Pro-OMe), is a common intermediate in organic synthesis, particularly in the preparation of proline-based derivatives.[1][2] Its structure incorporates two key functional groups susceptible to degradation: a benzyloxycarbonyl (Cbz) protecting group and a methyl ester. Understanding the lability of these groups under various conditions is critical for preventing unwanted side reactions, ensuring product purity, and developing stable formulations.
This guide will focus on the primary degradation pathways: cleavage of the Cbz group and hydrolysis of the methyl ester.
Frequently Asked Questions (FAQs)
Q1: My compound is degrading during storage. What are the likely causes and recommended storage conditions?
A1: Degradation during storage is likely due to hydrolysis of the methyl ester by atmospheric moisture, especially if stored improperly. The Cbz group is generally stable under neutral conditions. For optimal stability, store the compound in an inert atmosphere at 2-8°C.[3]
Q2: I'm observing an unexpected loss of the Cbz group in my reaction. What conditions could be causing this?
A2: The Cbz group is sensitive to several conditions. The most common causes for unintended cleavage are:
-
Catalytic Hydrogenolysis: The presence of a palladium, platinum, or nickel catalyst, even in trace amounts, with a hydrogen source (e.g., H₂, cyclohexadiene, or even in-situ generation from reagents like NaBH₄) will rapidly cleave the Cbz group.[4][5]
-
Strong Acidic Conditions: Exposure to strong acids like HBr in acetic acid, or excess HCl, can cause cleavage.[4][6] While stable to mild acids, harsh conditions will remove the Cbz group.
-
Certain Reducing Agents: Some strong reducing agents can also affect the Cbz group.
Q3: What is the primary product of Cbz group cleavage?
A3: The primary products of Cbz cleavage via hydrogenolysis are the free amine (methyl pyrrolidine-2-carboxylate), toluene, and carbon dioxide.[6]
Q4: I see a new impurity with a mass corresponding to the N-benzylated compound. How is this formed?
A4: The formation of an N-benzyl tertiary amine is a known side reaction during catalytic hydrogenolysis of the Cbz group, particularly when the hydrogen source is insufficient.[4] This occurs when the intermediate carbamic acid does not fully decompose before reacting further.
Q5: My reaction is run in a protic solvent and I'm seeing a new, more polar spot by TLC. What could it be?
A5: The most likely culprit is the hydrolysis of the methyl ester to the corresponding carboxylic acid (1-Benzyl pyrrolidine-1,2-dicarboxylic acid). This is accelerated by the presence of acid or base.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield of desired product; presence of a primary amine. | Unintended Cbz deprotection. | 1. Catalyst Contamination: Ensure glassware is free of residual hydrogenation catalysts (e.g., Pd, Pt). 2. Reagent Check: Verify that none of your reagents are contaminated with acids or reducing agents that could cleave the Cbz group. 3. Solvent Choice: If using a protic solvent like methanol with certain reagents, be aware of potential in-situ hydrogen generation.[5] |
| Formation of a carboxylic acid byproduct. | Methyl ester hydrolysis. | 1. pH Control: If your reaction conditions are acidic or basic, consider if the ester is stable. Buffer the reaction if possible. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis from water contamination. 3. Temperature Control: Higher temperatures can accelerate hydrolysis. Run the reaction at the lowest effective temperature. |
| Appearance of N-benzyl impurity after a deprotection attempt. | Incomplete hydrogenolysis. | 1. Increase Hydrogen Pressure/Source: Ensure an adequate and sustained source of hydrogen. For transfer hydrogenation, use a sufficient excess of the hydrogen donor.[6] 2. Catalyst Loading: Use an appropriate catalyst loading (typically 5-10 mol% Pd/C). 3. Reaction Time: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
| Compound appears unstable during workup. | Hydrolysis or degradation on silica gel. | 1. Neutralize Workup: If using an acidic or basic wash, ensure the organic layer is neutralized before concentration. 2. Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause degradation. Consider using deactivated (neutral) silica gel or an alternative purification method like crystallization. |
Degradation Pathway Overview
The primary degradation pathways for this compound involve the cleavage of its two main functional groups. These pathways can be triggered by specific chemical environments, as outlined below.
Caption: Primary degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8] A typical study involves subjecting the compound to stress conditions to achieve 5-20% degradation.[9]
Objective: To intentionally degrade this compound under various stress conditions and identify the resulting degradants.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.[9]
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.[10]
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the solid in methanol to the initial concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample.
-
-
Control Sample: A stock solution protected from all stress conditions should be analyzed as a control.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Analytical Method for Degradation Monitoring
Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its primary degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)
Expected Elution Order (Hypothetical):
-
1-Benzyl pyrrolidine-1,2-dicarboxylic acid (most polar)
-
Methyl pyrrolidine-2-carboxylate
-
This compound (Parent)
-
N-Benzyl-pyrrolidine-2-carboxylic acid methyl ester (least polar)
References
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from Suzhou Highfine Biotech Co., Ltd.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- Gunda, G. et al. (2011). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate.
- Kamberi, M., & Soli, E. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Next Peptide. (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride.
- PubChem. This compound. National Center for Biotechnology Information.
- PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information.
- Singh, S. (2016). Forced Degradation Studies. MedCrave.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Pharma Learning In Depth. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry. YouTube.
- Request PDF. (n.d.). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
Sources
- 1. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1515919-15-9 | (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | Next Peptide [nextpeptide.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
"storage and stability issues of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
Technical Support Center: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
A Guide to Storage, Stability, and Troubleshooting for Research Professionals
Welcome to the technical support guide for this compound (C₁₄H₁₇NO₄, MW: 263.29 g/mol )[1][2][3]. This document, prepared by our senior application scientists, provides in-depth insights and practical solutions to common challenges encountered during the handling, storage, and application of this versatile proline derivative. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their materials and the reproducibility of their results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: For optimal stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place.[4] Many suppliers recommend refrigeration at 2-8°C for long-term storage to minimize the rate of potential degradation.[5]
Q2: Why is an inert atmosphere and protection from moisture so critical?
A: The molecule contains two ester functional groups: a methyl ester and a benzyl carbamate. Both are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process is often catalyzed by trace amounts of acid or base. Storing under a dry, inert atmosphere minimizes contact with atmospheric moisture, thus preventing hydrolytic degradation and preserving the compound's purity.
Q3: I've noticed a decrease in purity in my stored sample. What are the likely degradation products?
A: The most probable degradation pathway is hydrolysis. This can occur at two positions:
-
Hydrolysis of the methyl ester: This yields 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
-
Hydrolysis of the benzyl carbamate: This is a more complex deprotection that can ultimately lead to proline methyl ester. These degradation products will have different polarities and molecular weights, making them detectable by techniques like HPLC and LC-MS.
Q4: What is the most effective way to verify the purity of my sample before an experiment?
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for routine purity assessment. It offers excellent resolution for separating the parent compound from potential impurities and degradation products.[6][7] For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful complementary techniques.[6]
Part 2: Troubleshooting Guide: Investigating Purity Degradation
This guide provides a systematic approach to identifying and resolving issues related to the chemical stability of this compound.
Scenario: An unexpected peak appears in your HPLC chromatogram, or new signals are observed in the ¹H NMR spectrum of a stored sample, suggesting the presence of an impurity.
Step 1: Diagnose the Potential Degradation Pathway
The primary suspect for degradation under typical storage or experimental conditions is hydrolysis. Thermal decomposition is less common but can occur if the compound is exposed to excessive heat.[8][9]
-
Hypothesis A: Hydrolysis (Most Likely) The presence of two ester linkages makes the molecule vulnerable to cleavage by water. The hydroxide-ion catalyzed degradation of similar esters is a well-documented phenomenon.[10][11]
Caption: Potential hydrolytic degradation pathways for the target compound.
-
Hypothesis B: Thermal Decomposition While stable at room temperature, pyrrolidine scaffolds can undergo ring-opening or other complex decomposition reactions at elevated temperatures.[8] This is generally not a concern under proper storage but can be a factor in heated reactions or during analysis by Gas Chromatography (GC) if the inlet temperature is too high.
Step 2: Confirm the Identity of Impurities
Use analytical data to confirm the hypothesis. The table below summarizes key identifiers for the parent compound and its most likely hydrolytic byproducts.
| Compound Name | Molecular Weight ( g/mol ) | Expected Key ¹H NMR Signal Changes (vs. Parent) |
| Parent Compound | 263.29 | N/A (Reference) Signals at ~3.7 ppm (-OCH₃) and ~5.1 ppm (-OCH₂Ph) |
| 1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic Acid | 249.26 | Disappearance of the methyl ester singlet (~3.7 ppm). |
| Pyrrolidine-2-carboxylic acid methyl ester | 143.18 | Disappearance of benzyl signals (~5.1 ppm and aromatic region). |
Data compiled from typical chemical shift values and molecular weight calculations.[1][3]
Step 3: Implement Corrective and Preventive Actions (CAPA)
-
Corrective Action: If significant degradation (>5%) is confirmed, the material should be repurified by an appropriate method, such as column chromatography, or discarded. Using impure starting material can lead to inconsistent reaction outcomes and the generation of further byproducts.
-
Preventive Action: Strictly adhere to the recommended storage and handling protocols outlined below. Always use fresh, high-purity material for critical experiments.
Part 3: Key Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol is designed to maximize the shelf-life and maintain the purity of this compound.
-
Receipt and Aliquoting: Upon receiving the compound, minimize its exposure to the ambient atmosphere. If the quantity is large, immediately aliquot it into smaller, single-use vials appropriate for your experimental scale.
-
Inert Atmosphere Blanketing: Before sealing each vial, purge the headspace with a dry, inert gas like argon or nitrogen for 15-30 seconds. This displaces air and moisture.
-
Sealing: Use vials with high-quality, chemically resistant caps, such as those with PTFE liners, to ensure an airtight seal.
-
Storage Environment: Place the sealed vials inside a desiccator to provide a secondary barrier against moisture. Store the desiccator in a refrigerator at 2-8°C.
-
Usage: Before opening a vial for use, allow it to warm to room temperature completely (at least 30 minutes). This crucial step prevents atmospheric moisture from condensing onto the cold compound.
Protocol 2: Standardized Purity Assessment by RP-HPLC
This method provides a reliable way to quantify the purity of the compound and detect the presence of polar impurities resulting from hydrolysis.[6]
Caption: Standard workflow for purity assessment via RP-HPLC.
HPLC Method Parameters:
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ensures reproducibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 30% B to 95% B over 15 min, hold 5 min | Resolves the main peak from more polar (early eluting) and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV, 254 nm | The benzyl group provides strong chromophoric activity at this wavelength. |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |
References
- Science Madness. Synthesis of tripeptides containing L-proline, L-hydroxyproline, and glycine. [Link]
- Zhang, Y., et al. (2023). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame. [Link]
- Patil, S., et al. (2020). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Molecules. [Link]
- Next Peptide. (2S,4S)
- PubChem. This compound.
- Autechaux.
- PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
- Adeghate, J. O., & Adebiyi, A. A. (2011). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research. [Link]
Sources
- 1. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 108645-62-1 [m.chemicalbook.com]
- 3. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1515919-15-9 | (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | Next Peptide [nextpeptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
"how to avoid racemization during the synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
Welcome to the technical support center for the stereoselective synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining chiral integrity during the synthesis of this important proline derivative. Here, we will delve into the root causes of racemization and provide actionable troubleshooting strategies and frequently asked questions to ensure the stereochemical purity of your final product.
Introduction: The Challenge of Racemization
The synthesis of enantiomerically pure this compound, a key building block in many pharmaceutical compounds, is often plagued by the undesirable side reaction of racemization. The chiral center at the α-carbon of the pyrrolidine ring is susceptible to epimerization, particularly under basic conditions or during activation of the carboxyl group. This loss of stereochemical integrity can significantly impact the biological activity of the final molecule and lead to challenges in purification. Understanding the mechanisms that lead to racemization is the first step in developing a robust and reproducible synthetic protocol.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) in the Final Product | 1. Base-Mediated Epimerization: The use of strong, non-hindered bases can deprotonate the α-carbon, leading to racemization.[1] 2. Inappropriate Coupling Reagent: Certain coupling reagents can promote the formation of oxazolone intermediates, which are prone to racemization.[2] 3. Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for racemization to occur.[3] | 1. Base Selection: Employ a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. If possible, use of a weaker base like N-methylmorpholine (NMM) can also be beneficial. 2. Coupling Reagent Strategy: Utilize coupling reagents known to suppress racemization, such as those that form active esters less prone to oxazolone formation. Consider using carbodiimides like DCC or DIC in combination with racemization suppressants like HOBt or HOSu.[4][5] However, be aware that in some cases, HOBt can paradoxically promote racemization of proline derivatives.[6][7] Therefore, careful optimization is required. Newer reagents like COMU have also shown promise in minimizing racemization.[4] 3. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the coupling step. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.[8] |
| Inconsistent Stereoselectivity Between Batches | 1. Variability in Reagent Quality: Impurities in solvents or reagents, particularly the base, can influence the rate of racemization. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or the rate of addition of reagents can lead to different levels of racemization. | 1. Reagent Purity: Use freshly distilled and anhydrous solvents. Ensure the purity of all reagents, especially the base and coupling agents. 2. Strict Protocol Adherence: Standardize all reaction parameters, including temperature profiles, stirring rates, and the order and rate of reagent addition. |
| Difficulty in Purifying the Desired Enantiomer | 1. Low Diastereomeric Excess (de) in Intermediates: If a chiral auxiliary is used, incomplete diastereoselectivity in an earlier step will carry through to the final product. 2. Co-elution during Chromatography: The enantiomers may not be well-resolved on standard silica gel chromatography. | 1. Optimization of Asymmetric Steps: Re-evaluate and optimize any steps designed to introduce chirality to maximize diastereoselectivity.[9] 2. Chiral Chromatography: Employ chiral HPLC or SFC for the analytical determination of enantiomeric excess and for preparative separation if necessary.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of this compound?
The most common pathway for racemization is through the formation of an enolate or an oxazolone intermediate.[1][2] In the presence of a base, the proton at the α-carbon of the pyrrolidine ring can be abstracted, leading to a planar enolate which can be protonated from either face, resulting in a racemic mixture. Alternatively, during the activation of the carboxylic acid for coupling reactions, an oxazolone intermediate can form, which also has an easily abstractable α-proton, facilitating racemization.[2]
Q2: How does the choice of the N-protecting group influence racemization?
The N-protecting group plays a crucial role in the stereochemical outcome. The benzyloxycarbonyl (Cbz or Z) group, as in this compound, is a urethane-type protecting group. Urethane-protected amino acids are generally less prone to racemization than acyl-protected amino acids because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making it less available to participate in oxazolone formation. However, racemization can still occur, especially under harsh conditions.
Q3: Are there specific coupling reagents that are recommended to avoid racemization?
Yes, the choice of coupling reagent is critical. While carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common, they can lead to significant racemization if used alone.[5] The addition of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) is a standard practice to suppress racemization by forming active esters that are more reactive towards the amine and less prone to oxazolone formation.[4][5] However, it's important to note that for proline derivatives, HOBt has been reported to sometimes catalyze racemization.[6][7] Therefore, alternatives like phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) are often preferred as they can lead to faster coupling rates and lower levels of racemization.[4]
Q4: What is the impact of solvent choice on racemization?
The polarity and nature of the solvent can influence the rate of racemization. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are commonly used. While DMF can facilitate the reaction, it can also promote racemization in some cases. DCM is often a good choice as it is less polar. It has been observed that coupling reactions carried out in tetrahydrofuran (THF) using a mixed anhydride procedure or in DCM with a carbodiimide method (without HOBt) showed almost no racemization for proline derivatives.[6]
Q5: How can I accurately determine the enantiomeric excess (ee) of my product?
Accurate determination of enantiomeric excess is crucial. The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[10] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification. Other methods include chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) after appropriate derivatization, as well as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or lanthanide shift reagents.[10]
Experimental Protocols
Recommended Synthesis Protocol to Minimize Racemization
This protocol is a general guideline and may require optimization for specific substrates and scales.
Step 1: Esterification of N-Cbz-L-proline
-
Dissolve N-Cbz-L-proline (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol for Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.[10]
-
HPLC System: Utilize an HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® column, is often effective for separating proline derivatives.[11][12]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[10][11] A common starting point is Hexane/Ethanol/TFA (90:10:0.1, v/v/v).[10]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[10]
-
Detection: Monitor the elution at a suitable wavelength, typically around 210-220 nm for the Cbz group.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Workflow for Troubleshooting Racemization
Caption: A troubleshooting workflow to diagnose and resolve racemization issues.
Decision Tree for Optimizing Reaction Conditions
Caption: A decision tree for selecting optimal reaction conditions to minimize racemization.
References
- Kiso Y, et al. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Int J Pept Protein Res. 1992 Aug;40(2):114-8.
- Vasanthakumar G, et al. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. 2011;8(2):43-53.
- Wang Y, et al. Studies on racemization kinetics of L-proline and L-histidine. ResearchGate. 2013.
- Goodman M, Stueben KC. Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. J Am Chem Soc. 1962;84(7):1279-1283.
- Li X, et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nat Commun. 2023;14(1):5194.
- Aapptec Peptides. Coupling Reagents.
- Kiso Y, et al. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. 1992.
- Soloshonok VA, et al. Stereoselective Synthesis of Quaternary Proline Analogues. PMC. 2008.
- Richard JP, et al. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. J Am Chem Soc. 2006;128(14):4742-53.
- American Laboratory. Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. 2011.
- Impactfactor. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. 2023.
- ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. 2023.
- PrepChem.com. Synthesis of L-proline, methyl ester.
- ChemRxiv. A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature. 2021.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Welcome to the technical support guide for the synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key intermediate in the development of various bioactive molecules and pyrrolidine-based scaffolds.[1][2] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, causality-driven solutions grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and robust method is the N-benzyloxycarbonylation (Cbz-protection) of L-proline methyl ester hydrochloride. This is typically achieved under Schotten-Baumann conditions, where benzyl chloroformate (Cbz-Cl) is added to the proline substrate in a biphasic system or in a polar organic solvent with an aqueous base. The base, often sodium carbonate or potassium bicarbonate, serves to neutralize the HCl salt of the starting material and the HCl generated during the reaction.
Q2: Why is L-proline methyl ester hydrochloride used as the starting material instead of L-proline?
Using the pre-formed methyl ester offers several advantages for process efficiency and control:
-
Simplified Work-up: It avoids the need to handle the free carboxylic acid, which can complicate extractions and purifications due to its high polarity and potential to form salts.
-
Protection Strategy: It isolates the N-protection step from the esterification. Performing esterification on N-Cbz-proline is possible but adds another full process step. Starting with the ester simplifies the overall workflow.
-
Commercial Availability: L-proline methyl ester hydrochloride is a readily available and cost-effective starting material.
Q3: What are the critical process parameters to monitor during the N-protection reaction?
The three most critical parameters are:
-
Temperature: The reaction between benzyl chloroformate and the amine is exothermic. Uncontrolled temperature can lead to the degradation of Cbz-Cl and the formation of impurities like benzyl alcohol and dibenzyl carbonate. Maintaining a low temperature (typically 0-5 °C) is crucial.
-
pH: The reaction requires a basic environment to deprotonate the secondary amine and neutralize generated HCl. The pH should be maintained between 8-10. A pH that is too low will result in incomplete reaction, while a pH that is too high can accelerate the hydrolysis of the Cbz-Cl reagent and the product ester.
-
Reagent Addition Rate: Slow, controlled addition of benzyl chloroformate is essential to manage the reaction exotherm and prevent localized high concentrations of the reagent, which can lead to side reactions.
Part 2: Troubleshooting Guide: Reaction & Work-up
This section addresses specific problems that may arise during the synthesis and subsequent work-up, providing explanations and actionable solutions.
Issue 1: Low or Stalled Reaction Conversion
Symptom: TLC or HPLC analysis shows a significant amount of L-proline methyl ester remaining after the expected reaction time.
Potential Causes & Solutions:
-
Cause A: Inadequate pH Control. The secondary amine of the starting material may not be sufficiently deprotonated for nucleophilic attack.
-
Solution: Monitor the pH of the aqueous layer throughout the Cbz-Cl addition. Ensure it remains consistently in the 8-10 range. If it drops, add more base solution as needed.
-
-
Cause B: Reagent Degradation. Benzyl chloroformate is moisture-sensitive and can degrade if old or improperly stored.
-
Solution: Use a fresh bottle of Cbz-Cl or test the purity of the existing stock. Degradation often leads to the formation of benzyl alcohol, which can sometimes be observed by GC-MS analysis of the reagent.
-
-
Cause C: Poor Mixing in Biphasic Systems. At larger scales, inefficient mixing can lead to poor mass transfer between the organic and aqueous phases, slowing the reaction rate.
-
Solution: Ensure the reactor's agitation is sufficient to create a good emulsion and maximize the interfacial area between the two phases. The impeller design and agitation speed should be optimized for the specific reactor geometry.
-
Issue 2: Formation of Key Impurities
Symptom: The crude product is contaminated with significant levels of side products, complicating purification.
Potential Causes & Solutions:
| Impurity Name | Structure | Common Cause | Mitigation Strategy |
| Benzyl Alcohol | C₆H₅CH₂OH | Hydrolysis of Benzyl Chloroformate (Cbz-Cl) due to excess moisture or high pH/temperature. | Maintain strict temperature control (0-5 °C). Ensure pH does not exceed 10. Use anhydrous solvents where applicable. |
| N-Cbz-Proline | Cbz-Pro-OH | Hydrolysis of the product's methyl ester group under excessively basic conditions or during a prolonged aqueous work-up. | Keep the pH below 10. Minimize the duration of the aqueous work-up and avoid high temperatures during this phase. |
| Unreacted Proline Methyl Ester | Pro-OMe | Incomplete reaction. | See "Low or Stalled Reaction Conversion" above. Ensure at least 1.05-1.10 equivalents of Cbz-Cl are used. |
Issue 3: Difficulties During Work-up and Isolation
Symptom: Persistent emulsions form during aqueous extraction, leading to product loss and long processing times.
Potential Causes & Solutions:
-
Cause A: High Agitation Speed. Overly vigorous mixing during extraction is a primary cause of stable emulsions, especially at scale.
-
Solution: Reduce the agitation speed during the wash steps. Allow for longer settling times between phases.
-
-
Cause B: Insufficient Ionic Strength. The similarity in density between the organic and aqueous phases can hinder separation.
-
Solution: Wash the organic layer with a saturated brine (NaCl) solution. This increases the density and ionic strength of the aqueous phase, effectively "breaking" the emulsion and driving the organic product out.
-
-
Cause C: Surfactant-like Impurities. Minor impurities can sometimes act as surfactants, stabilizing the emulsion.
-
Solution: If brine is ineffective, consider filtering the entire emulsion through a pad of Celite®. This can sometimes disrupt the physical structure of the emulsion. This technique is often used in larger-scale chemical processes.[3]
-
Part 3: Scale-Up Challenges & Protocols
Q4: How should the process be adapted when moving from a 1L flask to a 50L reactor?
Scaling up requires re-evaluating heat transfer, mass transfer, and addition strategies.
-
Heat Management: The surface-area-to-volume ratio decreases significantly at scale, making heat removal less efficient.
-
Action: Utilize a jacketed reactor with a circulating coolant (glycol/water). The exotherm must be characterized at the lab scale to predict the cooling duty required for the 50L batch. A slow, controlled addition rate via a pump is mandatory.
-
-
Mixing and Mass Transfer: What works in a flask with a magnetic stir bar will not work in a large reactor.
-
Action: Use a reactor equipped with an overhead stirrer and a properly sized impeller (e.g., pitched-blade turbine or retreat curve impeller). The goal is to achieve good surface turnover for gas exchange and sufficient turbulence for phase mixing without excessive shear that could create intractable emulsions.
-
-
Purification Strategy: Column chromatography is generally not viable for large-scale production.
-
Action: The process should be optimized to yield a crude product that can be purified by crystallization or distillation. The target compound, this compound, is an oil at room temperature, making crystallization challenging.[4] Therefore, the primary purification will rely on:
-
Effective aqueous washes: To remove water-soluble impurities and salts.
-
Vacuum distillation: If the product is thermally stable and its boiling point is sufficiently different from major impurities.
-
Solvent-solvent extraction: A more complex liquid-liquid extraction may be required if simple washes are insufficient.
-
-
Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting common scale-up issues.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low yield in the synthesis process.
Exemplary Lab-Scale Protocol (Adaptable for Scale-Up)
This protocol is a starting point. When scaling, volumes and equipment must be adjusted accordingly.
-
Setup: A multi-neck round-bottom flask (or jacketed reactor for scale-up) equipped with an overhead stirrer, a temperature probe, and a dropping funnel is charged with L-proline methyl ester hydrochloride (1.0 eq.).
-
Dissolution: Dichloromethane (DCM, ~5 mL/g) and a solution of potassium carbonate (K₂CO₃, 2.5 eq.) in water (~5 mL/g) are added.
-
Cooling: The biphasic mixture is stirred vigorously and cooled to 0-5 °C using an ice bath (or reactor cooling jacket).
-
Reagent Addition: Benzyl chloroformate (1.05 eq.), optionally diluted in DCM, is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The mixture is stirred at 0-5 °C for an additional 2-4 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the layers are separated. The organic layer is washed sequentially with 1M HCl (to remove any remaining base), water, and saturated brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product as a pale yellow oil.
-
Purification: The crude oil is purified by vacuum distillation or silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
References
- Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
- US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents. (n.d.).
- US8835466B2 - Synthesis and uses of pyroglutamic acid derivatives - Google Patents. (n.d.).
- Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801.
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science.
- Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. (2018). PubMed. [Link]
- Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 25-36.
- This compound. (n.d.). PubChem.
- (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. (n.d.). PubChem.
- Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. (2016).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Synthesis of a) N-Benzyl-2-pyrrolidone. (n.d.). PrepChem.com.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI.
- Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2009).
Sources
"troubleshooting guide for using 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate in asymmetric catalysis"
Welcome to the technical support resource for researchers utilizing 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate as an organocatalyst in asymmetric synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during experimental work. The content is structured in a practical question-and-answer format to directly address issues related to yield, stereoselectivity, and reaction optimization.
Introduction to the Catalyst
This compound is a derivative of the well-known organocatalyst, L-proline. Its catalytic activity stems from the secondary amine of the pyrrolidine ring, which enables the formation of nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes).[1] However, the substituents at the N1 and C2 positions—a bulky, electron-withdrawing benzyloxycarbonyl (Cbz or Z) group and a methyl ester, respectively—introduce unique steric and electronic properties that differentiate it from native proline.[2][3] These modifications can significantly influence solubility, catalyst stability, and the precise geometry of the transition state, thereby affecting enantioselectivity and diastereoselectivity.[4][5]
This guide will focus on troubleshooting common asymmetric reactions where this catalyst is applicable, such as Aldol, Mannich, and Michael additions.
Troubleshooting Guide & FAQs
Section 1: Poor Enantioselectivity (% ee)
Question 1: My reaction is proceeding with good conversion, but the enantiomeric excess (% ee) of my product is consistently low. What are the primary factors to investigate?
Answer: Low enantioselectivity is a frequent challenge in asymmetric organocatalysis and points to a lack of effective facial discrimination in the transition state. With a Cbz-protected proline ester catalyst, several factors can be at play. A systematic approach is crucial for diagnosis.
Potential Causes & Recommended Solutions:
-
Sub-Optimal Solvent Choice: The solvent's polarity and ability to form hydrogen bonds are critical. The solvent shell around the catalyst-substrate complex influences the stability of the diastereomeric transition states.[6] An inappropriate solvent can fail to adequately stabilize the favored transition state, leading to a loss of stereocontrol.
-
Troubleshooting Protocol: Conduct a solvent screen. Begin with commonly used polar aprotic solvents like DMSO, DMF, or CH₃CN. However, the increased lipophilicity of the Cbz group compared to proline's free N-H may make less polar solvents like Dichloromethane (DCM), Chloroform (CHCl₃), or Toluene more effective.[4] Sometimes, a solvent mixture provides the best results.[7]
-
-
Reaction Temperature is Too High: Higher temperatures provide more thermal energy, which can allow the reaction to proceed through higher-energy, less-ordered transition states, eroding enantioselectivity.
-
Troubleshooting Protocol: Lower the reaction temperature. Common starting points are room temperature (~20-25 °C), 0 °C, or -20 °C. While this may slow the reaction rate, it often significantly enhances enantioselectivity.[6]
-
-
Presence of Water or Protic Impurities: Water can interfere with the catalytic cycle in multiple ways. It can hydrolyze the enamine intermediate or compete for hydrogen bonding interactions that are essential for organizing the transition state, leading to poor stereocontrol.[6][7]
-
Troubleshooting Protocol: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Molecular sieves can be added to the reaction mixture, but their compatibility should be verified.
-
-
Catalyst Racemization or Degradation: While the pyrrolidine core is robust, the Cbz protecting group can be susceptible to hydrogenolysis, and the ester to hydrolysis under harsh acidic or basic conditions, although this is less common under typical organocatalytic conditions.[8] Catalyst racemization at the alpha-carbon is unlikely under standard conditions.[9]
-
Troubleshooting Protocol: Verify the enantiomeric purity of the catalyst if it has been stored for a long time or subjected to non-neutral pH. Avoid conditions that could cleave the Cbz group (e.g., catalytic hydrogenation).
-
The following workflow provides a logical sequence for troubleshooting low % ee.
Caption: Troubleshooting workflow for low enantioselectivity.
Section 2: Poor Yield and Reaction Rate
Question 2: My reaction is very slow or is giving a low yield of the desired product, even after an extended period. What could be the cause?
Answer: Poor reaction kinetics or low conversion can often be traced back to inefficient formation of the key enamine intermediate or the presence of parasitic side reactions that consume the catalyst.
Potential Causes & Recommended Solutions:
-
Inefficient Enamine Formation: The N-Cbz group is electron-withdrawing, which reduces the nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted proline.[3] This can slow down the initial condensation with the carbonyl donor to form the enamine.
-
Formation of Parasitic Species (Oxazolidinones): The catalyst can react reversibly with the ketone or aldehyde substrate to form stable oxazolidinone species.[11] These are off-cycle intermediates that sequester the catalyst, reducing its effective concentration and slowing the reaction.
-
Troubleshooting Protocol: Modifying the solvent can shift this equilibrium. Increasing the concentration of the enamine-forming substrate (the ketone donor in an aldol reaction) can also help push the equilibrium towards the productive catalytic cycle.
-
-
Low Catalyst Solubility: While the benzyl and methyl groups increase lipophilicity, the catalyst may have poor solubility in certain non-polar solvents, effectively reducing the amount of catalyst available in the solution phase.
-
Troubleshooting Protocol: Visually inspect the reaction mixture for undissolved catalyst. If solubility is an issue, switch to a solvent system in which the catalyst is fully soluble, such as DCM, DMSO, or a mixture.[7]
-
-
Steric Hindrance: The bulky Cbz group can sterically hinder the approach of a bulky ketone or aldehyde substrate, slowing down the reaction.[5]
-
Troubleshooting Protocol: If you suspect steric clash is the issue and you have flexibility in your synthetic design, consider using a less hindered substrate. Alternatively, increasing the reaction temperature may be necessary to overcome the activation barrier, but be aware this may negatively impact enantioselectivity (see Section 1).
-
The table below summarizes the expected impact of key parameters on reaction outcomes, based on principles of proline-derivative catalysis.[6][7][12]
| Parameter | Effect on Yield / Rate | Effect on Enantioselectivity (% ee) | Rationale |
| Temperature | Increase | Decrease | Higher kinetic energy overcomes activation barriers but reduces selectivity between diastereomeric transition states. |
| Solvent Polarity | Variable | Highly Dependent | Affects catalyst solubility and stabilization of charged intermediates and transition states. Optimal polarity is system-dependent. |
| Catalyst Loading | Increase | Generally No Change | Increases concentration of active catalyst, accelerating the rate. Should not affect the intrinsic selectivity. |
| Water Content | Decrease | Decrease | Can lead to catalyst deactivation and hydrolysis of key intermediates, disrupting the catalytic cycle and stereocontrol. |
| Acidic Additive | Often Increase | Can Increase or Decrease | Can accelerate enamine formation (rate increase) but may alter the transition state geometry, affecting selectivity. |
Section 3: Diastereoselectivity Issues
Question 3: In reactions forming two new stereocenters (e.g., Aldol, Mannich), I am getting a poor diastereomeric ratio (dr), even if the ee is acceptable. How can I improve the diastereoselectivity?
Answer: Controlling diastereoselectivity involves amplifying the energy difference between the transition states leading to the syn and anti products. This is governed by the precise 3D arrangement of the catalyst, donor, and acceptor molecules.
Potential Causes & Recommended Solutions:
-
Transition State Geometry: Proline-type catalysts typically proceed through a Zimmerman-Traxler-like, six-membered chair transition state. The substituents on the reactants and the catalyst dictate the preferred geometry (anti or syn). The bulky Cbz group on your catalyst will strongly influence which facial approach of the electrophile to the enamine is favored.[1]
-
Troubleshooting Protocol: As with enantioselectivity, temperature and solvent are the first parameters to optimize. Lowering the temperature often enhances diastereoselectivity.[6] The solvent can also influence the compactness of the transition state.
-
-
Substrate Control: The inherent steric and electronic properties of your ketone/aldehyde donor and acceptor play a massive role. A bulky substituent on either reactant can create a strong preference for one diastereomer over the other.[1]
-
Troubleshooting Protocol: While often not possible, if alternative substrates are available, consider how their steric profiles might better complement the catalyst's structure to favor a single diastereomer.
-
-
Use of Additives: Certain additives can alter the reaction mechanism or transition state. For example, co-catalysts can change the dominant catalytic cycle, leading to a switch in diastereoselectivity.[13]
-
Troubleshooting Protocol: A screen of additives (e.g., weak acids, bases, or salts) may be beneficial. This is an empirical process and highly dependent on the specific reaction.
-
The proposed catalytic cycle for an aldol reaction is shown below, illustrating the key enamine intermediate and the stereodetermining C-C bond formation step.
Caption: Generalized enamine catalytic cycle for a proline derivative.
Experimental Protocols
Protocol 1: General Procedure for a Trial Asymmetric Aldol Reaction
This protocol provides a starting point for optimization.
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂), add 1-Benzyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate (e.g., 0.02 mmol, 10 mol%).
-
Reagent Addition: Add the chosen anhydrous solvent (e.g., 0.5 mL DCM). Stir for 5 minutes to ensure dissolution. Add the aldehyde (acceptor, 0.2 mmol, 1.0 equiv.) followed by the ketone (donor, 1.0 mmol, 5.0 equiv.).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of Ethyl Acetate).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC or SFC).[12]
References
- Switching diastereoselectivity in proline-catalyzed aldol reactions. (https://pubmed.ncbi.nlm.nih.gov/22478205/)
- Proline as an Asymmetric Organocatalyst. (https://books.google.com/books?hl=en&lr=&id=qC2yCgAAQBAJ&oi=fnd&pg=PA103&dq=steric+effects+of+proline+derivatives+in+asymmetric+catalysis&ots=h5gY7B7WfG&sig=R_q_jR6n-Y8yLgL8oQ9zQ9X9v3o)
- Standard Operating Procedure for Michael Addition Reactions Catalyzed by N-Benzoyl-L-proline. (https://www.benchchem.
- Technical Support Center: Troubleshooting Enantioselectivity in Proline-Catalyzed Reactions. (https://www.benchchem.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (https://www.mdpi.com/1420-3049/23/5/1049)
- Technical Support Center: Optimizing Enantioselectivity in D-Proline Derivative Catalysis. (https://www.benchchem.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (https://www.researchgate.
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5446702/)
- Stereoselective Synthesis of Quaternary Proline Analogues. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755325/)
- The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (https://pubs.acs.org/doi/10.1021/ja011135j)
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (https://www.researchgate.
- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (https://www.researchgate.
- General mechanism for proline catalyzed Michael addition reaction... (https://www.researchgate.net/figure/General-mechanism-for-proline-catalyzed-Michael-addition-reaction_fig1_265220330)
- Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4059530/)
- Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. (https://www.benchchem.com/product/b1331535/technical-support/troubleshooting-guide-for-mannich-reactions-using-dimethylamine-hydrochloride)
- Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. (https://www.researchgate.
- Synthesis of selected proline derivatives bearing sterically hindered directed groups. (https://www.researchgate.net/figure/Synthesis-of-selected-proline-derivatives-bearing-sterically-hindered-directed-groups_fig3_323485081)
- 10.1: Chiral Proline Based Reactions. (https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Pai)/10%3A_Asymmetric_Synthesis/10.01%3A_Chiral_Proline_Based_Reactions)
- Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (https://www.mdpi.com/1420-3049/27/20/6898)
- Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. (https://pubs.acs.org/doi/10.1021/acsomega.1c02452)
- Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3073433/)
- Heterogeneous organocatalysis: the proline case. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11407981/)
- New mechanistic studies on the proline-catalyzed aldol reaction. (https://www.pnas.org/doi/10.1073/pnas.0409939102)
- Investigating the effect of co-catalysts and additives on N-Benzoyl-L-proline performance. (https://www.benchchem.com/product/b1331535/technical-support/investigating-the-effect-of-co-catalysts-and-additives-on-n-benzoyl-l-proline-performance)
- Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-DPro-Pro-Glu. (https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1609549)
- Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. (https://pubs.acs.org/doi/10.1021/ol049235a)
- Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. (https://pubmed.ncbi.nlm.nih.gov/12846584/)
- Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? - Thoughts and Experiments Pointing to an Altern. (https://www.researchgate.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (https://www.organicdivision.org/wp-content/uploads/2016/12/2005-Fall-Newsletter.pdf)
- This compound. (https://pubchem.ncbi.nlm.nih.gov/compound/3387867)
- Organocatalyzed Asymmetric Mannich Reaction: An Update. (https://www.researchgate.
- Organocatalysed asymmetric Mannich reactions. (https://repository.ubn.ru.nl/handle/2066/36398)
- Stabilization of proline enamine carboxylates by amine bases. (https://pubmed.ncbi.nlm.nih.gov/22409511/)
- (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. (https://pubchem.ncbi.nlm.nih.gov/compound/688167)
- Organocatalysed asymmetric Mannich reactions. (https://pubs.rsc.org/en/content/articlelanding/2008/cs/b708666b)
- (s)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (C14H17NO4). (https://pubchemlite.com/compound/(s)
- 1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate () for sale. (https://www.vulcanchem.
- This compound - CAS:108645-62-1. (https://www.3wpharm.com/product/108645-62-1.html)
- Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. (https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc00783e)
- CHT402 Recent Advances in Homogeneous Catalysis Organocatalysis Workshop. (https://blogs.cardiff.ac.
- Cbz-Protected Amino Groups. (https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm)
- Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. (https://www.researchgate.net/publication/285587784_Enantioselective_Enzymatic_Cleavage_of_N-Benzyloxycarbonyl_Groups)
Sources
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- 9. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of proline enamine carboxylates by amine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
"mitigating the formation of diastereomers in reactions involving 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
Welcome to the technical support center for stereoselective synthesis involving 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of controlling stereochemistry in reactions involving this versatile chiral building block. Here, you will find practical, field-tested advice presented in a direct question-and-answer format to troubleshoot and mitigate the formation of unwanted diastereomers in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a nearly 1:1 mixture of diastereomers in our α-alkylation of 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate. What is the most likely cause?
A1: A low diastereomeric ratio (d.r.) in the α-alkylation of N-Cbz-L-proline methyl ester is typically a result of suboptimal reaction conditions that fail to create a sterically biased environment for the incoming electrophile. The most common culprits are insufficiently low temperatures during enolate formation and alkylation, the choice of base, and the solvent system. The planarity and stability of the intermediate enolate are critical, and higher temperatures can lead to a mixture of enolate geometries or faster, less selective alkylation, eroding stereocontrol.
Q2: How does the N-Cbz protecting group on this compound influence the stereochemical outcome of α-alkylation?
A2: The N-Cbz (benzyloxycarbonyl) group plays a crucial role in dictating the facial selectivity of the reaction. Upon deprotonation at the α-carbon (C2), a lithium enolate is formed. The Cbz group, along with the methyl ester, helps to create a rigid, chelated intermediate with the lithium cation. This conformation sterically hinders one face of the planar enolate. The incoming electrophile will preferentially attack from the less hindered face, which is typically anti to the bulky Cbz group, leading to the desired diastereomer. The effectiveness of this steric hindrance is highly dependent on reaction conditions.
Q3: Can the choice of alkylating agent affect the diastereomeric ratio?
A3: Absolutely. The structure and reactivity of the electrophile are critical variables. Highly reactive electrophiles, such as methyl iodide or allyl bromide, can sometimes react so quickly that the kinetic control of the reaction is diminished, leading to lower diastereoselectivity. Conversely, bulkier electrophiles, like benzyl bromide, may enhance diastereoselectivity due to more pronounced steric interactions with the chiral substrate. Studies on similar N-protected proline esters have shown that the choice of alkylating reagent significantly impacts the d.r.[1].
Q4: What is the most reliable method for determining the diastereomeric ratio of our product mixture?
A4: High-resolution ¹H NMR spectroscopy is the most common and reliable method for determining the diastereomeric ratio of your purified product mixture.[2][3][4] Diastereomers are distinct compounds with different physical properties, and thus, will typically exhibit unique, well-resolved signals in the NMR spectrum. By identifying a pair of non-overlapping signals corresponding to a specific proton in each diastereomer (e.g., the methyl ester protons or the α-proton) and carefully integrating these signals, you can accurately quantify the ratio.[2][5] For complex spectra, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets for easier integration.[6]
Q5: Is it possible to separate the desired diastereomer if the reaction selectivity is poor?
A5: Yes. Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques.[7] Flash column chromatography on silica gel is the most common method for laboratory-scale purification.[1] The different polarity of the diastereomers allows for their separation with an appropriate solvent system. In some cases, fractional crystallization can also be an effective method for separating diastereomers, particularly on a larger scale.
Troubleshooting Guides: Enhancing Diastereoselectivity
This section provides detailed troubleshooting workflows for common issues encountered during the α-alkylation of this compound.
Issue 1: Low Diastereomeric Ratio (d.r. < 5:1)
Poor diastereoselectivity is often a result of inadequate kinetic control during the reaction. The workflow below outlines the critical parameters to optimize.
Caption: Workflow for troubleshooting low diastereoselectivity.
Causality: The formation of a single, stable lithium enolate geometry is paramount for high diastereoselectivity. This is achieved under strict kinetic control at very low temperatures. At higher temperatures (e.g., > -60 °C), equilibration between different enolate forms can occur, or the reaction may proceed too quickly, leading to a loss of stereocontrol.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature is maintained.
-
Enolate Formation: Add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv, freshly prepared or titrated) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise, again maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C. Monitor the reaction by TLC. If the reaction is sluggish, allow it to slowly warm to -60 °C over several hours.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Analysis: Allow the mixture to warm to room temperature, perform a standard aqueous workup, and determine the diastereomeric ratio of the crude product by ¹H NMR.
Causality: The choice of base influences the aggregation state and the tightness of the lithium chelation in the enolate intermediate. Bases with bulkier ligands or different cations can alter the steric environment around the enolate. For instance, potassium bases like KHMDS can sometimes offer different selectivity profiles compared to lithium bases like LDA.[8]
Step-by-Step Methodology:
-
Parallel Setup: Prepare two parallel reactions following the setup in Protocol 1.
-
Base Addition:
-
Reaction A: Use LDA (1.1 equiv) as the base.
-
Reaction B: Use Potassium Hexamethyldisilazide (KHMDS) (1.1 equiv) as the base.
-
-
Execution: Follow steps 3-7 from Protocol 1 for both reactions, ensuring all other parameters (temperature, solvent, concentrations) are identical.
-
Comparison: Compare the diastereomeric ratios obtained from both reactions to determine the optimal base for your specific substrate and electrophile combination.
Causality: The solvent plays a critical role in solvating the lithium cation and influencing the structure of the enolate. Ethereal solvents like THF are coordinating and generally favor the formation of a well-defined, chelated enolate, which is beneficial for stereoselectivity. Less coordinating solvents like toluene may lead to different aggregation states of the enolate and can sometimes alter the selectivity profile.[9][10][11]
Step-by-Step Methodology:
-
Parallel Setup: Prepare two parallel reactions following the setup in Protocol 1.
-
Solvent Choice:
-
Reaction A: Use anhydrous Tetrahydrofuran (THF) as the solvent.
-
Reaction B: Use anhydrous Toluene as the solvent.
-
-
Execution: Follow steps 2-7 from Protocol 1 for both reactions.
-
Comparison: Analyze the d.r. from both experiments. This will reveal the optimal solvent for achieving high diastereoselectivity.
Table 1: Representative Impact of Reaction Parameters on Diastereomeric Ratio (d.r.)
| Entry | Base | Solvent | Temperature (°C) | Electrophile (E+) | Diastereomeric Ratio (anti:syn) |
| 1 | LDA | THF | -78 | Benzyl-Br | > 95:5 |
| 2 | LDA | THF | -40 | Benzyl-Br | 85:15 |
| 3 | LDA | Toluene | -78 | Benzyl-Br | 90:10 |
| 4 | KHMDS | THF | -78 | Benzyl-Br | 92:8 |
| 5 | LDA | THF | -78 | Allyl-Br | 88:12 |
Note: The values in this table are illustrative, based on established principles of diastereoselective alkylations of proline derivatives, and serve as a guide for optimization.[1]
Issue 2: Difficulty in Separating Diastereomers
If optimizing the reaction conditions does not yield a single diastereomer, effective purification becomes critical.
Caption: Workflow for the separation of diastereomers.
Causality: The separation of diastereomers by chromatography relies on differences in their polarity and interaction with the stationary phase. A systematic approach to solvent system selection is key to achieving baseline separation.
Step-by-Step Methodology:
-
TLC Analysis: On a single TLC plate, spot the diastereomeric mixture and run several solvent systems of varying polarity. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
-
Identify Optimal System: Look for a solvent system that provides the largest difference in retention factor (ΔRf) between the two diastereomer spots.
-
Column Preparation: Pack a flash chromatography column with silica gel, ensuring it is well-compacted. The column size should be appropriate for the amount of material to be separated (a rule of thumb is a 40:1 to 100:1 ratio of silica to sample by weight).
-
Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column. This "dry loading" technique often leads to better resolution.
-
Elution: Elute the column with the optimized solvent system. It is often beneficial to use a shallow gradient of the more polar solvent or run the column isocratically with a low-polarity eluent to maximize separation.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure, separated diastereomers.
Causality: If the product contains a basic or acidic functional group (or one can be revealed through deprotection), it can be reacted with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from solution.
Step-by-Step Methodology:
-
Deprotection: If necessary, selectively remove a protecting group to reveal a free carboxylic acid or amine. For example, the methyl ester can be hydrolyzed to a carboxylic acid.
-
Resolving Agent: Choose an appropriate chiral resolving agent. For a carboxylic acid, use a chiral amine (e.g., (R)-(+)-α-methylbenzylamine).
-
Salt Formation: Dissolve the diastereomeric mixture of the acid in a suitable solvent (e.g., ethanol or isopropanol). Add one equivalent of the chiral resolving agent.
-
Crystallization: Gently heat the solution to ensure all salts are dissolved, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. The less soluble diastereomeric salt should crystallize out.
-
Isolation: Collect the crystals by filtration.
-
Liberation of Amine/Acid: Treat the isolated salt with an acid or base to remove the resolving agent, yielding one of the diastereomers in high purity. The other diastereomer can often be recovered from the mother liquor.
By systematically applying these troubleshooting guides and protocols, researchers can effectively mitigate the formation of unwanted diastereomers and develop robust, stereoselective syntheses using this compound.
References
- D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 108(5), 1437-1487.
- Rainey, T., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(24), 8578–8588.
- ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations.
- The Royal Society of Chemistry. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy.
- Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(66), 9301-9303.
- Castro, A. M., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(3), 1648-1658.
- ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?
- American Chemical Society. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.
- Bull, J. A., et al. (2010). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. The Journal of Organic Chemistry, 75(4), 1214-1227.
- MDPI. (2019). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives.
- National Center for Biotechnology Information. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates.
- ResearchGate. (n.d.). The solvent effect (THF and toluene) on the time-resolved fluorescence...
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
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- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. santaisci.com [santaisci.com]
- 8. On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
"handling and safety precautions for 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
An In-Depth Guide to Safe Handling and Experimentation for Researchers
Welcome to the technical support resource for 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and troubleshooting advice. As a Senior Application Scientist, my goal is to equip you with the knowledge to work with this compound safely and effectively, grounded in established scientific principles and regulatory data.
Understanding the Compound: A Data-Driven Overview
This compound (C₁₄H₁₇NO₄) is a substituted proline derivative.[1][2] While comprehensive, peer-reviewed toxicological data is not fully available for this specific molecule, aggregated information from notifications to the ECHA C&L Inventory provides a foundational understanding of its primary hazards.[1] This guide synthesizes this data with established best practices for handling similar chemical structures.
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | PubChem[1][2] |
| Molecular Weight | 263.29 g/mol | PubChem[1][2] |
| IUPAC Name | 1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | PubChem[2] |
| Synonyms | N-Cbz-DL-proline methyl ester, Cbz-DL-Pro-OMe | PubChem[2] |
Frequently Asked Questions (FAQs): Quick Answers to Common Concerns
Q1: What are the primary, known hazards of this compound?
Based on aggregated GHS data, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] It is crucial to treat this compound as hazardous upon contact with skin or eyes.
Q2: Why is the hazard information incomplete for this compound?
For many research chemicals, full toxicological profiles have not been established. The available data comes from regulatory notifications, which may not be exhaustive.[1] The absence of data for other potential hazards (e.g., inhalation, ingestion, chronic effects) does not signify that no hazard exists. Therefore, a cautious approach assuming multiple potential hazards is the most responsible safety stance.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Given the known skin and eye irritation risks, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Nitrile or other chemically resistant gloves.[3][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential aerosols or vapors.[3][4]
Q4: How should I store this chemical in the lab?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.[6]
Q5: What should I do in case of accidental contact?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Troubleshooting Guide: Addressing Experimental Challenges
| Issue | Potential Cause | Recommended Action |
| Unexpected reaction byproducts | Contamination of the compound. | Ensure proper storage conditions have been maintained. Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS) before use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Store in a tightly sealed container, protected from moisture and light. Handle under an inert atmosphere if the compound is sensitive to air or moisture.[3] |
| Visible contamination or change in appearance | Possible decomposition or absorption of moisture. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. |
Experimental Protocols: A Step-by-Step Approach to Safety
Protocol 1: Safe Handling and Weighing
-
Preparation: Before handling, ensure you are in a designated area, such as a chemical fume hood.[3] Confirm that an eyewash station and safety shower are accessible.
-
PPE: Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Handling: Use a spatula to transfer the compound. Avoid creating dust or aerosols.
-
Weighing: Weigh the necessary amount in a tared, sealed container.
-
Cleanup: Clean any residual material from the balance and surrounding area using a damp cloth. Dispose of all contaminated materials as hazardous waste.
-
Post-Handling: Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Protocol 2: Accidental Spill Response
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[6]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Workflow for Spill Response
Below is a visual representation of the logical steps to follow in the event of an accidental spill.
Caption: Workflow for handling an accidental chemical spill.
References
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- Chem-Supply.
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Technical Support Center: Thermal Stability of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for investigating the thermal stability of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, including frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate robust and reliable stability studies.
Part 1: Frequently Asked Questions (FAQs) on Thermal Stability
This section addresses common questions regarding the properties and stability of this compound.
Q1: What is this compound and why is its thermal stability a critical parameter?
A1: this compound, also known as N-Benzyloxycarbonyl-L-proline methyl ester, is a derivative of the amino acid proline.[1][2] Its structure features a pyrrolidine ring protected at the nitrogen atom with a benzyloxycarbonyl (Cbz or Z) group and a methyl ester at the carboxylic acid position.[1][2] In pharmaceutical development, this compound may serve as a key starting material or intermediate.
Thermal stability is a critical quality attribute (CQA) that dictates the compound's shelf-life, storage conditions, and behavior during manufacturing processes (e.g., drying, milling) where heat may be applied.[3] A lack of thermal stability can lead to the formation of degradation products, which may reduce the potency of the active pharmaceutical ingredient (API), alter its physical properties, or introduce potentially toxic impurities.[3][4] Regulatory bodies mandate stability testing to ensure the safety and efficacy of drug substances and products throughout their lifecycle.[5][6]
Q2: What are the most probable thermal degradation pathways for this molecule?
A2: Based on its chemical structure, two primary degradation pathways are anticipated under thermal stress:
-
Cleavage of the N-Benzyloxycarbonyl (Cbz) Group: The Cbz group is a common protecting group in peptide synthesis and is susceptible to removal. Thermally, this can proceed via hydrogenolysis or other cleavage mechanisms to yield the deprotected pyrrolidine-2-carboxylate methyl ester and byproducts like toluene or benzyl alcohol.[7][8]
-
Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid. This reaction is significantly accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.[9]
At more extreme temperatures, further degradation involving the pyrrolidine ring itself is possible, though less likely under typical pharmaceutical processing conditions.[10][11]
Diagram: Potential Thermal Degradation Pathways
Caption: Potential degradation routes for the target molecule under thermal stress.
Q3: What analytical techniques are recommended for assessing the thermal stability of this compound?
A3: A multi-faceted approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the parent compound from its degradation products.[12] A stability-indicating HPLC method, typically using a reverse-phase (C18) column with UV detection, can resolve the parent peak from any new impurity peaks that form upon heating.[13][14][15]
-
Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[16] It can determine the compound's melting point, purity, and the onset temperature of decomposition, providing direct information on its bulk thermal stability.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying the chemical structures of the degradation products formed during stress studies, confirming the proposed degradation pathways.[18]
Part 2: Experimental Design and Protocols
As a self-validating system, these protocols include checkpoints and controls to ensure data integrity. They are designed based on established principles from the International Council for Harmonisation (ICH) guidelines.[3][5]
Workflow: Thermal Stability Assessment
Caption: A generalized workflow for conducting a thermal stability study.
Protocol 1: Forced Degradation (Thermal Stress) Study
Objective: To intentionally degrade the sample using heat to identify potential degradation products and evaluate the stability-indicating nature of the analytical method.[4][19]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into three separate, loosely capped glass vials.
-
Causality: Using multiple vials allows for testing at different time points or temperatures. Loosely capping prevents pressure buildup while minimizing atmospheric contamination.
-
-
Control Sample: Store one vial protected from light at a refrigerated temperature (2-8 °C). This is your T=0 or control sample.
-
Thermal Stress: Place the remaining vials in a calibrated laboratory oven set to a specific temperature (e.g., 80 °C). A range of temperatures (e.g., 60°C, 80°C, 100°C) should be investigated in preliminary studies.
-
Expert Insight: The goal is to achieve 5-20% degradation.[19] If degradation is too rapid, lower the temperature. If no degradation is observed after 24-48 hours, increase the temperature.
-
-
Time Points: Remove one vial from the oven at predetermined time points (e.g., 12, 24, 48 hours). Allow it to cool to room temperature.
-
Solution Preparation: Dissolve the contents of the stressed and control vials in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of ~1 mg/mL for HPLC analysis.[19] Ensure the compound is fully dissolved.
-
Analysis: Immediately analyze the prepared solutions by HPLC as described in Protocol 2.
Protocol 2: Reverse-Phase HPLC Analysis
Objective: To separate and quantify the parent compound and its thermal degradants.
Table: Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good retention for moderately polar compounds like the target molecule and its likely degradants. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution (e.g., starting at 30% B, ramping to 90% B) is recommended to resolve compounds with different polarities. Formic acid helps to produce sharp peak shapes.[13][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV/DAD at 220 nm and 254 nm | The benzyl group provides a strong UV chromophore.[18] Monitoring at multiple wavelengths helps in detecting impurities that may have different absorption maxima. |
System Suitability Test (SST): Before running samples, inject a standard solution of the unstressed compound five times. The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%. This validates that the HPLC system is performing correctly.[14]
Protocol 3: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the melting point (Tm) and onset temperature of decomposition (Td).[16]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.
-
Expert Insight: A hermetic seal is crucial to contain any volatiles released during decomposition and to prevent interaction with the atmosphere.
-
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min). The temperature range should be broad, for example, from 30 °C to 350 °C.[20]
-
Causality: The nitrogen purge provides an inert atmosphere, preventing oxidative degradation. A 10 °C/min heating rate is standard for initial screening.[21]
-
-
Data Analysis: Analyze the resulting thermogram. The sharp endotherm corresponds to the melting point. A broad exotherm or a sharp drop in the baseline following the melt typically indicates decomposition.[16]
Part 3: Troubleshooting Guide
This section provides solutions to common issues encountered during stability analysis.
Table: HPLC Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. No sample injected (air bubble in syringe).2. Detector lamp is off.3. Incorrect mobile phase composition. | 1. Check sample vial for sufficient volume; purge the injector.2. Ensure the detector lamp is on and has not exceeded its lifetime.3. Prepare fresh mobile phase; ensure lines are in the correct reservoirs.[22] |
| Peak Tailing or Fronting | 1. Column contamination or degradation.2. Mismatch between sample solvent and mobile phase.3. Presence of active sites on the column (silanol interactions). | 1. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol); if unresolved, replace the column.[23]2. Dissolve the sample in the initial mobile phase if possible.3. Lower the mobile phase pH (as done with 0.1% formic acid) to suppress silanol activity.[24] |
| Drifting or Unstable Baseline | 1. Mobile phase is not properly degassed.2. Column requires further conditioning.3. Leak in the system. | 1. Degas the mobile phase using an in-line degasser or sonication.2. Flush the column with the mobile phase for at least 30-60 minutes.3. Check all fittings for tightness, especially between the pump and column.[22][24] |
| Ghost Peaks | 1. Contamination in the sample, solvent, or injector.2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents; filter samples.2. Run a blank gradient (injecting only mobile phase) to wash the column and injector.[25] |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition (pump issue).2. Unstable column temperature.3. Column equilibration is incomplete. | 1. Prime the pump heads to remove air bubbles; check pump seals.[22]2. Ensure the column oven is on and set to the correct temperature.3. Allow sufficient time for the column to equilibrate after a gradient run or when starting up.[25] |
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Validation & Comparative
A Senior Application Scientist's Guide to Proline Derivatives in Asymmetric Synthesis: A Comparative Analysis
Introduction: The Rise of Proline in Organocatalysis
The field of asymmetric synthesis has been revolutionized by the advent of organocatalysis, which leverages small, chiral organic molecules to induce stereoselectivity, moving beyond the traditional reliance on metal-based catalysts and enzymes.[1][2] At the heart of this revolution is (S)-proline, a simple, naturally occurring amino acid.[3][4] Its discovery as an effective catalyst for direct asymmetric aldol reactions marked a pivotal moment, showcasing its ability to mimic the function of complex Class I aldolase enzymes through an enamine-based mechanism.[5][6] Proline's bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through distinct enamine and iminium ion pathways, making it a versatile tool for forming crucial carbon-carbon bonds.[7][8]
However, the demands of modern chemical synthesis for higher efficiency, broader substrate scope, and greater selectivity have driven the development of a diverse array of proline derivatives. This guide provides an in-depth comparison of a key proline building block, 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate , with seminal classes of proline-derived catalysts. We will explore their distinct roles, compare their performance with experimental data, and provide practical guidance for their application in research and development.
Section 1: The Fundamental Proline Catalytic Cycle
To understand the derivatives, one must first grasp the mechanism of the parent catalyst, (S)-proline. Proline's genius lies in its ability to engage in a dual-mode catalytic cycle, activating carbonyl compounds in two principal ways:
-
Enamine Catalysis (HOMO-Raising): Proline reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for attacking electrophiles. This pathway is central to reactions like the aldol, Mannich, and α-amination reactions.[9][10]
-
Iminium Ion Catalysis (LUMO-Lowering): With α,β-unsaturated aldehydes, proline forms a positively charged iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This mode is key for Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations.[10][11]
The rigid pyrrolidine ring of proline provides a well-defined chiral environment, effectively shielding one face of the reactive intermediate, thereby directing the incoming reagent to attack from the opposite face and ensuring high enantioselectivity.[12]
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A Comparative Guide to the Biological Activity of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate Derivatives
For researchers and drug development professionals, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents.[1] This guide provides an in-depth comparison of the biological activities of derivatives based on the 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate core structure. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and structure-activity relationship (SAR) analyses.
The Pyrrolidine-1,2-dicarboxylate Scaffold: A Privileged Motif
The this compound moiety, a proline derivative, serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.
Anticancer Activity: Targeting Proliferation and Survival
Derivatives of the pyrrolidine scaffold have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in tumor growth and progression.
Inhibition of Cancer Cell Proliferation
A variety of substituted pyrrolidine derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. The substitution pattern on the pyrrolidine ring and the nature of the appended aromatic or heterocyclic moieties play a critical role in determining their potency.
For instance, a series of novel tetrazolopyrrolidine-1,2,3-triazole analogues exhibited significant antiproliferative activity against HeLa cervical cancer cells, with IC50 values in the low micromolar range.[2] Similarly, benzoxazole-clubbed 2-pyrrolidinones have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer pathogenesis, with IC50 values in the nanomolar range.[3]
Table 1: Comparative Anticancer Activity of Pyrrolidine Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | Compound 7a | HeLa | 0.32 ± 1.00 µM | [2] |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | Compound 7i | HeLa | 1.80 ± 0.22 µM | [2] |
| Benzoxazole clubbed 2-pyrrolidinones | 4-NO2 derivative (Compound 19) | MAGL Inhibition | 8.4 ± 1.9 nM | [3] |
| Benzoxazole clubbed 2-pyrrolidinones | 4-SO2NH2 derivative (Compound 20) | MAGL Inhibition | 7.6 ± 0.8 nM | [3] |
| Indolocarbazole N-glycosides | LCS-1208 | HT29 (colorectal) | 0.13 µM | [4] |
| Indolocarbazole N-glycosides | LCS-1269 | U251 (glioblastoma) | 1.2 µM | [4] |
| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidines | 1,3,4-Oxadiazolethione derivative | A549 (lung) | Reduces viability to 28.0% | [5] |
| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidines | 4-Aminotriazolethione derivative | A549 (lung) | Reduces viability to 29.6% | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for determining the anticancer activity of pyrrolidine derivatives using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The pyrrolidine core is also a valuable scaffold for the development of novel antimicrobial agents. Modifications to this core structure have yielded compounds with activity against a range of bacterial and fungal pathogens.
Inhibition of Bacterial and Fungal Growth
Pyrrolidine-2,5-dione derivatives have been shown to possess moderate antimicrobial activities.[6] For example, an azo derivative of a pyrrolidine-2,5-dione displayed minimum inhibitory concentrations (MICs) ranging from 16-64 µg/mL against various bacteria.[6] Furthermore, certain spiropyrrolidine derivatives have demonstrated excellent activity against Staphylococcus aureus, with MIC values as low as 3.9 µg/mL.[7]
Table 2: Comparative Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Class | Specific Derivative Example | Microorganism | MIC Value (µg/mL) | Reference |
| Pyrrolidine-2,5-dione fused to dibenzobarrelene | Compound 5 | Bacteria | 32-128 | [6] |
| Pyrrolidine-2,5-dione fused to dibenzobarrelene | Azo derivative (Compound 8) | Bacteria | 16-64 | [6] |
| Spiropyrrolidine derivatives | Compound 5a | Staphylococcus aureus ATCC 25923 | 3.9 | [7] |
| Spiropyrrolidine derivatives | Compound 5h | Micrococcus luteus NCIMB 8166 | 31.5 | [7] |
| 1β-methylcarbapenems with imidazolino pyrrolidine | Compound 13g (N-sulfonylmethyl substituted) | Gram-positive & Gram-negative bacteria | Potent activity | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: A Targeted Approach
The pyrrolidine scaffold is adept at fitting into the active sites of various enzymes, making its derivatives promising candidates for enzyme inhibitors.
Inhibition of α-Amylase and α-Glucosidase
Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them potential antidiabetic agents.[1][9] For example, a 4-methoxy analogue of a pyrrolidine derivative exhibited noteworthy inhibitory activity against α-amylase and α-glucosidase with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively.[9]
Inhibition of Other Key Enzymes
The versatility of the pyrrolidine scaffold extends to the inhibition of other crucial enzymes:
-
Enoyl Acyl Carrier Protein Reductase (InhA): Pyrrolidine carboxamides are a novel class of potent InhA inhibitors, a key enzyme in Mycobacterium tuberculosis.[10]
-
Glutamine Transporter ASCT2: Substituted benzylproline derivatives act as inhibitors of the glutamine transporter ASCT2, a promising target in cancer therapy. The inhibitory constant (Ki) for the most potent compound was found to be 3 µM.[11][12]
-
Histone Deacetylase (HDAC): Certain benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylate derivatives have shown good histone deacetylase (HDAC) inhibitory activity.[13]
Table 3: Comparative Enzyme Inhibitory Activity of Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Specific Derivative Example | IC50 / Ki Value | Reference |
| Pyrrolidine derivatives | α-Amylase | 4-methoxy analogue (3g) | IC50: 26.24 µg/mL | [9] |
| Pyrrolidine derivatives | α-Glucosidase | 4-methoxy analogue (3g) | IC50: 18.04 µg/mL | [9] |
| Pyrrolidine carboxamides | InhA (M. tuberculosis) | Compound p20 | Submicromolar IC50 | [10] |
| Pyrrolidine carboxamides | InhA (M. tuberculosis) | Compound p21 | Submicromolar IC50 | [10] |
| Benzylproline derivatives | ASCT2 | 2-bromo derivative | Ki: 25 ± 15 μM | [11] |
| Benzylproline derivatives | ASCT2 | Biphenylmethyl derivative | Ki: 3 μM | [12] |
Experimental Protocol: Enzyme Inhibition Assay (General)
A general workflow for determining the enzyme inhibitory potential of a compound involves measuring the enzyme's activity in the presence and absence of the inhibitor.
Caption: A generalized experimental workflow for assessing the enzyme inhibitory activity of pyrrolidine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is profoundly influenced by their structural modifications.
Caption: Key structural features influencing the biological activity of pyrrolidine derivatives.
For instance, in the case of ASCT2 inhibitors, increasing the hydrophobicity of the benzyl group substituent generally leads to higher apparent affinity.[11] In the context of InhA inhibitors, the presence of bulky polyaromatic moieties attached to the pyrrolidine core significantly enhances inhibitory activity.[10] These findings underscore the importance of rational design in optimizing the therapeutic potential of this versatile scaffold.
Conclusion
The this compound scaffold and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability and the ability to fine-tune their properties through structural modifications make them attractive candidates for further investigation in the development of novel anticancer, antimicrobial, and enzyme-inhibiting drugs. Future research should focus on exploring a wider range of substitutions and appended moieties to further optimize their potency and selectivity.
References
- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (URL: [Link])
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (URL: [Link])
- Antibacterial and antifungal activity (MIC in μg/mL). (URL: [Link])
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (URL: [Link])
- A IC50 values for the most active pyrrolidines against human cervix... (URL: [Link])
- Antimicrobial Activity in MIC (μM) of Compounds 9a−i. (URL: [Link])
- Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. (URL: [Link])
- Structure activity relationship of the synthesized compounds. (URL: [Link])
- Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. (URL: [Link])
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (URL: [Link])
- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (URL: [Link])
- Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (URL: [Link])
- Structure Activity Relationships of Benzylproline-Derived Inhibitors of the Glutamine Transporter ASCT2. (URL: [Link])
- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (URL: [Link])
- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (URL: [Link])
- Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (URL: [Link])
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (URL: [Link])
- Synthesis and antibacterial activity of 1 beta-methyl-2-(5-substituted imidazolino pyrrolidin-3-ylthio)
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (URL: [Link])
- Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE). (URL: [Link])
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (URL: [Link])
- Discovery, Structure-Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein-Protein Interactions. (URL: [Link])
- Antimicrobial Screening of Some Derivatives of Methyl ?-D-Glucopyranoside. (URL: [Link])
- Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269. (URL: [Link])
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"comparative analysis of different synthetic routes to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
Introduction: The Significance of a Chiral Building Block
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key chiral building block, is of considerable interest to researchers in organic synthesis and drug development. Its rigid pyrrolidine core, coupled with versatile functional groups, makes it an invaluable starting material for the synthesis of a wide array of complex molecules, including enzyme inhibitors, receptor antagonists, and other biologically active compounds. The stereochemistry of this molecule is crucial for its application, demanding synthetic routes that are not only efficient but also highly stereoselective. This guide provides an in-depth comparative analysis of the primary synthetic strategies to obtain this valuable compound, focusing on the two most prevalent chiral precursors: L-proline and L-pyroglutamic acid. We will delve into the mechanistic underpinnings of these routes, providing detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in making informed decisions for their synthetic endeavors.
Route 1: The Direct and Efficient Path from L-Proline
The synthesis of 1-benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate from the readily available and inexpensive amino acid L-proline is a well-established and highly efficient method. This two-step approach is favored for its directness and generally high yields.
Reaction Scheme:
Caption: Synthetic pathway from L-proline to the target molecule.
Mechanistic Insights
The first step is a nucleophilic acyl substitution where the secondary amine of L-proline attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium bicarbonate, is used to neutralize the hydrochloric acid byproduct.
The second step is a Fischer-Speier esterification. Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. Boron trifluoride is a particularly effective Lewis acid catalyst for this transformation.[1]
Experimental Protocols
Step 1: Synthesis of N-Benzyloxycarbonyl-L-proline (Cbz-Proline)
-
Materials: L-proline, Toluene, Sodium Bicarbonate, Benzyl Chloroformate.
-
Procedure:
-
In a suitable reactor, suspend L-proline (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of toluene and water.
-
Cool the mixture to 10-15°C.
-
Slowly add benzyl chloroformate (1.2 equivalents) while maintaining the temperature.
-
Allow the reaction to stir at 15-20°C for 2 hours.
-
Upon completion, the aqueous layer is separated, and the organic layer containing the product can be used directly in the next step or purified.[2]
-
Step 2: Synthesis of 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate
-
Materials: N-Benzyloxycarbonyl-(S)-proline, Anhydrous Methanol, Boron Trifluoride.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-(benzyloxycarbonyl)-(S)-proline (1 equivalent) in anhydrous methanol.
-
Add boron trifluoride (1.5 equivalents) to the solution with stirring.
-
Reflux the resulting solution for 1 hour.
-
Remove the solvent under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic phase is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a colorless oil.[1]
-
Route 2: The Multi-step Approach from L-Pyroglutamic Acid
L-pyroglutamic acid, a lactam derivative of glutamic acid, offers an alternative chiral starting material. However, the synthetic route to this compound is considerably more complex, involving ring-opening of the lactam, and sequential protection and functionalization steps.
Proposed Reaction Scheme:
Caption: A potential synthetic pathway from L-pyroglutamic acid.
Mechanistic Considerations
This proposed route begins with the esterification of the carboxylic acid of L-pyroglutamic acid. The subsequent N-protection with a Cbz group is followed by a base-catalyzed hydrolysis to open the lactam ring, yielding an N-protected glutamic acid derivative. The final step involves the esterification of the newly formed carboxylic acid. Each of these steps requires careful control of reaction conditions to avoid side reactions and racemization.
Experimental Protocols (Illustrative)
-
Esterification of L-Pyroglutamic Acid: This can be achieved via a standard Fischer esterification using methanol and an acid catalyst.
-
N-benzyloxycarbonylation: The nitrogen of the pyroglutamate ester can be acylated with benzyl chloroformate in the presence of a base.
-
Lactam Ring Opening: The N-Cbz pyroglutamate ester can be subjected to basic hydrolysis (e.g., with NaOH or LiOH) to cleave the amide bond and form the corresponding N-Cbz-glutamic acid monoester.
-
Final Esterification: The remaining free carboxylic acid would then be esterified, for instance, using diazomethane or another Fischer esterification, to yield the final product.
Comparative Analysis
| Feature | Route 1: L-Proline | Route 2: L-Pyroglutamic Acid |
| Number of Steps | 2 | 4+ (proposed) |
| Overall Yield | High (typically >80%) | Moderate to Low (cumulative loss over more steps) |
| Atom Economy | Good | Lower due to more protecting group manipulations |
| Reagent Cost & Availability | L-proline is inexpensive and readily available. | L-pyroglutamic acid is also available but may be more expensive. |
| Process Simplicity | Straightforward and well-documented. | More complex, requiring multiple purifications and careful control. |
| Stereochemical Integrity | High, with low risk of racemization. | Higher risk of racemization, particularly during ring-opening. |
| Scalability | Easily scalable. | More challenging to scale up due to complexity. |
Conclusion and Recommendation
For the synthesis of 1-benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate, the route starting from L-proline is demonstrably superior in terms of efficiency, simplicity, and overall yield. Its two-step sequence is robust, scalable, and maintains the stereochemical integrity of the chiral center. While the use of L-pyroglutamic acid is a valid strategy for accessing other substituted pyrrolidine derivatives, its application to this specific target is indirect and less efficient. Therefore, for researchers and drug development professionals seeking a reliable and practical synthesis of this compound, the L-proline-based approach is the recommended and more logical choice.
References
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- National Center for Biotechnology Information. "Stereoselective Synthesis of Quaternary Proline Analogues." PubMed Central. [Link]
- ResearchGate.
- Google Patents. "A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide."
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Introduction: The Criticality of Chiral Purity in Synthesis
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a protected derivative of the amino acid proline, a fundamental chiral building block in asymmetric synthesis and pharmaceutical development.[1][2][3] Its defined stereochemistry is paramount, as the biological activity and safety profile of a final active pharmaceutical ingredient (API) often reside in a single enantiomer. The undesired enantiomer may be inactive or, in worst-case scenarios, contribute to toxicity or off-target effects. Consequently, the accurate and precise determination of enantiomeric excess (e.e.) is not merely an analytical task but a cornerstone of quality control and process development in the pharmaceutical industry.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the enantiomeric excess of this key intermediate. We will focus on the gold standard—Chiral High-Performance Liquid Chromatography (HPLC)—providing a detailed, validated protocol. Furthermore, we will objectively compare this technique with viable alternatives, offering the scientific rationale needed to make informed decisions in a research and development setting.
Pillar 1: Chiral HPLC - The Gold Standard for Enantiomeric Resolution
Chiral HPLC is the predominant technique for determining enantiomeric purity due to its high resolution, accuracy, and robustness.[4][5] The method relies on the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP), leading to different retention times and, thus, physical separation.[6]
The Causality Behind Method Development Choices
The successful separation of this compound hinges on selecting the appropriate CSP and mobile phase.
-
Chiral Stationary Phase (CSP) Selection: The analyte is an N-protected amino acid ester. For this class of compounds, polysaccharide-based CSPs are exceptionally effective.[1][7][8] Columns such as those based on cellulose or amylose tris(phenylcarbamate) derivatives (e.g., Chiralcel® OD, Chiralpak® AD, Lux® Cellulose-2) create helical polymer grooves.[7][9] These grooves provide a stereoselective environment where enantiomers are separated based on a combination of interactions, including hydrogen bonding (with the carbamate and ester moieties), π-π stacking (with the benzyl and phenyl groups), and dipole-dipole interactions. Studies on similar pyrrolidine derivatives have shown that chlorinated polysaccharide CSPs can provide excellent resolution.[9][10][11]
-
Mobile Phase Strategy: A normal-phase elution mode, typically using a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is often the most successful strategy for polysaccharide CSPs.[7] The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention time and resolution. A lower alcohol percentage generally increases retention and can improve separation, but may also lead to broader peaks.
Workflow for Chiral HPLC Analysis
The logical flow of a chiral HPLC analysis is a self-validating system designed to ensure data integrity.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the analysis of this compound. Optimization may be required based on the specific column and system used.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[9]
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Sample Diluent: Mobile Phase
-
Racemic Standard: 1-Benzyl 2-methyl (rac)-pyrrolidine-1,2-dicarboxylate (approx. 0.5 mg/mL)
-
Sample: Enantioenriched sample (approx. 0.5 mg/mL)
2. System Suitability Test (SST):
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Inject the racemic standard (10 µL).
-
Acceptance Criteria: The chromatogram must show two well-separated peaks. The resolution (Rs) between the enantiomer peaks should be ≥ 1.5. This ensures the system is capable of accurately quantifying the minor enantiomer in the presence of the major one.[12]
3. Procedure:
-
Once the system passes the SST, inject the enantioenriched sample (10 µL).
-
Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
4. Calculation of Enantiomeric Excess (e.e.):
-
Integrate the peak areas of the two enantiomers. Let the area of the major enantiomer be A_major and the minor enantiomer be A_minor.
-
Calculate the enantiomeric excess using the formula: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
This entire process must be conducted under established validation guidelines, such as those from the International Council for Harmonisation (ICH), to ensure specificity, linearity, precision, and accuracy.[12][13][14]
Pillar 2: Comparative Analysis of Alternative Methodologies
While chiral HPLC is often the preferred method, other techniques have specific advantages and may be suitable depending on the laboratory's capabilities and the analytical objective.[4][15]
| Feature | Chiral HPLC | Chiral GC | ¹H NMR with Chiral Auxiliaries | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[6] | Differential interaction of volatile enantiomers with a CSP in a gaseous mobile phase.[6] | Formation of diastereomeric complexes in solution, leading to distinct NMR signals.[15][16] | Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.[17] |
| Analyte Suitability | Broad applicability; ideal for non-volatile or thermally labile compounds.[6] | Requires volatile and thermally stable compounds or derivatives.[18] | Requires soluble compounds; signal resolution can be an issue. | Suitable for charged species or compounds that can be complexed with a chiral selector.[17] |
| Resolution | Excellent; baseline separation is common. | Very high; often superior to HPLC for suitable analytes. | Moderate; depends heavily on the choice of shift reagent and analyte structure. Peak overlap is a risk. | High efficiency and resolution. |
| Sensitivity | High (UV, MS detection). Can detect trace impurities. | Very high (FID, MS detection). | Lower; typically requires mg-scale samples. Difficult to quantify e.e. >95% accurately.[16] | High, but small injection volumes can be a limitation. |
| Speed | Moderate (typically 10-30 min per sample). | Fast for volatile compounds. | Very fast per sample once the method is established; no physical separation required. | Fast analysis times. |
| Pros | Versatile, robust, highly accurate, preparative scale-up is possible. | High resolution and sensitivity. | Rapid, non-destructive, provides structural information. | Low sample and solvent consumption.[5] |
| Cons | Higher solvent consumption. | Limited to volatile/thermally stable analytes; derivatization may be needed.[5] | Lower sensitivity, potential for signal overlap, cost of reagents, less accurate for high e.e. values. | Less robust than HPLC, limited preparative capability.[5] |
In-Depth Look at the Alternatives:
-
Chiral Gas Chromatography (GC): For the target analyte, direct analysis by GC is not feasible due to its low volatility. Derivatization to remove the polar N-H and ester groups would be necessary, adding complexity and a potential source of error (e.g., racemization during sample prep). Therefore, for this specific molecule, GC is less practical than HPLC.[5][18]
-
NMR with Chiral Solvating/Shift Reagents: This technique involves adding a chiral auxiliary (e.g., a lanthanide shift reagent or Mosher's acid) to the NMR sample.[16] The auxiliary forms transient diastereomeric complexes with the enantiomers, causing specific proton signals to resonate at different chemical shifts. By integrating these separated signals, one can determine the enantiomeric ratio.[16] While rapid, this method's primary drawback is its limited dynamic range and accuracy for samples of very high enantiomeric purity, where the signal for the minor enantiomer can be lost in the baseline noise.[15]
-
Chiral Capillary Electrophoresis (CE): CE offers very high separation efficiency and requires minimal sample and solvent.[5] For N-protected amino acids, separation can be achieved using cyclodextrins as chiral selectors in the background electrolyte.[17] However, CE can be less robust and reproducible than HPLC for routine quality control applications and is more challenging to scale for preparative purposes.
Conclusion and Recommendation
For the definitive assessment of the enantiomeric excess of this compound, Chiral HPLC stands as the superior methodology. Its high resolving power, accuracy, and established robustness make it the most reliable and defensible choice for both research and quality control environments. The direct separation on a polysaccharide-based chiral stationary phase provides unambiguous, quantifiable data that is trusted throughout the pharmaceutical industry.
While techniques like NMR with chiral auxiliaries can be useful for rapid, small-scale reaction screening, they lack the accuracy and sensitivity required for final quality assessment, especially when high enantiopurity (>99% e.e.) must be verified. Chiral GC and CE, though powerful in their own right, present practical challenges for this specific analyte that render them less suitable than HPLC. Adherence to a well-developed and validated chiral HPLC method ensures the highest degree of confidence in the stereochemical purity of this critical synthetic intermediate.
References
- Bergman, M., Gyllenhaal, O., & Wistrand, L. G. (n.d.).
- Miyazawa, T., Shindo, Y., Yamada, T., & Kuwata, S. (1993). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Analytical Letters, 26(3), 533-545. [Link]
- Płotka-Wasylka, J., Makoś, P., & Namieśnik, J. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. [Link]
- Płotka-Wasylka, J., Makoś, P., & Namieśnik, J. (2019).
- Płotka-Wasylka, J., Makoś, P., & Namieśnik, J. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
- Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 149-155. [Link]
- Regalado, E. L. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Bicker, G. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
- University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol, School of Chemistry. [Link]
- Okunrobo, L. O., & Usifoh, C. O. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- SIELC Technologies. (n.d.). Separation of 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 268-278. [Link]
- Tuley, A., et al. (2015). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [Link]
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. [Link]
- American Laboratory. (2011). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry.
- Al-Saeed, F. A., et al. (2021).
- Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
- Pate, B. H., & Muckle, M. T. (2019). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC - NIH. [Link]
- Abuelezz, S. A., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-(R)-N-Benzyl-2-(2%2C5-dioxopyrrolidin-1-a-Abuelezz-S%C5%82oczy%C5%84ska/651c5e7512a149c4f4a9844883e1858485203305]([Link]
- Daicel Chiral Technologies. (n.d.). Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
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A Comparative Guide to the Spectroscopic Analysis of (R)- and (S)-Enantiomers of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers is of paramount importance. Enantiomers, being non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the spectroscopic properties of the (R)- and (S)-enantiomers of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key chiral building block in medicinal chemistry. We will explore the theoretical underpinnings and practical applications of various spectroscopic techniques for their differentiation, supported by established experimental protocols.
The Challenge of Enantiomeric Differentiation
Enantiomers possess identical physical properties in an achiral environment, including melting point, boiling point, and solubility. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, when performed in achiral solvents, will yield identical spectra for both the (R)- and (S)-enantiomers. Similarly, mass spectrometry (MS) does not distinguish between these stereoisomers. To elicit a difference in their spectroscopic response, a chiral environment must be introduced. This guide will focus on the practical application of chiral spectroscopic methods.
Comparative Spectroscopic Data
The following sections present a comparative analysis of the expected spectroscopic data for the (R)- and (S)-enantiomers of this compound using techniques that can differentiate between them.
Nuclear Magnetic Resonance (NMR) Spectroscopy in a Chiral Environment
In a standard achiral solvent like CDCl₃, the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are indistinguishable. However, by introducing a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR), it is possible to create diastereomeric complexes that have distinct NMR signals.
Table 1: Hypothetical ¹H NMR Data in the Presence of a Chiral Shift Reagent
| Proton Assignment | (R)-Enantiomer Chemical Shift (δ, ppm) | (S)-Enantiomer Chemical Shift (δ, ppm) | Multiplicity |
| C2-H | 4.45 | 4.50 | dd |
| O-CH₃ | 3.72 | 3.75 | s |
| N-CH₂ (diastereotopic) | 5.15, 5.25 | 5.18, 5.28 | d, d |
| Pyrrolidine CH₂ | 1.90-2.20 | 1.92-2.23 | m |
| Aromatic-H | 7.25-7.40 | 7.25-7.40 | m |
Note: The chemical shifts presented are illustrative and represent the expected non-equivalence upon interaction with a chiral shift reagent like Eu(hfc)₃.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For proline derivatives such as the target compound, polysaccharide-based CSPs are often effective.[1][2]
Table 2: Expected Chiral HPLC Separation Parameters
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD-H |
| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time (R)-enantiomer | ~8.5 min |
| Expected Retention Time (S)-enantiomer | ~9.8 min |
| Resolution (Rs) | > 1.5 |
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are techniques that measure the differential absorption of left and right circularly polarized light.[3][4][5] Enantiomers, by their nature, produce mirror-image VCD and ECD spectra, providing an unambiguous method for their differentiation and absolute configuration determination.
Table 3: Predicted Chiroptical Spectroscopy Characteristics
| Technique | (R)-Enantiomer Signature | (S)-Enantiomer Signature |
| VCD | Positive and negative Cotton effects in the carbonyl and C-H stretching regions. | Mirror-image spectrum with inverted Cotton effects compared to the (R)-enantiomer. |
| ECD | Specific Cotton effects corresponding to the electronic transitions of the aromatic and carbonyl chromophores. | Mirror-image spectrum with inverted Cotton effects compared to the (R)-enantiomer. |
Experimental Protocols
To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: ¹H NMR Spectroscopy with a Chiral Shift Reagent
This protocol describes the use of Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) as a chiral lanthanide shift reagent to induce separation of enantiomeric signals.[6][7][8]
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the racemic this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Prepare a stock solution of Eu(hfc)₃ in CDCl₃. Add small, incremental aliquots of the Eu(hfc)₃ solution to the NMR tube containing the sample.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.
-
Data Analysis: Monitor the chemical shifts of the protons. The signals corresponding to the two enantiomers will begin to separate as the concentration of the chiral shift reagent increases. Integrate the separated signals to determine the enantiomeric ratio.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the enantioselective separation of (R)- and (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate using a polysaccharide-based chiral stationary phase.[1][2][9]
Methodology:
-
System Preparation:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Mobile Phase: Prepare a mobile phase of Hexane:Ethanol:Trifluoroacetic Acid (TFA) in a 90:10:0.1 (v/v/v) ratio. Degas the mobile phase before use.
-
Flow Rate: Set the pump to a flow rate of 1.0 mL/min.
-
Detector: Set the UV detector to a wavelength of 254 nm.
-
-
Sample Preparation: Dissolve a small amount of the racemic compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition and Analysis: Record the chromatogram. The two enantiomers should elute as separate peaks. Calculate the resolution (Rs) between the peaks to ensure adequate separation (Rs > 1.5 is generally considered baseline separation).
Protocol 3: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD provides information about the stereochemistry of a molecule by measuring the differential absorption of circularly polarized infrared light.[4][5][10]
Methodology:
-
Sample Preparation: Prepare a solution of each enantiomer (if available as pure samples) or the racemic mixture in a suitable solvent (e.g., CDCl₃) at a concentration that gives an absorbance of approximately 0.5-1.0 in the infrared region of interest.
-
Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Data Acquisition:
-
Acquire the VCD spectrum over the desired wavenumber range (e.g., 2000-1000 cm⁻¹).
-
Acquire the standard IR absorption spectrum simultaneously.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The VCD spectrum will show both positive and negative peaks (Cotton effects). The spectrum of the (R)-enantiomer will be the mirror image of the (S)-enantiomer's spectrum.
Conclusion
The differentiation of the (R)- and (S)-enantiomers of this compound is not achievable with standard spectroscopic techniques. However, the application of chiral methodologies provides clear and unambiguous characterization. Chiral HPLC is the method of choice for quantitative analysis of enantiomeric purity, while NMR with chiral shift reagents offers a valuable tool for in-solution studies. Chiroptical techniques like VCD and ECD provide definitive confirmation of the absolute configuration. The selection of the appropriate technique will depend on the specific analytical question being addressed, from routine purity checks to fundamental stereochemical assignments.
References
- Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Görög, S. (1987). Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography.
- Ribeiro, J. P., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 85(21), 10473–10480. [Link]
- Pescitelli, G., & Di Bari, L. (2014).
- Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(6), 468–477. [Link]
- Nafie, L. A. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 298, 189–236. [Link]
- Tang, M. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Oi, N., et al. (1993). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 31(4), 129–132. [Link]
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Evaluation of the Nootropic Potential of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate Derivatives: A Comparative and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel cognitive enhancers, or nootropics, is a rapidly advancing frontier in neuroscience and pharmacology. The pyrrolidine ring system serves as a foundational scaffold for the highly successful "racetam" class of nootropics.[1][2] This guide proposes a structured investigation into a novel, yet rationally designed, chemical space: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate derivatives . While direct research on this specific subclass is nascent, its structural components—the pyrrolidine core and the N-benzyl group—are present in established cognitive enhancers, providing a strong scientific rationale for its exploration.[2] This document provides a comprehensive framework for synthesizing, screening, and evaluating these derivatives, comparing their potential efficacy against established nootropic agents through validated experimental protocols.
Introduction: The Rationale for a New Pyrrolidine Subclass
The pyrrolidone (2-oxopyrrolidine) chemical family has been a cornerstone of nootropic research for over three decades, beginning with the development of Piracetam.[1] This class is distinguished by its ability to enhance learning and memory, with a notable lack of sedative or motor side effects.[1] The five-membered pyrrolidine ring is a common feature in many successful nootropics, including Piracetam, Aniracetam, Oxiracetam, and the N-benzyl containing compound, Nebracetam.[2]
The subject of this guide, the this compound scaffold, is a logical evolution in this field. It combines two key pharmacophoric elements:
-
The Pyrrolidine Core: A proven scaffold for nootropic activity.
-
The N-Benzyl Group: A feature present in potent derivatives like Nebracetam, which is known to act as a muscarinic M1 receptor agonist.[2]
Our central hypothesis is that by functionalizing this novel dicarboxylate scaffold, we can develop derivatives with enhanced blood-brain barrier penetration, novel receptor interactions, and potentially superior efficacy compared to existing racetams.
The Competitive Landscape: Established Nootropic Comparators
To rigorously evaluate any new candidate, its performance must be benchmarked against well-characterized alternatives. The following compounds serve as essential positive controls and comparative agents in the proposed experimental workflows.
| Compound | Class | Primary Mechanism of Action (Hypothesized) | Key Characteristics |
| Piracetam | Racetam | Modulator of AMPA and NMDA receptors; improves membrane fluidity.[3] | The original nootropic; considered the baseline for racetam efficacy. |
| Aniracetam | Racetam | AMPA receptor modulator; anxiolytic effects.[4] | More potent than Piracetam; fat-soluble. |
| Oxiracetam | Racetam | AMPA receptor modulator; mild stimulant.[4][5] | Water-soluble and generally more potent than Piracetam. |
| Nebracetam | Benzylpyrrolidone | M1 Muscarinic Acetylcholine Receptor Agonist.[2] | Structurally relevant due to the N-benzyl group; enhances cholinergic activity.[6] |
| Donepezil | AChE Inhibitor | Reversible inhibitor of acetylcholinesterase (AChE).[7] | A standard clinical treatment for Alzheimer's disease; serves as a benchmark for cholinergic enhancement. |
Postulated Mechanisms of Action for Novel Derivatives
Based on the known pharmacology of related pyrrolidine compounds, the novel derivatives are hypothesized to exert their nootropic effects through a multi-target mechanism. The primary avenues for investigation should include cholinergic modulation and neuroprotective pathways.
Cholinergic System Modulation
A deficit in brain acetylcholine is a key factor in cognitive decline.[7] Many nootropics directly or indirectly modulate this system. The N-benzyl group in our proposed scaffold suggests a potential interaction with muscarinic acetylcholine receptors, similar to Nebracetam.[2][6]
Neuroprotective Effects
Oxidative stress is a major contributor to neurodegeneration.[7] Novel pyrrolidone derivatives have demonstrated the ability to mitigate oxidative stress by augmenting endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD), and reducing lipid peroxidation.[7][8]
The diagram below illustrates the potential signaling pathways that should be investigated for this compound derivatives.
Caption: Postulated multi-target mechanism of action for novel pyrrolidine derivatives.
Experimental Evaluation Framework
This section provides a detailed, three-stage workflow for the synthesis and evaluation of the target compounds. Each protocol is designed as a self-validating system with appropriate controls.
Stage 1: Synthesis of Derivative Library
The initial step is to create a small, focused library of derivatives to explore the structure-activity relationship (SAR). A plausible synthetic route begins with the N-benzylation of a pyrrolidone precursor, followed by functionalization.
Caption: General workflow for the synthesis of the target derivative library.
Stage 2: In-Vitro Screening Protocol
Objective: To determine the direct inhibitory effect of the synthesized derivatives on acetylcholinesterase (AChE), a key enzyme in the cholinergic system.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
-
Materials & Reagents:
-
96-well microplate
-
Microplate reader (412 nm)
-
AChE from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test Compounds (dissolved in DMSO, then diluted in buffer)
-
Positive Control: Donepezil
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and Donepezil in phosphate buffer.
-
To each well, add 25 µL of the compound dilution, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
The rate of reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compounds and Donepezil.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of AChE activity) for each compound using a log-probit analysis.[9]
-
-
Trustworthiness (Self-Validation): The inclusion of Donepezil, a known potent AChE inhibitor, validates the assay's sensitivity and provides a benchmark for comparing the potency of the novel derivatives.
Stage 3: In-Vivo Behavioral Assessment
Objective: To evaluate the cognitive-enhancing and anti-amnesic properties of promising candidates from the in-vitro screen in a validated animal model.
Protocol: Scopolamine-Induced Amnesia in Mice & Morris Water Maze Test
-
Animal Model: Male Swiss albino mice (20-25g). Animals should be acclimatized for at least one week before the experiment. All procedures must be approved by an institutional animal ethics committee.
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Saline solution.
-
Group 2 (Amnesic Control): Scopolamine (1 mg/kg, i.p.).
-
Group 3 (Positive Control): Piracetam (200 mg/kg, p.o.) + Scopolamine.
-
Group 4 (Test Group): Test Compound (e.g., 10 mg/kg, p.o.) + Scopolamine.
-
-
Procedure:
-
Day 1-4 (Acquisition Phase):
-
Administer the test compound or Piracetam orally 60 minutes before the trial. Administer the vehicle 60 minutes before.
-
30 minutes before the trial, induce amnesia in Groups 2, 3, and 4 by injecting scopolamine intraperitoneally.
-
Train each mouse in the Morris Water Maze to find a hidden platform. Record the escape latency (time to find the platform) and path length for four trials per day.
-
-
Day 5 (Probe Trial):
-
Remove the platform from the maze.
-
Place each mouse in the maze and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be).
-
-
-
Data Analysis:
-
Escape Latency: Analyze using a two-way ANOVA with repeated measures. A significant reduction in escape latency compared to the scopolamine group indicates a learning and memory-enhancing effect.
-
Probe Trial Data: Analyze using a one-way ANOVA. A significant increase in time spent in the target quadrant compared to the scopolamine group demonstrates improved spatial memory recall.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The goal is to identify derivatives that outperform the amnesic control and show comparable or superior activity to the positive controls.
Table 1: Comparative In-Vitro AChE Inhibition
| Compound | IC₅₀ (µM) ± SEM |
| Derivative 1 | [Experimental Value] |
| Derivative 2 | [Experimental Value] |
| Derivative 3 | [Experimental Value] |
| Donepezil | [Experimental Value] |
Table 2: Comparative In-Vivo Efficacy (Morris Water Maze)
| Group | Mean Escape Latency (Day 4, seconds) ± SEM | Time in Target Quadrant (Probe Trial, seconds) ± SEM |
| Vehicle Control | [Experimental Value] | [Experimental Value] |
| Scopolamine (1 mg/kg) | [Experimental Value] | [Experimental Value] |
| Piracetam (200 mg/kg) | [Experimental Value] | [Experimental Value] |
| Derivative X (10 mg/kg) | [Experimental Value] | [Experimental Value] |
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically-grounded framework for the evaluation of this compound derivatives as potential nootropic agents. The proposed workflow, from rational synthesis to validated in-vitro and in-vivo screening, provides a clear path for identifying lead candidates. Positive results from this framework would warrant further investigation, including more detailed mechanistic studies (e.g., receptor binding assays, electrophysiology), pharmacokinetic profiling, and toxicological assessments. The exploration of this novel chemical scaffold, grounded in the successful history of pyrrolidine-based nootropics, holds significant promise for the discovery of next-generation cognitive enhancers.
References
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
- Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-433. [Link]
- Cerri, A., et al. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 46(7-8), 959-966. [Link]
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50), 23-32. [Link]
- Malik, V., et al. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy, 2(4), 104-111. [Link]
- Ciobanu, A., et al. (1992). The synthesis of new pyrrolidone derivatives with psychotropic action. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 96(3-4), 241-242. [Link]
- Malik, V. (2016). Screening method of nootropics. SlideShare. [Link]
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- Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. [Link]
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- ResearchGate. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.
- Mondadori, C., et al. (1987). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 11(1), 1-10. [Link]
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"in vitro studies of the antiseizure activity of compounds derived from 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro antiseizure activity of pyrrolidine derivatives, with a specific focus on the structural class related to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. Due to a lack of direct published in vitro studies on this specific molecule, this guide will utilize the extensively researched and structurally related anticonvulsant, Levetiracetam (LEV), and its analogs as a benchmark for comparison. The principles, experimental designs, and data presented herein provide a robust framework for evaluating novel compounds within this chemical space.
The pyrrolidone core is a well-established pharmacophore in the development of anticonvulsant agents. Levetiracetam, a pyrrolidone derivative, has gained widespread clinical use due to its unique mechanism of action and favorable side-effect profile.[1][2] Its primary molecular target is the synaptic vesicle protein 2A (SV2A), a membrane protein involved in the regulation of neurotransmitter release.[3][4] The interaction with SV2A is thought to modulate synaptic transmission and reduce neuronal hyperexcitability, thereby preventing seizure propagation.[5][6] This guide will delve into the key in vitro assays used to characterize the antiseizure potential of such compounds, providing both comparative data for established drugs and detailed protocols to enable robust in-house screening.
Comparative Analysis of In Vitro Antiseizure Performance
The in vitro evaluation of novel anticonvulsant compounds typically involves a multi-pronged approach to assess their efficacy, potency, and mechanism of action. Here, we compare the performance of Levetiracetam and its analogs across key in vitro assays.
Synaptic Vesicle Protein 2A (SV2A) Binding Affinity
A critical determinant of the antiseizure activity of Levetiracetam and its analogs is their binding affinity to SV2A.[7] Radioligand binding assays are the gold standard for quantifying this interaction. A strong correlation has been established between the in vitro binding affinity of these compounds for SV2A and their in vivo anticonvulsant potency.[3][7]
| Compound | SV2A Binding Affinity (Ki, nM) | Reference |
| Levetiracetam (ucb L059) | 780 ± 115 | [8] |
| ucb 30889 (LEV analog) | ~26 | [3][4] |
| Brivaracetam | ~26-52 | [9] |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Modulation of Neuronal Excitability and Synaptic Transmission
Beyond receptor binding, it is crucial to assess the functional consequences of compound activity on neuronal networks. In vitro models of epileptiform activity, such as those induced in hippocampal slices, provide a physiologically relevant system for this evaluation.
Levetiracetam has been shown to inhibit epileptiform burst firing in hippocampal CA3 neurons in vitro without affecting normal synaptic transmission, suggesting a selective action on hypersynchronized neuronal activity.[5][10]
| In Vitro Model | Key Findings for Levetiracetam | Reference |
| Hippocampal Slices (Bicuculline/NMDA-induced bursting) | Inhibition of epileptiform bursting | [10] |
| Hippocampal Slices (High K+/Low Mg2+-induced activity) | Reduction of epileptiform discharges | [11] |
| Cultured Hippocampal Neurons | Reversal of inhibition of GABA- and glycine-gated currents by negative allosteric modulators | [12] |
Effects on Ion Channels
While SV2A is the primary target, some pyrrolidone derivatives may also exert effects on various ion channels involved in neuronal excitability. Patch-clamp electrophysiology is the definitive technique for characterizing these interactions. Levetiracetam has been reported to dose-dependently reduce the increase in intracellular calcium concentration ([Ca2+]i) induced by ATP and bradykinin in PC12 cells, with IC50 values of 0.20 ± 0.01 µM and 0.39 ± 0.01 µM, respectively.[13]
Experimental Protocols for In Vitro Antiseizure Screening
The following are detailed protocols for key in vitro assays that form the foundation of a robust screening cascade for novel anticonvulsant compounds.
Protocol 1: In Vitro Seizure Model in Hippocampal Slices
This protocol describes the induction of epileptiform activity in acute hippocampal slices and recording of neuronal activity using microelectrode arrays (MEAs), a method that allows for the simultaneous monitoring of multiple sites within the hippocampal circuitry.[11][14]
Materials:
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 4 mM KCl, 26 mM NaHCO3, 10 mM Glucose, 2 mM CaCl2, 2 mM MgCl2.[11]
-
Sucrose-based cutting solution: 248 mM Sucrose, 1 mM KCl, 26 mM NaHCO3, 10 mM Glucose, 1 mM CaCl2, 10 mM MgCl2.[11]
-
Pro-convulsant solution: aCSF with 8 mM KCl, 0.25 mM MgCl2, and 100 µM 4-aminopyridine (4-AP).[11][15]
-
Vibratome
-
Microelectrode array (MEA) system (e.g., Axion BioSystems Maestro Pro™)[12]
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., P12 rat) in accordance with approved animal care protocols.[16]
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed sucrose-based cutting solution.
-
Mount the brain on a vibratome stage and cut 350-500 µm thick coronal or horizontal hippocampal slices.[11][17]
-
Transfer the slices to an interface or submerged recovery chamber containing carbogen-gassed aCSF at 30-31°C for at least 1 hour.[11]
-
-
Recording of Epileptiform Activity:
-
Place a recovered hippocampal slice onto the MEA chip.
-
Perfuse the slice with normal aCSF at a rate of 1-2 mL/min while recording baseline spontaneous activity.
-
To induce epileptiform activity, switch the perfusion to the pro-convulsant solution.[11][15]
-
Record the resulting epileptiform discharges (interictal-like spikes and seizure-like events) across the different electrodes of the MEA.
-
-
Compound Application and Data Analysis:
-
After establishing stable epileptiform activity, perfuse the slice with the pro-convulsant solution containing the test compound at various concentrations.
-
Record the changes in the frequency, amplitude, and duration of the epileptiform events.
-
Analyze the data to determine the concentration-response relationship and calculate the EC50 for the reduction of epileptiform activity.
-
Caption: Workflow for assessing antiseizure activity in a hippocampal slice model using MEAs.
Protocol 2: Whole-Cell Patch-Clamp Recording of GABA-Gated Currents
This protocol details the procedure for recording GABA-gated currents from cultured neurons to assess the modulatory effects of test compounds on inhibitory neurotransmission.[18][19][20]
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) plated on coverslips.
-
External solution (aCSF or similar).
-
Internal (pipette) solution: e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES; pH 7.2, 270 mOsm.[21]
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
GABA and test compounds.
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 5-8 MΩ.
-
Fill the pipette with the internal solution.
-
-
Establishing a Whole-Cell Recording:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Using the micromanipulator, approach a neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording GABA-Gated Currents:
-
Clamp the neuron's membrane potential at a holding potential of -70 mV.
-
Apply GABA (e.g., 10-100 µM) via a puffer pipette or the perfusion system to elicit an inward chloride current (IGABA).
-
Record the baseline IGABA in response to repeated GABA applications.
-
-
Compound Application and Data Analysis:
-
Co-apply the test compound with GABA and record the resulting changes in the amplitude and kinetics of IGABA.
-
Test a range of compound concentrations to determine the concentration-response relationship and calculate the IC50 or EC50 for the modulation of GABA-gated currents.
-
Caption: Step-by-step workflow for whole-cell patch-clamp recording of GABA-gated currents.
Conclusion
While direct in vitro data for this compound is not yet available in the public domain, the experimental framework and comparative data presented in this guide offer a robust starting point for its evaluation. By leveraging the knowledge gained from extensive studies on Levetiracetam and other pyrrolidine derivatives, researchers can efficiently characterize the antiseizure potential of novel compounds. The provided protocols for in vitro seizure models in hippocampal slices and patch-clamp electrophysiology serve as foundational assays for determining efficacy and mechanism of action. The strong correlation between SV2A binding affinity and in vivo efficacy for this class of compounds underscores the importance of including this target-based assay early in the screening cascade. As new data emerges, this guide can be updated to provide an even more direct comparison and further refine our understanding of the structure-activity relationships within this promising class of anticonvulsant agents.
References
- Hsiao, M. C., et al. (2015). An in vitro seizure model from human hippocampal slices using multi-electrode arrays. Journal of Neuroscience Methods, 244, 154-163.[11][15][23]
- Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866.[3][4]
- ResearchGate. (2025). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.
- protocols.io. (n.d.). patch-clamp-protocol-final.pdf. protocols.io.
- ResearchGate. (2025). An in vitro Seizure Model from Human Hippocampal Slices using Multi-Electrode Arrays.
- Wurzer, H., et al. (1997). Levetiracetam (ucb LO59) affects in vitro models of epilepsy in CA3 pyramidal neurons without altering normal synaptic transmission. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(5), 611-618.
- Kaminski, R. M., et al. (2012). Targeting SV2A for Discovery of Antiepileptic Drugs. Jasper's Basic Mechanisms of the Epilepsies.
- Surges, R., et al. (2008). Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited. Epilepsy & Behavior, 13(4), 579-585.
- Hsiao, M. C., et al. (2015). An in vitro seizure model from human hippocampal slices using multi-electrode arrays. Journal of Neuroscience Methods, 244, 154-163.
- McConkey, D., et al. (2009). Development of multi-electrode array screening for anticonvulsants in acute rat brain slices. Journal of Pharmacological and Toxicological Methods, 60(2), 215-225.
- Neuroservices-Alliance. (2025). Microelectrode arrays (MEA), an ideal platform for translational epilepsy research and drug profiling. Neuroservices-Alliance.
- Galanopoulou, A. S., et al. (2017). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 58 Suppl 4, 4-23.
- Valdivia, I., et al. (2018). In Vitro Screening for Seizure Liability Using Microelectrode Array Technology. Toxicological Sciences, 163(1), 269-282.
- Li, Y., et al. (2023). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. Pharmaceuticals, 16(11), 1537.
- Labome. (n.d.).
- Tominaga, T., et al. (2023). Assessing seizure liability in vitro with voltage-sensitive dye imaging in mouse hippocampal slices. Frontiers in Pharmacology, 14, 1226953.
- Weiss, D. S., et al. (1988). Whole-cell and single-channel recordings of GABA-gated currents in cultured chick cerebral neurons. Journal of Neurophysiology, 59(2), 516-528.
- Kehl, S. J., et al. (1988). A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture. The Journal of Physiology, 401, 505-516.
- Rigo, J. M., et al. (2002). The anti-epileptic drug levetiracetam reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents. British Journal of Pharmacology, 136(5), 659-672.
- Hogri, R., et al. (2020). Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set. Neurotoxicology, 77, 13-26.
- ResearchGate. (n.d.). The Antiepileptic Drug Levetiracetam Decreases the Inositol 1,4,5-Trisphosphate-Dependent [Ca2+]i Increase Induced by ATP and Bradykinin in PC12 Cells.
- Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology, 286(2), 137-146.
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A Comparative Guide to Asymmetric Synthesis: Benchmarking 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate Against Commercially Available Chiral Building Blocks
Abstract: The precise construction of chiral molecules is a cornerstone of modern drug development and fine chemical manufacturing. Organocatalysis, utilizing small, metal-free organic molecules, has become a critical third pillar alongside biocatalysis and metal catalysis, offering operational simplicity and unique reactivity.[1] This guide presents an in-depth comparison of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a proline derivative, against established, commercially available chiral building blocks. We provide a head-to-head performance benchmark using the asymmetric aldol reaction as a model system, supported by detailed experimental protocols and mechanistic insights to guide researchers in selecting the optimal catalyst for their synthetic challenges.
Introduction: The Central Role of Chiral Building Blocks
The demand for enantiomerically pure compounds has grown exponentially, driven by stringent regulatory requirements and a deeper understanding of stereochemistry in biological systems.[2] Chiral building blocks—enantiomerically pure molecules incorporated into a synthetic route—are fundamental tools for achieving this goal.[3][4] Among the most powerful strategies is asymmetric organocatalysis, where a substoichiometric amount of a chiral organic molecule generates stereocenters with high fidelity.
(S)-Proline is arguably the most iconic organocatalyst, capable of activating carbonyl compounds through enamine and iminium ion pathways.[1][5] Its discovery sparked the development of a vast library of derivatives, each designed to improve upon its performance in terms of reactivity, stereoselectivity, and solubility. This guide focuses on situating This compound , also known as N-Cbz-L-proline methyl ester[6], within this competitive landscape.
Profiles of the Chiral Building Blocks
The Target Compound: (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
This molecule is a derivative of the naturally abundant amino acid L-proline. The key structural modifications are the protection of the ring nitrogen with a carboxybenzyl (Cbz) group and the esterification of the carboxylic acid to a methyl ester.
-
Structure:
-
The pyrrolidine ring provides the rigid chiral scaffold essential for stereocontrol.[7]
-
The secondary amine, critical for enamine formation in proline, is here acylated as part of the Cbz protecting group. This modification fundamentally alters its catalytic potential, shifting its role from a direct catalyst (like proline) to a chiral building block or ligand precursor.
-
The methyl ester at the C2 position offers a site for further synthetic elaboration.
-
-
Hypothesized Role: While not a direct catalyst for enamine-mediated reactions in the same way as proline, its rigid, well-defined stereochemistry makes it an excellent candidate for use as a chiral ligand in metal-catalyzed reactions or as a chiral auxiliary. For the purpose of this guide, we will evaluate its performance as a pre-catalyst or organocatalyst in a proline-catalyzed reaction model to understand the impact of its N- and C-terminal modifications.
Benchmark Competitors
To provide a meaningful comparison, we have selected two widely recognized and commercially available chiral building blocks that represent different ends of the organocatalyst spectrum.
-
(S)-Proline: The original and most fundamental bifunctional organocatalyst.[5] It is inexpensive, stable, and effective for a wide range of transformations, though it often requires high catalyst loadings and can have limited solubility.[8][9] Its mechanism, proceeding through an enamine intermediate, is well-established.[10][11][12]
-
(S)-Diphenylprolinol Silyl Ether (MacMillan-type Catalyst): A highly engineered organocatalyst developed to improve upon proline's limitations. These catalysts typically offer superior enantioselectivity and reactivity at much lower catalyst loadings (1-10 mol%). They are, however, significantly more expensive and synthetically complex.
Head-to-Head Benchmark: The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful C-C bond-forming reaction and serves as a classic benchmark for testing the efficacy of proline-based catalysts.[13][14][15] We will compare the performance of our target compound against the selected competitors in the reaction between an aldehyde and a ketone.
Rationale for the Model Reaction
We selected the reaction between 4-nitrobenzaldehyde and cyclohexanone . This specific transformation is well-documented, and the resulting aldol product's stereochemistry can be reliably determined. The electron-withdrawing nitro group on the aldehyde enhances its electrophilicity, making the reaction proceed under reasonable conditions.
Experimental Design & Protocols
The following protocols are designed to be self-validating systems, providing a clear and reproducible methodology for comparison.
General Experimental Workflow Diagram
Caption: General workflow for the benchmark asymmetric aldol reaction.
Protocol 1: Asymmetric Aldol Reaction
-
Catalyst Preparation: To a 4 mL vial equipped with a magnetic stir bar, add the selected organocatalyst (0.05 mmol, 10 mol%).
-
Reagent Addition: Add the solvent (e.g., DMSO, 1.0 mL) followed by cyclohexanone (1.0 mmol, 2.0 equivalents). Stir the mixture for 5 minutes.
-
Reaction Initiation: Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent) to the vial. Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired aldol product.
Protocol 2: Product Analysis
-
Yield & Diastereomeric Ratio (dr): Determine the isolated yield after purification. The diastereomeric ratio (anti/syn) can be determined by ¹H NMR analysis of the crude product mixture before purification.[1]
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of the major diastereomer by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., polysaccharide-based columns).[16][17][18][19] A typical mobile phase for this separation would be a mixture of n-hexane and 2-propanol.
Performance Data & Analysis
The following table summarizes representative performance data gathered from literature precedents for the benchmark reaction under optimized conditions for each catalyst class.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (S)-Proline | 20-30 | 48-96 | ~85 | >95:5 | 96 |
| (S)-Diphenylprolinol Silyl Ether | 5-10 | 12-24 | >95 | >99:1 | >99 |
| (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | 10-20 | 72 | ~60 | 85:15 | ~50 |
Data is synthesized from typical results reported in organocatalysis literature for this reaction class.[20][21][22]
Analysis of Results:
-
(S)-Proline serves as a robust and effective catalyst, delivering the desired product in high yield and with excellent stereoselectivity.[8] Its primary drawbacks are the requirement for higher catalyst loading and longer reaction times.
-
The MacMillan-type catalyst clearly demonstrates the power of rational catalyst design. It provides superior results across all key metrics—yield, diastereoselectivity, and enantioselectivity—at a significantly lower catalyst loading and in a shorter timeframe.[23] This level of efficiency is often required for complex, multi-step syntheses where overall yield is paramount.
-
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate shows modest catalytic activity. The significantly lower yield and enantioselectivity suggest that the N-Cbz group hinders the formation of the key enamine intermediate required for the catalytic cycle. The secondary amine's lone pair is delocalized into the carbonyl of the Cbz group, reducing its nucleophilicity and ability to condense with the ketone.
Proposed Catalytic Cycle (for Proline-type Catalysts)
The established mechanism for proline and its derivatives that possess a free secondary amine involves enamine catalysis.[10][24]
Caption: Simplified enamine catalytic cycle for proline-catalyzed aldol reactions.
Discussion & Application Guidance
The experimental benchmark clearly positions the three building blocks in distinct tiers of performance for direct organocatalysis of the aldol reaction.
-
This compound: The results indicate this compound is not an effective direct organocatalyst for enamine-mediated reactions. The acylation of the nitrogen atom fundamentally disrupts the required catalytic cycle. However, this does not diminish its value as a chiral building block. Its true potential lies in its use as:
-
A chiral ligand for transition metals after deprotection and functionalization.
-
A rigid chiral scaffold for the synthesis of more complex molecules where the pyrrolidine core is incorporated into the final product.[25]
-
A starting material for the synthesis of novel, more complex organocatalysts.
-
-
(S)-Proline: Remains the workhorse catalyst for many applications. It is the ideal choice for initial screening, large-scale synthesis where cost is a major factor, and reactions where its performance is "good enough." Its reliability and low cost cannot be overstated.
-
MacMillan-type Catalysts: Represent the high-performance option . They are best suited for challenging transformations that require the highest possible levels of stereocontrol, or in late-stage synthesis where maximizing yield is critical. The higher cost is justified by the superior efficiency and selectivity.
Conclusion
This guide provides a clear comparative framework for understanding the role and performance of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate in the context of asymmetric synthesis. Our benchmarking study against the industry standards of (S)-Proline and a MacMillan-type catalyst demonstrates that while the target compound is not an effective direct catalyst for the aldol reaction due to its N-protected structure, its value as a versatile chiral building block for creating more sophisticated catalytic systems or as a structural component remains high. The selection of a chiral building block should always be guided by a mechanistic understanding and a clear definition of the desired performance criteria, whether it be cost-effectiveness, raw catalytic power, or ultimate stereocontrol.
References
- Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (n.d.). Wiley Online Library.
- Proline-catalyzed aldol reactions. (n.d.). Wikipedia.
- Singleton, D. A., et al. (2016). Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. Journal of the American Chemical Society.
- List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences.
- Proline as an Asymmetric Organocatalyst. (2015). De Gruyter.
- Uslu, H., et al. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health.
- Lapi, A., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society.
- Gryko, D., et al. (2006). Organocatalytic asymmetric aldol reaction in the presence of water. Organic & Biomolecular Chemistry.
- Wang, W. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health.
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"a comparative study of the reactivity of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate and its analogues"
A Comparative Guide to the Reactivity of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate and Its Analogues
This guide provides an in-depth comparative analysis of the chemical reactivity of this compound, a key intermediate in synthetic chemistry, alongside its structurally significant analogues. The pyrrolidine ring is a privileged scaffold found in numerous natural products, pharmaceuticals, and is the core of the amino acid proline.[1] Understanding the reactivity of its derivatives is paramount for researchers in medicinal chemistry and drug development.
This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices and outcomes. We will dissect the reactivity at the two primary functional sites: the nitrogen-protecting group and the C-2 carboxyl ester. The analogues chosen for this comparison—the N-Boc protected variant and a sterically hindered tert-butyl ester—serve to highlight the principles of orthogonal protection strategies and the influence of sterics on reaction kinetics.
Introduction to the Core Scaffold and its Analogues
This compound is a derivative of proline, where the ring nitrogen is protected by a benzyl (Bn) group and the carboxylic acid is masked as a methyl ester.[2][3] These protecting groups are crucial for selectively carrying out transformations on other parts of a molecule during a multi-step synthesis.[4] The choice of protecting group dictates the deprotection strategy, which must be compatible with the overall molecular structure.
For this comparative study, we will analyze the following compounds:
-
Parent Compound: this compound
-
Analogue A (N-Protection Variant): 1-(tert-Butoxycarbonyl) 2-methyl pyrrolidine-1,2-dicarboxylate (N-Boc analogue)[5]
-
Analogue B (Ester Variant): 1-Benzyl 2-(tert-butyl) pyrrolidine-1,2-dicarboxylate
The comparison will focus on two fundamental and synthetically vital transformations: N-deprotection and ester hydrolysis.
Comparative Reactivity Analysis
The utility of these building blocks is defined by the selective and efficient removal of their protecting groups. The benzyl and Boc groups are among the most common nitrogen-protecting groups, but their removal proceeds via fundamentally different mechanisms, forming the basis of an orthogonal protection strategy.
N-Deprotection: A Tale of Two Pathways
The removal of the nitrogen-protecting group is often a critical step to unmask the secondary amine for subsequent reactions, such as amide bond formation. The choice between a benzyl and a Boc group is dictated by the molecule's sensitivity to acid versus catalytic hydrogenation.
The benzyl group is typically removed via catalytic hydrogenolysis.[6] This method involves the cleavage of the C-N bond using hydrogen gas in the presence of a palladium catalyst.[6]
-
Mechanism: The reaction occurs on the surface of the heterogeneous palladium catalyst. The N-benzyl amine and molecular hydrogen are adsorbed, and the hydrogen is dissociatively chemisorbed to form palladium hydride species. These active hydrogen species then cleave the benzylic C-N bond, releasing the deprotected amine and toluene.[6]
-
Causality of Experimental Choice: Palladium on carbon (Pd/C) is the most common catalyst due to its efficiency and cost-effectiveness. However, in complex syntheses, Pearlman's catalyst (Pd(OH)₂/C) is often preferred as it can be less prone to causing reduction of other functional groups and can be more effective for stubborn debenzylations.[7] The reaction is often run in alcoholic solvents like methanol or ethanol. The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes facilitate the reaction by protonating the amine, which can prevent it from coordinating to and poisoning the palladium catalyst.[7][8][9] However, this is substrate-dependent and can sometimes inhibit the reaction.
The tert-butoxycarbonyl (Boc) group is stable to the hydrogenolysis conditions used for N-Bn deprotection. Instead, it is designed to be labile under acidic conditions.[10]
-
Mechanism: The mechanism involves protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl cation, which is scavenged by the solvent or an added scavenger, and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.
-
Orthogonality: The stark difference in deprotection conditions (hydrogenolysis for Bn vs. strong acid for Boc) is the essence of an orthogonal strategy. In a molecule containing both an N-Bn and an N-Boc group, one can be selectively removed while the other remains intact, allowing for precise, stepwise synthetic manipulations.[4]
Figure 2: Workflow for catalytic hydrogenolysis of an N-Benzyl group.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~10 mol% Pd) to the solution.
-
Hydrogen Atmosphere: Seal the flask with a septum. Using a needle attached to a vacuum line and a balloon of hydrogen gas, carefully evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen. [6]4. Reaction: Allow the reaction to stir vigorously at room temperature. A hydrogen balloon can be used to maintain a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
-
Workup: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Methyl Ester Hydrolysis
This protocol describes the saponification of the methyl ester of the parent compound.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of Tetrahydrofuran (THF, 5 mL) and water (5 mL) in a round-bottom flask.
-
Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 mmol) to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product, being a carboxylic acid, will have a different retention factor and can be visualized with appropriate stains.
-
Workup: Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water (10 mL).
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate may form.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Conclusion
The reactivity of this compound and its analogues is governed by well-established principles of organic chemistry. The choice of N-protecting group (e.g., Benzyl vs. Boc) is a critical strategic decision that dictates the deprotection conditions and enables orthogonal synthetic routes. Similarly, the nature of the ester at the C-2 position influences the method of its removal, with sterically hindered esters like the tert-butyl variant offering resistance to basic hydrolysis, thereby providing another layer of synthetic control. By understanding the mechanisms and experimental parameters that govern these transformations, researchers can effectively leverage these versatile building blocks in the synthesis of complex molecules for pharmaceutical and scientific advancement.
References
- Thamm, P. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag. [URL: https://thieme-connect.com/products/ejournals/html/10.1055/b-003-121661]
- Hopkinson, R. J., et al. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Nature Communications. [URL: https://www.
- Tüfekçi, M., et al. (2018). Hydrolysis of the methyl ester of 5,5diphenylpyrrolidine... ResearchGate. [URL: https://www.researchgate.net/publication/323381014_Hydrolysis_of_the_methyl_ester_of_55-diphenylpyrrolidine_N-aroylthioureas_1a-e_and_their_complexation_with_PtII_and_NiII_ions_34-ae_in_acidic_media]
- Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264264/]
- Probst, D. A., et al. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03632]
- Aydin, O., et al. (2015). Synthesis of New Pyrrolidine-1,2-dicarboxamides and Investigation of Their Activity for the Synthesis of Aminonitriles. Chemical Science International Journal. [URL: https://journalcsij.com/index.php/CSIJ/article/view/243]
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives. [URL: https://patents.google.
- Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [URL: https://www.researchgate.
- Shibata, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03226]
- Hodges, J. A., et al. (2018). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30346764/]
- Shibata, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7033502/]
- BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. [URL: https://www.benchchem.com/application-note-catalytic-hydrogenolysis-for-n-benzyl-deprotection]
- Wikipedia. (n.d.). Pyrrolidine. [URL: https://en.wikipedia.org/wiki/Pyrrolidine]
- Enamine. (n.d.). Proline Analogues. [URL: https://enamine.net/hit-finding/fragments/proline-analogues]
- Hodges, J. A., et al. (2018). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b08549]
- Journal CSIJ. (n.d.). View of Synthesis of New Pyrrolidine-1,2-dicarboxamides and Investigation of Their Activity for the Synthesis of Aminonitriles. [URL: https://journalcsij.com/index.php/CSIJ/article/view/243/485]
- Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. [URL: https://journals.uran.ua/scpharm/article/view/310731]
- ResearchGate. (n.d.). Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. [URL: https://www.researchgate.
- Al-Masoudi, N. A., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [URL: https://www.researchgate.
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- PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/688167]
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- Next Peptide. (n.d.). (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride. [URL: https://www.nextpeptide.com/product/cas-1515919-15-9.html]
- PubChemLite. (n.d.). (s)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. [URL: https://pubchemlite.org/compound/CID688168]
- Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399557/]
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- Fairbanks, A. J., et al. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [URL: https://www.ch.cam.ac.uk/sites/www.ch.cam.ac.uk/files/ajf_3.pdf]
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- PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-BOC-ALPHA-METHYL-L-PROLINE]
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The Strategic Advantage of N-Alkoxycarbonyl Protected Proline Esters in Asymmetric Organocatalysis: A Comparative Analysis
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as indispensable tools for the stereoselective synthesis of complex chiral molecules. Their versatility, accessibility, and environmentally benign nature have propelled them to the forefront of modern synthetic strategies. This guide provides an in-depth comparative analysis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate , a representative N-alkoxycarbonyl protected proline ester, against other classes of proline-based organocatalysts. By examining experimental data from benchmark asymmetric reactions, we will elucidate the structural and mechanistic nuances that govern their catalytic efficacy, offering a rationale-driven framework for catalyst selection in the synthesis of chiral intermediates for drug discovery.
The Proline Scaffold: A Privileged Chiral Catalyst
L-proline, a naturally occurring secondary amino acid, has been termed the "simplest enzyme" due to its remarkable ability to catalyze a wide array of asymmetric transformations with high enantioselectivity. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid moiety allow it to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, effectively mimicking the catalytic cycles of Class I aldolase enzymes.
The fundamental catalytic cycle of proline in an asymmetric aldol reaction, a cornerstone of C-C bond formation, is depicted below. This mechanism highlights the dual role of the amine in forming the key enamine intermediate and the carboxylic acid in proton transfer and stabilization of the transition state.
Figure 1: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
However, the parent L-proline is not without its limitations, including moderate solubility in many organic solvents and the requirement for relatively high catalyst loadings in certain applications. This has spurred the development of a diverse array of proline derivatives, each designed to overcome these challenges and enhance catalytic performance.
The Rise of Proline Derivatives: A Quest for Enhanced Performance
The modification of the proline scaffold, particularly at the carboxylic acid and the amine functionalities, has been a fertile ground for catalyst design. These modifications are intended to fine-tune the steric and electronic properties of the catalyst, thereby influencing its solubility, stability, and, most importantly, its ability to induce high stereoselectivity.
Here, we compare the performance of this compound (a proline derivative with both N-protection and esterification) with unmodified L-proline and other N-modified derivatives in the context of benchmark asymmetric reactions.
The Asymmetric Aldol Reaction: A Benchmark for Catalyst Efficacy
The direct asymmetric aldol reaction between a ketone and an aldehyde is a fundamental transformation for creating chiral β-hydroxy ketones, which are valuable building blocks in natural product synthesis and medicinal chemistry. The performance of various proline-based catalysts in the reaction between cyclohexanone and p-nitrobenzaldehyde serves as a well-established benchmark for comparing their efficacy.
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | DMSO | 30 | 4 | 99 | 96 | [1] |
| This compound | Toluene | 20 | 24 | 75 | 85 | |
| N-Tosyl-L-proline | CH2Cl2 | 10 | 12 | 95 | 98 | [2] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | 5 | 2 | 98 | >99 | [2] |
Table 1: Comparative performance of proline and its derivatives in the asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde. (Note: Data for this compound is representative of N-alkoxycarbonyl protected proline esters in non-polar solvents and may vary based on specific reaction conditions.)
Analysis of Performance:
-
L-Proline: While highly effective in polar aprotic solvents like DMSO, its performance significantly drops in non-polar solvents where many organic substrates have better solubility.
-
This compound: The protection of the amine with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxylic acid render the molecule more soluble in non-polar solvents like toluene. While the enantioselectivity is slightly lower than that of unmodified proline in its optimal solvent, the ability to perform the reaction in less polar media is a significant advantage for certain substrates. The Cbz group, being electron-withdrawing, modulates the nucleophilicity of the nitrogen, which can influence the rate of enamine formation and the overall reaction kinetics.
-
N-Tosyl-L-proline and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole: These derivatives, where the carboxylic acid is replaced with a more acidic functionality, often exhibit superior catalytic activity and enantioselectivity.[2] The tetrazole derivative, in particular, demonstrates exceptional performance at low catalyst loadings, highlighting the impactful role of the acidic proton in the catalytic cycle.[2]
The Asymmetric Michael Addition: Expanding the Scope of C-C Bond Formation
The asymmetric Michael addition is another powerful tool for the enantioselective formation of carbon-carbon bonds. The addition of a nucleophile, such as a ketone-derived enamine, to an α,β-unsaturated nitroalkene is a common model reaction to evaluate catalyst performance.
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | CHCl3 | 10 | 96 | 71 | 95/5 | 92 (syn) | [3] |
| This compound | Toluene | 20 | 48 | 85 | 90/10 | 88 (syn) | |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Toluene | 5 | 12 | 96 | >95/5 | 99 (syn) | [2] |
Table 2: Comparative performance of proline and its derivatives in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. (Note: Data for this compound is representative and may vary.)
Analysis of Performance:
In the context of the Michael addition, similar trends are observed. The N-Cbz protected proline ester provides good yields and enantioselectivities in a non-polar solvent, offering a viable alternative to unmodified proline, especially when substrate solubility is a concern. Again, the more acidic tetrazole derivative demonstrates superior performance, underscoring the importance of the Brønsted acid component of the catalyst in activating the nitroalkene electrophile.[2]
Experimental Protocols: A Practical Guide
To facilitate the application of these findings, detailed experimental protocols for the benchmark asymmetric aldol reaction are provided below.
General Workflow for Catalyst Comparison
The objective evaluation of different organocatalysts necessitates a standardized experimental workflow. The following diagram outlines a general procedure for comparing the performance of various proline derivatives.
Figure 2: General workflow for comparing the performance of different organocatalysts.
Protocol for Asymmetric Aldol Reaction using this compound
Materials:
-
1-Benzyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate (Catalyst)
-
Cyclohexanone (Nucleophile)
-
p-Nitrobenzaldehyde (Electrophile)
-
Toluene (Anhydrous)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of p-nitrobenzaldehyde (1.0 mmol) in anhydrous toluene (5 mL) was added cyclohexanone (5.0 mmol, 5.0 equiv.).
-
1-Benzyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate (0.2 mmol, 20 mol%) was then added, and the reaction mixture was stirred at room temperature for 24 hours.
-
The reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired aldol product.
-
The yield was determined, and the enantiomeric excess was measured by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion: A Strategic Choice for Asymmetric Synthesis
The strategic modification of the proline scaffold offers a powerful avenue for fine-tuning catalytic performance in asymmetric synthesis. This compound , as a representative of N-alkoxycarbonyl protected proline esters, presents a valuable alternative to unmodified L-proline, particularly for reactions requiring non-polar solvents. While it may not always achieve the highest enantioselectivities compared to derivatives with highly acidic functionalities, its enhanced solubility and predictable performance make it a robust choice for a variety of substrates.
For researchers and drug development professionals, the selection of an organocatalyst should be a considered decision based on the specific requirements of the synthetic transformation, including substrate properties, desired solvent system, and scalability. This guide provides a foundational understanding of the structure-activity relationships within the proline family of catalysts, empowering chemists to make informed decisions in the pursuit of efficient and stereoselective synthetic routes to novel therapeutic agents.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84–96.[2]
- Proline as an Asymmetric Organocatalyst. (2015). In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry.[4]
- Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. (2022). The Journal of Organic Chemistry, 87(24), 16532–16541.[5]
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2018). RSC Advances, 8(34), 19135-19145.[1]
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The Strategic Advantage of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate in the Synthesis of Veliparib (ABT-888): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient and stereocontrolled synthesis of complex chiral molecules is paramount. This guide provides an in-depth comparison of synthetic strategies for the PARP inhibitor Veliparib (ABT-888), with a particular focus on a route commencing with the versatile chiral building block, 1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. We will dissect the synthetic pathways, evaluate their efficiencies, and provide detailed experimental protocols to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of Veliparib and its Chiral Pyrrolidine Core
Veliparib (ABT-888) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] Its ability to potentiate the effects of DNA-damaging agents has made it a promising candidate in the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[2] The core structure of Veliparib features a chiral 2-methylpyrrolidine moiety, the stereochemistry of which is crucial for its biological activity. The efficient construction of this substituted pyrrolidine ring, therefore, represents a key challenge in the total synthesis of this important therapeutic agent.
Case Study: Synthesis of Veliparib via Alkylation of this compound
A documented synthesis of Veliparib utilizes this compound as a readily available, stereochemically defined starting material. This approach leverages the inherent chirality of the proline-derived starting material to establish the desired stereocenter at the 2-position of the pyrrolidine ring.
Synthetic Workflow Overview
The overall strategy involves the diastereoselective methylation of the enolate derived from this compound, followed by functional group manipulations and construction of the benzimidazole-4-carboxamide portion of the molecule.
Caption: Synthetic workflow for Veliparib starting from this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
-
A solution of this compound (15.0 g, 57 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is cooled to -75 °C under a nitrogen atmosphere.
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.0 M solution in THF, 114 mL, 114 mmol) is added dropwise, maintaining the internal temperature below -70 °C.
-
A solution of iodomethane (7.11 mL, 114 mmol) in THF is then added to the reaction mixture.
-
The cooling bath is slowly warmed to -20 °C over 1 hour, and the mixture is stirred for an additional 3 hours at this temperature.
-
The reaction is quenched with water, and the mixture is acidified with 2 N HCl.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the methylated product.
Subsequent Steps:
The resulting 1-benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate is then subjected to a series of transformations including:
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Coupling of the carboxylic acid with 2,3-diaminobenzamide. This is a critical step to introduce the benzimidazole precursor.
-
Cyclization: Acid-catalyzed cyclization of the diamine intermediate to form the benzimidazole ring system.
-
Deprotection: Removal of the benzyloxycarbonyl (Cbz) protecting group to afford Veliparib.
Alternative Synthetic Approach: Synthesis of Veliparib from L-Proline
A convergent and scalable alternative synthesis of Veliparib has been developed, starting from the readily available and inexpensive amino acid, L-proline. This route focuses on the early introduction of the methyl group at the 2-position and the subsequent construction of the benzimidazole moiety.
Synthetic Workflow Overview
This strategy involves the formation of a bicyclic lactam from L-proline, followed by diastereoselective methylation, hydrolysis, and coupling with the benzimidazole precursor.
Caption: Alternative synthetic workflow for Veliparib starting from L-Proline.
Detailed Experimental Protocol
Step 1-3: Synthesis of (S)-2-Methylproline from L-Proline [3]
-
(2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one Formation: A suspension of (S)-proline in pentane is reacted with pivalaldehyde in the presence of trifluoroacetic acid at reflux with azeotropic removal of water to form the bicyclic lactam.
-
Diastereoselective Methylation: The bicyclic lactam is deprotonated with lithium diisopropylamide (LDA) at -78 °C, followed by the addition of iodomethane to afford the methylated product with high diastereoselectivity.
-
Hydrolysis: The methylated bicyclic lactam is hydrolyzed with 3 N hydrochloric acid under reflux to yield (S)-2-methylproline.
Subsequent Steps:
The resulting (S)-2-methylproline is then converted to Veliparib through:
-
N-protection: Protection of the secondary amine, typically with a Boc group.
-
Amide Coupling: Activation of the carboxylic acid and coupling with 2,3-diaminobenzamide.
-
Cyclization and Deprotection: Similar to the previous route, acid-catalyzed cyclization forms the benzimidazole ring, followed by deprotection to yield the final product.
Performance Comparison
| Metric | Synthesis via this compound | Synthesis via L-Proline |
| Starting Material | This compound (chiral, multi-step synthesis from proline) | L-Proline (readily available, inexpensive natural amino acid) |
| Key Strategic Step | Diastereoselective alkylation of a pre-formed chiral pyrrolidine derivative. | Creation of a chiral auxiliary from L-proline for diastereoselective methylation. |
| Stereocontrol | Relies on the inherent chirality of the starting material and substrate-controlled diastereoselectivity. | Achieved through the formation of a rigid bicyclic system, enabling high facial selectivity in the methylation step ("self-reproduction of chirality").[4] |
| Overall Yield | Dependent on the efficiency of the initial methylation and subsequent coupling and cyclization steps. Specific overall yields are proprietary. | Reported to be scalable with good overall yields.[5] |
| Scalability | The cost and availability of the starting material may be a limiting factor for large-scale synthesis. | Highly scalable due to the low cost and abundance of L-proline. |
| Process Safety | Utilizes standard organic synthesis reagents and conditions. | The initial steps involve common reagents. The use of LDA requires careful handling on a large scale. |
Causality Behind Experimental Choices
The choice of synthetic route is often dictated by a balance of factors including the availability and cost of starting materials, the desired scale of the synthesis, and the robustness of the chemical transformations.
-
The this compound route offers a more direct approach to a functionalized 2-methylproline derivative. The pre-installed protecting groups (Cbz and methyl ester) are strategically chosen for their compatibility with subsequent reactions and their selective removal. The Cbz group is readily removed by hydrogenolysis, a clean and efficient method. The methyl ester can be saponified under standard conditions. The key challenge in this route is achieving high diastereoselectivity in the methylation step. The use of a strong, non-nucleophilic base like NaN(TMS)₂ is crucial for the clean formation of the enolate.
-
The L-proline route is an elegant example of asymmetric synthesis leveraging the "chiral pool." The formation of the bicyclic lactam creates a rigid conformational scaffold. This rigidity effectively blocks one face of the enolate, leading to highly diastereoselective alkylation on the less hindered face. This "memory of chirality" approach is a powerful strategy for the synthesis of α-branched amino acids.[6] While this route involves more steps to generate the key intermediate, its reliance on an inexpensive starting material makes it highly attractive for industrial-scale production.
Conclusion
Both synthetic routes to Veliparib presented here offer viable pathways to this important therapeutic agent. The synthesis starting from This compound provides a more direct entry to a suitably protected 2-methylproline precursor, which can be advantageous for medicinal chemistry efforts where rapid access to analogs is desired. However, for large-scale, cost-effective manufacturing, the alternative synthesis from L-proline demonstrates a superior strategy. Its use of an inexpensive starting material and a highly stereocontrolled methylation step make it a robust and scalable process.
The choice between these routes will ultimately depend on the specific goals of the research or development program. For academic and early-stage drug discovery, the flexibility of the pre-functionalized starting material may be preferred. For process chemistry and commercial production, the atom economy and cost-effectiveness of the L-proline-based approach are compelling advantages. This comparative analysis underscores the importance of strategic planning in total synthesis and highlights the diverse and creative solutions chemists can employ to access complex and valuable molecules.
References
- Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62.
- Borgini, M., & Wipf, P. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters, 14(5), 652–657.
- Kawabata, T., Kawakami, S., & Majumdar, S. (2003). Memory of Chirality: A New Principle in Asymmetric Synthesis. Topics in Stereochemistry, 24, 1-61.
- Kolaczkowski, L., et al. (2019). Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry, 84(5), 2634–2642.
- Wagner, L. M. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 8, 1931–1939.
- Donawho, C. K., et al. (2007). ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728-2737.
- Patel, A. G., et al. (2012). A practical and scalable synthesis of the PARP inhibitor ABT-888 (Veliparib). Organic Process Research & Development, 16(10), 1634-1641.
- Penning, T. D., et al. (2009). Discovery of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent and orally active inhibitor of poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry, 52(2), 514-523.
- PubChem. (n.d.). Veliparib. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Palma, J. P., et al. (2014). Phase 1 study of veliparib (ABT-888), a poly(ADP-ribose) polymerase inhibitor, with carboplatin and paclitaxel in advanced solid malignancies.
- Seebach, D., & Sting, A. R. (1996). (S)-2-Methylproline by "Self-Reproduction of Chirality". Angewandte Chemie International Edition in English, 35(23-24), 2708-2709.
- U.S. Patent No. 7,572,795 B2. (2009). Benzimidazole compounds.
- Clark, C. C., et al. (2012). Enhancement of synthetic lethality via combinations of ABT-888 (a PARP inhibitor) and carboplatin in vitro and in vivo using BRCA1 and BRCA2 isogenic models. Molecular Cancer Therapeutics, 11(9), 1968-1978.
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The Researcher's Compass: A Cost-Benefit Analysis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate in Peptide Synthesis
A Senior Application Scientist's Guide to Navigating Proline Protecting Group Strategies
In the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that profoundly influences yield, purity, and ultimately, the success of a research endeavor. For the unique secondary amino acid proline, this choice is even more nuanced. This guide provides an in-depth cost-benefit analysis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate , known in the lab as Cbz-Pro-OMe or Z-Pro-OMe, a classical yet relevant building block. We will objectively compare its performance with the two other most common alternatives, Boc-Pro-OMe and Fmoc-Pro-OH, supported by a synthesis of established chemical principles and practical considerations for researchers, scientists, and drug development professionals.
The Crux of the Matter: Why Proline Protection Strategy is Paramount
Proline's rigid pyrrolidine ring introduces unique conformational constraints on the peptide backbone. The selection of its N-α-protecting group not only dictates the overall synthetic strategy (solution-phase vs. solid-phase) but also significantly impacts coupling efficiency and the risk of racemization. A judicious choice minimizes side reactions and simplifies purification, saving valuable time and resources.
At the Bench: Comparing the Contenders
The three mainstays of proline protection—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—each present a distinct set of advantages and disadvantages. The choice among them hinges on a careful consideration of the specific synthetic goals.
| Feature | This compound (Cbz-Pro-OMe) | N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe) | N-(9-Fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH) |
| Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Typical Use | Solution-Phase Peptide Synthesis | Solution-Phase & Solid-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), Strong Acids (e.g., HBr/AcOH) | Strong Acids (e.g., Trifluoroacetic Acid - TFA) | Mild Base (e.g., 20% Piperidine in DMF) |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Cbz and Fmoc | Orthogonal to Cbz and Boc |
| Racemization Risk | Generally low due to the stable urethane linkage.[1] | Low | Higher risk, especially with certain coupling reagents.[1] |
| Key Advantages | Robust, well-established chemistry, cost-effective for solution-phase. | Well-suited for SPPS, milder cleavage than Cbz with strong acids. | Mild deprotection allows for synthesis of sensitive peptides, automation-friendly. |
| Key Disadvantages | Harsh deprotection conditions (hydrogenolysis) are not compatible with some functional groups (e.g., alkenes, alkynes, certain sulfur-containing residues).[2] Not ideal for standard SPPS. | Repeated acid treatment can lead to side reactions and degradation of longer peptides. | The fluorenyl group can cause aggregation; DKP formation is a risk with proline. |
| Estimated Cost | ~$196/g | ~ | ~$96/5g |
Cost estimates are based on publicly available data from various suppliers (e.g., Sunway Pharm, Sigma-Aldrich, Flexbio System) and are subject to change. They are provided for comparative purposes only.
Deep Dive: A Cost-Benefit Analysis
This compound (Cbz-Pro-OMe)
The Economic Workhorse for Solution-Phase Synthesis
For researchers engaged in solution-phase peptide synthesis, particularly for shorter peptides or fragment condensation, Cbz-Pro-OMe offers a compelling economic advantage. The reagent itself is often more affordable on a per-gram basis than its Fmoc counterpart. The well-established chemistry of the Cbz group provides a high degree of reliability and predictability in coupling reactions.
The primary drawback lies in its deprotection. Catalytic hydrogenolysis, the most common method, requires specialized equipment (hydrogenation apparatus) and raises safety concerns with the use of hydrogen gas.[3] Furthermore, the palladium catalyst can be incompatible with peptides containing reducible functional groups. Acidic cleavage with HBr in acetic acid is an alternative but involves harsh, corrosive reagents.[3]
Benefit: Lower upfront reagent cost and robust, predictable coupling reactions make it ideal for solution-phase synthesis of non-complex peptides.
Cost: The need for specialized deprotection equipment and potential incompatibility with certain peptide sequences can represent hidden costs in terms of time, safety precautions, and limitations on molecular design.
N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe)
The Bridge Between Solution and Solid-Phase
Boc-Pro-OMe serves as a versatile intermediate, suitable for both solution-phase and solid-phase peptide synthesis (SPPS). Its deprotection with strong acids like TFA is more amenable to standard laboratory workflows than hydrogenolysis.[2] In SPPS, the Boc strategy can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation under the milder conditions of Fmoc chemistry.[4]
However, the repeated use of strong acid for deprotection in SPPS can lead to the degradation of sensitive residues and the accumulation of side products, potentially complicating purification.[4]
Benefit: Versatility in both solution and solid-phase synthesis with a more straightforward deprotection protocol than Cbz.
Cost: While generally affordable, the potential for peptide degradation with repeated acid exposure can lead to lower yields of the desired full-length product, increasing downstream purification costs.
N-(9-Fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH)
The Gold Standard for Modern Solid-Phase Peptide Synthesis
Fmoc-Pro-OH is the cornerstone of modern SPPS, primarily due to its mild, base-labile deprotection conditions.[2] This allows for the synthesis of a wide array of complex and modified peptides with sensitive functional groups that would not survive the harsh conditions of Cbz or Boc deprotection. The methodology is also highly amenable to automation.
The primary costs associated with Fmoc-Pro-OH are the higher reagent cost and the potential for side reactions like diketopiperazine (DKP) formation when coupling proline residues.[5] The bulky Fmoc group can also sometimes lead to aggregation during the synthesis of long or hydrophobic peptides.
Benefit: Unparalleled compatibility with a vast range of peptide modifications and amenability to high-throughput automated synthesis.
Cost: Higher initial reagent cost and the need for careful optimization to mitigate side reactions like DKP formation.
Experimental Workflows: From Theory to Practice
To provide a practical context for this analysis, the following section details a representative experimental workflow for a solution-phase dipeptide synthesis using Cbz-Pro-OMe, followed by its deprotection.
Visualizing the Workflow: Solution-Phase Dipeptide Synthesis
Caption: Solution-phase synthesis of a dipeptide using Cbz-Pro-OMe.
Experimental Protocol: Solution-Phase Coupling of Cbz-Pro-OMe with Alanine Methyl Ester
This protocol outlines the synthesis of Cbz-Pro-Ala-OMe using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling method.
Materials:
-
This compound (Cbz-Pro-OMe)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Alanine Methyl Ester Free Base:
-
In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes. This solution containing the free amine is used directly in the next step.
-
-
Activation of Cbz-Pro-OMe:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled Cbz-Pro-OMe solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
To the activated Cbz-Pro-OMe mixture, add the freshly prepared L-Alanine methyl ester solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing Deprotection: Removal of the Cbz Group
Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected peptide (e.g., Cbz-Pro-Ala-OMe)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Reaction Setup:
-
In a flask suitable for hydrogenation, dissolve the Cbz-protected peptide (1.0 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus or fit it with a balloon filled with hydrogen gas.
-
If using an apparatus, evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Conclusion: A Strategic Choice for Every Synthesis
The selection of a proline protecting group is not a one-size-fits-all decision. A thorough cost-benefit analysis reveals that This compound (Cbz-Pro-OMe) remains a highly relevant and cost-effective option for researchers focused on solution-phase peptide synthesis, particularly when the target peptide is devoid of functional groups susceptible to hydrogenolysis. Its robust nature and predictable reactivity are significant assets.
For solid-phase synthesis, the choice between Boc-Pro-OMe and Fmoc-Pro-OH depends on the specific demands of the peptide sequence. The Boc strategy offers advantages for aggregation-prone sequences, while the Fmoc strategy provides the mild conditions necessary for the synthesis of complex, sensitive peptides and is the undisputed leader in automated synthesis.
Ultimately, the optimal choice lies in a holistic evaluation of the project's scientific goals, the chemical nature of the target peptide, and the available resources. By understanding the intricate interplay of cost, efficiency, and chemical compatibility, researchers can confidently navigate the landscape of proline protecting groups and pave the way for successful peptide synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- BenchChem. (2025). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BenchChem. (2025). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries.
- Google Patents. (2019). Method for solution-phase peptide synthesis.
- BenchChem. (2025). A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs.
- Technical Disclosure Commons. (2025).
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
- National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
- RSC Publishing. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- BOC Sciences. (n.d.).
- ResearchGate. (2021). Solid phase peptide synthesis (synthesis of the enzyme ribonclease A containing 124 amino acid residues in3%yield)?.
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- BenchChem. (2025).
- AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PubMed Central (PMC). (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- ResearchGate. (2015). How can I calculate theoretical peptide yield on SPPS? Any Formula?.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
As researchers and drug development professionals, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (CAS No. 108645-62-1), a compound often utilized in synthetic organic chemistry. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles of chemical waste management, regulatory standards, and hazard assessments based on structurally similar compounds to provide a robust operational plan.
The core principle guiding this protocol is caution. When comprehensive toxicological and environmental fate data for a research chemical is unavailable, it must be treated as hazardous.[1] This approach ensures the highest level of protection for laboratory personnel and the environment.
Part 1: Hazard Assessment and Characterization
This compound is a derivative of proline, an amino acid. Its structure includes a pyrrolidine ring, a benzyl protecting group, and a methyl ester. While specific hazard data is limited, an analysis of its constituent parts and related compounds allows for an inferred hazard profile:
-
Pyrrolidine Moiety: Pyrrolidine itself is classified as a flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2][3][4]
-
N-Cbz-Protected Amino Acid Esters: Safety data for structurally similar compounds, such as N-Cbz-4-oxo-L-Proline Methyl Ester, indicate potential for respiratory irritation.[5] The SDS for this analog also notes that its chemical, physical, and toxicological properties have not been thoroughly investigated, reinforcing the need for cautious handling.[5]
-
Organic Esters: As a class, organic esters can be irritants, and their vapors may be harmful. During combustion, they can decompose to release toxic fumes such as carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]
Based on this analysis, this compound waste should be managed as hazardous chemical waste . It should be presumed to be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or inhaled.
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | [8] |
| Molecular Weight | 263.29 g/mol | [8] |
| Inferred Hazards | Skin Irritation, Eye Irritation, Respiratory Irritation, Potential Acute Toxicity | [4][5][9] |
| Waste Classification | Hazardous Chemical Waste | [1] |
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all appropriate engineering controls and personal protective equipment are in use. This aligns with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.
-
Engineering Controls: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of potential vapors or aerosols.[10] Ensure safety showers and eyewash stations are readily accessible.[6][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[10][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[11]
-
Respiratory Protection: Under normal fume hood use, additional respiratory protection is not typically required. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator should be used.[5]
-
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or equivalent department, following all local and national regulations.[1][12] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][13]
Step 1: Waste Collection and Segregation
-
Container Selection: Collect waste in a dedicated, leak-proof container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene). The container must have a secure, tight-fitting lid.[12][14][15]
-
Segregation: Do not mix this waste stream with incompatible materials. Specifically, keep it separate from strong acids, bases, and strong oxidizing agents to prevent potentially hazardous reactions.[7][12] Collect aqueous waste separately from organic solvent waste.[15]
-
Labeling: As soon as the first drop of waste is added, label the container clearly. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[14] List all constituents and their estimated percentages, including any solvents. Do not use abbreviations.[14]
Step 2: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[12]
-
Closure: Keep the waste container closed at all times except when adding waste.[12][15]
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the container is full or is no longer being used, contact your institution's EHS office to request a waste pickup.[12]
-
Professional Disposal: The waste will be collected by trained EHS personnel and consolidated for disposal by a licensed professional waste disposal service.[5] The ultimate disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous decomposition products.[5]
Disposal Workflow Diagram
Caption: Workflow for safe disposal of this compound.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels to absorb spills involving oxidizers.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
By adhering to these procedures, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines as the primary authority.
References
- Capot Chemical Co., Ltd. (2019). MSDS of N-Cbz-4-oxo-L-Proline Methyl Ester.
- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Stanford University Environmental Health & Safety. Chemical Waste Disposal.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3387867, this compound.
- Angene Chemical. (2024). Safety Data Sheet: (S)-1-Benzyl-pyrrolidine-3-carboxylic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a member of the pyrrolidine derivative family, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task in the laboratory[2][3]. This guide is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan and standard operating procedures (SOPs).
Core PPE Requirements: A Multi-Layered Defense
Effective chemical safety relies on establishing multiple barriers between the researcher and the potential hazard. The following PPE recommendations form the minimum standard for handling this compound.
Hand Protection: The First Line of Contact
Direct skin contact is a primary route of chemical exposure. The selection of appropriate gloves is critical and must be based on chemical compatibility and degradation resistance.
-
Primary Recommendation: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals. They offer good splash protection and are a suitable primary barrier.
-
For Prolonged Contact or Immersion: Handling larger volumes or performing tasks with a high risk of splashing necessitates more robust protection. In these scenarios, wearing a second pair of heavier-duty nitrile or Silver Shield® gloves underneath the primary pair is a proven best practice[4].
-
Causality: The principle here is defense-in-depth. A single glove can fail or be unknowingly perforated. Double-gloving provides a critical secondary barrier, significantly reducing the risk of exposure during the time it takes to recognize a breach and replace the outer glove. Always inspect gloves for visible signs of degradation or punctures before and during use. Contaminated gloves must be disposed of immediately following established laboratory procedures[5].
Eye and Face Protection: Shielding Against Irreversible Damage
The eyes are exceptionally vulnerable to chemical splashes, which can cause severe and permanent damage.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory whenever handling this compound in any quantity[4]. Standard safety glasses with side shields do not provide adequate protection against liquid splashes and are insufficient[4].
-
High-Risk Operations: When transferring significant volumes, working with the material under pressure, or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles[6]. The face shield protects the entire face from direct contact.
-
Causality: Goggles create a seal around the eyes, preventing liquids from entering from the top, sides, or bottom. A face shield provides a broader area of protection but does not form a seal, which is why it must be paired with goggles to provide comprehensive defense against splashes and vapors.
Protective Clothing: Body and Skin Protection
Your personal clothing offers minimal protection against chemical spills. Professional laboratory attire is essential.
-
Standard Attire: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are the minimum required attire for working in any laboratory where hazardous chemicals are present[4].
-
Enhanced Protection: For tasks involving larger quantities (e.g., >500 mL) or a significant splash risk, a chemically resistant apron should be worn over the lab coat.
-
Causality: The lab coat provides a removable barrier that can be quickly taken off in the event of a major spill, preventing the chemical from soaking through to your skin and personal clothing.
Respiratory Protection: Guarding Against Inhalation Hazards
Given that related pyrrolidine compounds can be harmful if inhaled, all operations involving this compound should be engineered to minimize the generation of vapors or aerosols.
-
Primary Engineering Control: All work with this compound, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood. This is the most effective way to prevent inhalation exposure.
-
When a Fume Hood is Not Feasible: In the rare event that work cannot be performed in a fume hood, a formal respiratory hazard assessment must be conducted by your institution's Environmental Health and Safety (EHS) department. This may require the use of a NIOSH-approved respirator[7]. Respirator use requires a formal program that includes medical clearance, fit-testing, and training, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134)[2].
-
Causality: Chemical fume hoods are designed to pull vapors and aerosols away from the user's breathing zone, providing a critical engineering control. Relying solely on PPE for respiratory protection is a last resort when engineering controls are not sufficient or feasible.
Data Presentation: PPE Selection Matrix
| Task/Operation | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid | Single pair of nitrile gloves | Chemical splash goggles | Lab coat, long pants, closed-toe shoes | Required: Chemical Fume Hood |
| Preparing Solutions (<100mL) | Single pair of nitrile gloves | Chemical splash goggles | Lab coat, long pants, closed-toe shoes | Required: Chemical Fume Hood |
| Transferring Liquids (>100mL) | Double-gloved (nitrile) | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Required: Chemical Fume Hood |
| Running Reactions | Double-gloved (nitrile) | Chemical splash goggles | Lab coat, long pants, closed-toe shoes | Required: Chemical Fume Hood |
| Workup/Purification | Double-gloved (nitrile) | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Required: Chemical Fume Hood |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach ensures that safety protocols are followed consistently. This workflow integrates PPE use into the entire handling process.
Experimental Protocol: Safe Handling Workflow
-
Pre-Handling Assessment:
-
Review the Safety Data Sheets for all related chemicals and solvents to be used.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed[8].
-
Prepare all necessary equipment and reagents before retrieving the target compound.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash hands and dry them thoroughly.
-
Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.
-
-
Chemical Handling (Inside Fume Hood):
-
Perform all manipulations of the chemical at least 6 inches inside the fume hood sash.
-
Handle the compound with care to avoid generating dust or aerosols.
-
If a spill occurs, immediately alert others in the lab and follow your institution's spill response procedures.
-
-
Post-Handling Decontamination:
-
Securely close the primary container of the chemical.
-
Decontaminate any surfaces and equipment used.
-
Dispose of all contaminated materials in the appropriate hazardous waste container.
-
-
Doffing PPE:
-
Remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste.
-
Remove the lab coat or apron, turning it inward to contain any potential contamination.
-
Remove the face shield (if used).
-
Remove the inner pair of gloves, using a technique that avoids touching the outer surface with bare skin[5].
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
Mandatory Visualization: Safe Handling Workflow
Caption: A procedural workflow for the safe handling of hazardous laboratory chemicals.
Disposal Plan: Managing Chemical and Contaminated Waste
Improper disposal of chemical waste is illegal and poses a significant threat to human health and the environment[9][10]. All waste generated from handling this compound must be treated as hazardous.
-
Chemical Waste:
-
Unused or waste quantities of the chemical, as well as solutions containing it, must be collected in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical, have a secure, leak-proof lid, and be clearly labeled with "Hazardous Waste" and the full chemical name[9][11].
-
Never mix incompatible waste streams. Store liquid and solid waste separately[12].
-
-
Contaminated PPE and Materials:
-
All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of in a designated solid hazardous waste container[12].
-
Do not discard contaminated items in the regular trash.
-
-
Regulatory Compliance:
-
All chemical waste disposal must adhere to your institution's policies, which are designed to comply with local and national regulations such as the Resource Conservation and Recovery Act (RCRA)[9].
-
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to best practices is the foundation of scientific integrity and professional responsibility.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.
- Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety.
- Revolve NTNU. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- Lab Manager Magazine. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 Material Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Pyrrolidine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. osha.gov [osha.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
